Product packaging for GSK 650394(Cat. No.:CAS No. 890842-28-1)

GSK 650394

カタログ番号: B1672397
CAS番号: 890842-28-1
分子量: 382.5 g/mol
InChIキー: WVSBGSNVCDAMCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid is a phenylpyridine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N2O2 B1672397 GSK 650394 CAS No. 890842-28-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBGSNVCDAMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237532
Record name GSK-650394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890842-28-1
Record name GSK-650394
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-650394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-650394
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GSK650394: A Technical Deep Dive into its Mechanism of Action as a Selective SGK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK650394 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This document provides a comprehensive overview of the mechanism of action of GSK650394, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Competitive Inhibition of SGK1

GSK650394 functions as a competitive inhibitor of SGK1.[3][4] It targets the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1] This inhibition has been demonstrated to be highly selective for SGK1 over other closely related kinases in the AGC family, such as Akt, with a greater than 30-fold selectivity. The inhibitory activity also extends to SGK2, albeit with a lower potency compared to SGK1.[5][6]

Quantitative Inhibitory Profile

The inhibitory potency of GSK650394 has been quantified across various assays, as summarized in the table below.

Target/Assay IC50 Value Assay Type
Activated SGK113 nMFluorescence Polarization Assay[1][3]
SGK162 nMScintillation Proximity Assay (SPA)[5][6]
SGK2103 nMScintillation Proximity Assay (SPA)[5][6]
SGK1-mediated epithelial transport0.6 µMShort-Circuit Current (SCC) Assay[1][5][6]
Androgen-stimulated LNCaP cell growth~1 µMCell Growth Assay[1][5]

Cellular and Physiological Effects

The inhibition of SGK1 by GSK650394 leads to several observable cellular and physiological effects:

  • Inhibition of Epithelial Sodium Transport: GSK650394 effectively inhibits SGK1-mediated epithelial sodium transport, a key process in maintaining electrolyte balance.[1][5][6]

  • Anti-proliferative Effects in Cancer Cells: In prostate cancer cell lines such as LNCaP, GSK650394 has been shown to inhibit androgen-stimulated cell growth.[1][4] This is achieved by blocking the SGK1-mediated phosphorylation of Nedd4-2, a negative regulator of the androgen receptor.[1][4][6]

  • Modulation of Viral Replication: GSK650394 has been found to inhibit the replication of the influenza virus by impairing the export of viral ribonucleoproteins (vRNPs) into the cytoplasm.[6]

  • Neuroprotective Potential: Studies have indicated that GSK650394 can reduce infarct size and blood-brain barrier disruption in early cerebral ischemia-reperfusion models.[7]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

SGK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3K PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2->SGK1 phosphorylates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates (inhibits) ENaC ENaC Nedd4_2->ENaC ubiquitinates (degradation) GSK650394 GSK650394 GSK650394->SGK1 inhibits

Caption: SGK1 Signaling Pathway and Point of Inhibition by GSK650394.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays SPA Scintillation Proximity Assay (SPA) - Measures kinase activity - Determines IC50 for SGK1/2 FP Fluorescence Polarization Assay - Measures binding affinity - Determines IC50 for activated SGK1 SCC Short-Circuit Current (SCC) Assay - Measures epithelial ion transport - Determines IC50 in a cellular context Cell_Growth Cell Growth Assay (e.g., LNCaP) - Measures cell proliferation - Determines IC50 for anti-proliferative effects Western_Blot Western Blot - Detects phosphorylation of downstream targets (e.g., Nedd4-2) Cell_Growth->Western_Blot confirms mechanism GSK650394 GSK650394 GSK650394->SPA GSK650394->FP GSK650394->SCC GSK650394->Cell_Growth

Caption: Experimental Workflow for Characterizing GSK650394 Activity.

Detailed Experimental Protocols

Scintillation Proximity Assay (SPA) for Kinase Activity

This assay quantifies the enzymatic activity of SGK1 and SGK2 by measuring the incorporation of a radiolabeled phosphate into a biotinylated peptide substrate.[4]

  • Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA, 10 mM MgCl2, and 0.1 mM [γ-33P]ATP.

  • Enzyme and Substrate Addition: Recombinant activated SGK1 or SGK2 and a biotinylated peptide substrate (e.g., CROSStide) are added to the reaction mixture.

  • Inhibitor Incubation: Increasing concentrations of GSK650394 are added to the reaction wells.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period. The reaction is then terminated by the addition of a stop solution containing EDTA.

  • Detection: Streptavidin-coated SPA beads are added to the wells. The biotinylated and radiolabeled peptide binds to the beads, bringing the scintillant in close proximity to the radioisotope, which generates a detectable light signal.

  • Data Analysis: The signal is measured using a microplate scintillation counter. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the log concentration of GSK650394.

Fluorescence Polarization Assay for Binding Affinity

This assay measures the binding affinity of GSK650394 to activated SGK1.[1]

  • Reagents: Activated SGK1, a fluorescently labeled ATP competitive ligand (tracer), and GSK650394 are used.

  • Assay Principle: The assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (SGK1), its tumbling slows, and fluorescence polarization increases.

  • Competition: GSK650394 competes with the fluorescent tracer for binding to the ATP pocket of SGK1.

  • Procedure: A fixed concentration of activated SGK1 and the fluorescent tracer are incubated with serially diluted GSK650394.

  • Measurement: Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: As the concentration of GSK650394 increases, it displaces the tracer from SGK1, causing a decrease in fluorescence polarization. The IC50 is determined from the dose-response curve.

Short-Circuit Current (SCC) Assay for Epithelial Transport

This assay assesses the effect of GSK650394 on SGK1-mediated ion transport in epithelial cells.[5][6]

  • Cell Culture: Epithelial cells (e.g., M-1 mouse cortical collecting duct cells) are cultured on permeable supports to form a polarized monolayer.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

  • Measurement of SCC: The potential difference across the cell monolayer is clamped to 0 mV, and the current required to maintain this clamp is the short-circuit current, which is a measure of net ion transport.

  • Stimulation and Inhibition: The cells are stimulated with an agonist that activates SGK1 (e.g., aldosterone). After a stable SCC is achieved, increasing concentrations of GSK650394 are added to the chamber.

  • Data Analysis: The inhibition of the stimulated SCC by GSK650394 is measured, and the IC50 value is calculated.

LNCaP Cell Growth Assay

This assay evaluates the anti-proliferative effect of GSK650394 on androgen-sensitive prostate cancer cells.[6]

  • Cell Seeding: LNCaP cells are seeded in 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

  • Treatment: Cells are treated with an androgen (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.

  • Incubation: The cells are incubated for a period of several days, with media and treatments refreshed periodically.

  • Cell Viability Measurement: Cell proliferation is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the androgen-stimulated control, and the IC50 value is determined.

Conclusion

GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1. Its mechanism of action has been thoroughly investigated through a variety of in vitro and cell-based assays, which have consistently demonstrated its ability to competitively inhibit SGK1 kinase activity and modulate downstream cellular processes. This comprehensive profile makes GSK650394 a valuable tool for further research into the physiological and pathological roles of SGK1 and a promising lead compound for the development of novel therapeutics.

References

GSK650394: A Technical Guide to the Potent and Selective SGK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2][3][4] SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway and is implicated in the regulation of ion transport, cell proliferation, survival, and apoptosis.[1][5] Dysregulation of SGK1 activity has been linked to several pathologies, including hypertension, cancer, and metabolic diseases.[1][6] GSK650394 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of SGK1 and as a potential therapeutic agent.[7] This guide provides an in-depth overview of the technical details of GSK650394, including its mechanism of action, biochemical and cellular activity, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

GSK650394, with the chemical name 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, is a 7-azaindole derivative.[1] Its chemical structure is presented below.

Table 1: Chemical and Physical Properties of GSK650394

PropertyValueReference
Molecular FormulaC₂₅H₂₂N₂O₂
Molecular Weight382.45 g/mol [2]
CAS Number890842-28-1
Purity≥97%
SolubilitySoluble to 100 mM in DMSO
StorageStore at room temperature

Mechanism of Action and Biochemical Activity

GSK650394 acts as a competitive inhibitor of SGK1.[3] It demonstrates potent inhibitory activity against the purified SGK1 with an IC₅₀ value of 13 nM in a fluorescence polarization assay.[1][3] In activity-based scintillation proximity assays, GSK650394 inhibits the enzymatic activity of SGK1 and the closely related SGK2 with IC₅₀ values of 62 nM and 103 nM, respectively.[1][2][3][4][7]

Table 2: In Vitro Inhibitory Activity of GSK650394

Assay TypeTargetIC₅₀Reference
Fluorescence Polarization AssayActivated SGK113 nM[1][3]
Scintillation Proximity AssaySGK162 nM[2][4][7]
Scintillation Proximity AssaySGK2103 nM[2][4][7]
Aldosterone-Stimulated Short Circuit Current (SCC) AssaySGK1-mediated ion transport0.6 µM[1][5][7]
Androgen-Stimulated LNCaP Cell Growth AssayCell Growth~1 µM[1][7]

GSK650394 exhibits good selectivity for SGK1 over other related kinases. It is more than 30-fold selective for SGK1 over Akt and over 60-fold selective over the upstream kinase PDK1.[7] However, broader kinase profiling has identified some off-target activities at concentrations comparable to its SGK1 potency, including against AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[1]

Cellular and In Vivo Activity

In cellular assays, GSK650394 effectively inhibits SGK1-mediated processes. It inhibits the androgen-mediated phosphorylation of the SGK1 substrate NEDD4-2 in LNCaP prostate cancer cells.[1][7] Consequently, it inhibits the androgen-stimulated growth of these cells with an IC₅₀ of approximately 1 µM.[1][7] GSK650394 also demonstrates efficacy in inhibiting SGK1-mediated epithelial sodium ion transport, a key process in blood pressure regulation, with an IC₅₀ of 0.6 µM in an aldosterone-stimulated short circuit current (SCC) assay.[1][5][7]

Preclinical in vivo studies in rats have shown that GSK650394 can achieve plasma exposure levels above its IC₅₀ for the SCC assay with a 50 mg/kg BID dosing schedule.[7] These studies also indicated that the compound is efficacious in rat models of hypertension.[7] However, the oral bioavailability of GSK650394 is low (~9%) in rats, which is attributed to its low solubility and extensive first-pass metabolism via glucuronidation.[8]

Signaling Pathways

SGK1 is a central node in the PI3K signaling pathway, acting downstream of PDK1 and mTORC2.[1][5] Growth factors and hormones can activate this pathway, leading to the phosphorylation and activation of SGK1.[1] Activated SGK1 then phosphorylates a variety of downstream substrates to regulate cellular functions.

SGK1_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2->SGK1 phosphorylates Substrates Downstream Substrates (e.g., NEDD4-2, FOXO3a) SGK1->Substrates phosphorylates GSK650394 GSK650394 GSK650394->SGK1 Cellular_Responses Cellular Responses (Proliferation, Survival, Ion Transport) Substrates->Cellular_Responses

Caption: SGK1 signaling pathway and the inhibitory action of GSK650394.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of GSK650394 to inhibit the phosphorylation of a substrate peptide by SGK1 or SGK2.

Methodology:

  • Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 is activated by incubation with PDK1 in a reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA) containing 0.15 mM ATP for 30 minutes at 30°C.[2][3]

  • Inhibitor Incubation: In a 96-well plate, varying concentrations of GSK650394 (solubilized in DMSO) are added to the activated enzyme mixture and incubated.

  • Phosphorylation Reaction: A solution containing a biotinylated CROSStide peptide substrate (final concentration 75 µM) and γ-³²P-ATP is added to initiate the phosphorylation reaction. The plate is incubated for 1 hour at room temperature.[2]

  • Detection: A slurry of streptavidin-coated scintillation proximity assay (SPA) beads is added to each well. The beads capture the biotinylated peptide.

  • Signal Measurement: The plate is centrifuged, and the radioactivity is measured using a scintillation counter. The proximity of the ³²P-labeled peptide to the scintillant in the beads generates a light signal that is proportional to the kinase activity.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SPA_Workflow Activation 1. Activate SGK1/2 with PDK1 and ATP Inhibition 2. Add GSK650394 to activated enzyme Activation->Inhibition Reaction 3. Add Biotin-CROSStide and γ-³²P-ATP Inhibition->Reaction Capture 4. Add Streptavidin-SPA beads to capture biotinylated peptide Reaction->Capture Detection 5. Measure radioactivity with scintillation counter Capture->Detection Analysis 6. Calculate IC₅₀ Detection->Analysis

Caption: Workflow for the Scintillation Proximity Assay (SPA).

Aldosterone-Stimulated Short Circuit Current (SCC) Cellular Assay

This assay measures the effect of GSK650394 on SGK1-mediated epithelial sodium ion transport.

Methodology:

  • Cell Culture: Epithelial cells (e.g., M-1 mouse cortical collecting duct cells) are cultured on permeable supports to form a polarized monolayer.

  • Aldosterone Stimulation: The cells are stimulated with aldosterone to induce the expression and activity of SGK1, which in turn increases the activity of the epithelial sodium channel (ENaC).

  • Inhibitor Treatment: The cells are treated with varying concentrations of GSK650394.

  • SCC Measurement: The permeable supports are mounted in an Ussing chamber. The short-circuit current, which is a measure of net ion transport across the epithelial monolayer, is recorded. An increase in SCC upon aldosterone stimulation reflects increased ENaC activity.

  • Data Analysis: The inhibitory effect of GSK650394 is determined by measuring the reduction in the aldosterone-stimulated SCC. IC₅₀ values are calculated from the dose-response curve.

LNCaP Cell Growth Assay

This assay assesses the impact of GSK650394 on the androgen-dependent proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: LNCaP cells are seeded in 96-well plates in androgen-depleted medium.

  • Androgen Stimulation and Inhibitor Treatment: After an initial incubation period, the cells are treated with androgens (e.g., dihydrotestosterone) to stimulate growth, in the presence or absence of varying concentrations of GSK650394.

  • Incubation: The cells are incubated for an extended period (e.g., 10 days) to allow for cell proliferation.

  • Cell Viability Measurement: Cell viability is assessed using a standard method such as the XTT assay, which measures mitochondrial enzymatic activity.

  • Data Analysis: The effect of GSK650394 on cell growth is determined by comparing the viability of treated cells to that of untreated, androgen-stimulated cells. The IC₅₀ for growth inhibition is calculated from the dose-response curve.[1]

Conclusion

GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1. Its utility as a research tool has been demonstrated in a variety of in vitro and in vivo models, enabling the elucidation of the diverse roles of SGK1 in health and disease. While its pharmacokinetic properties may present challenges for clinical development, GSK650394 remains an invaluable compound for preclinical research in areas such as oncology, hypertension, and metabolic disorders. The data and protocols summarized in this guide provide a comprehensive resource for scientists working with this important SGK1 inhibitor.

References

GSK650394: A Technical Guide to its Function as an Aurora B Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a small molecule inhibitor that has been historically characterized as a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase (SGK) isoforms, particularly SGK1 and SGK2.[1] However, recent research has unveiled a novel and significant activity of GSK650394 as an inhibitor of Aurora B kinase, a key regulator of mitosis.[2] This dual inhibitory profile presents GSK650394 as a compound of interest for further investigation in oncology and other therapeutic areas where both SGK and Aurora B signaling pathways are implicated.

This technical guide provides an in-depth overview of GSK650394's function as an Aurora B inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Data Summary

The inhibitory activity and cellular effects of GSK650394 as an Aurora B inhibitor are summarized in the tables below.

Target Assay Type IC50 (µM) Source
Human Aurora BATPase Assay5.68[2]
Aspergillus fumigatus Aurora BATPase Assay1.29[3]
Haspin KinaseATPase Assay41.4[2]

Table 1: In Vitro Inhibitory Potency of GSK650394. This table quantifies the half-maximal inhibitory concentration (IC50) of GSK650394 against recombinant Aurora B from both human and Aspergillus fumigatus, as well as its selectivity against another mitotic kinase, Haspin.

Cell Line Assay Type Endpoint Effect Source
HeLaMTT AssayCell ProliferationInhibition[2]
HepG2MTT AssayCell ProliferationInhibition[2]
HeLaFlow CytometryCell CycleG2/M Arrest[2]
HepG2Flow CytometryCell CycleG2/M Arrest[2]

Table 2: Cellular Effects of GSK650394. This table outlines the observed effects of GSK650394 on human cancer cell lines, including its impact on cell proliferation and cell cycle progression.

Mechanism of Action: Aurora B Inhibition

GSK650394 functions as an ATP-competitive inhibitor of Aurora B kinase.[2] Molecular docking studies suggest that GSK650394 binds to the canonical nucleotide-binding pocket of Aurora B.[2] This binding prevents the hydrolysis of ATP, a process essential for the kinase's activity and the subsequent phosphorylation of its downstream substrates.[2]

The primary consequence of Aurora B inhibition by GSK650394 is the disruption of critical mitotic events. Aurora B is a key component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cytokinesis.[4] By inhibiting Aurora B, GSK650394 leads to a failure in the phosphorylation of key substrates like histone H3 at serine 10, a hallmark of Aurora B activity.[2] This disruption of the kinase cascade ultimately results in defects in chromosome alignment, a failure of the spindle assembly checkpoint, and an arrest of the cell cycle in the G2/M phase, leading to an anti-proliferative effect in cancer cells.[2]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the context and discovery of GSK650394's activity against Aurora B, the following diagrams visualize the relevant signaling pathway and experimental workflows.

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis Aurora_B Aurora_B INCENP INCENP Histone_H3_S10 Histone_H3_S10 Aurora_B->Histone_H3_S10 Phosphorylation MCAK MCAK Aurora_B->MCAK Phosphorylation CENP_A CENP_A Aurora_B->CENP_A Phosphorylation Survivin Survivin Borealin Borealin Chromosome_Condensation Chromosome_Condensation Histone_H3_S10->Chromosome_Condensation Microtubule_Dynamics Microtubule_Dynamics MCAK->Microtubule_Dynamics Kinetochore_Function Kinetochore_Function CENP_A->Kinetochore_Function Proper_Segregation Proper_Segregation Chromosome_Condensation->Proper_Segregation Microtubule_Dynamics->Proper_Segregation Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Kinetochore_Function->Spindle_Assembly_Checkpoint Anaphase_Onset Anaphase_Onset Spindle_Assembly_Checkpoint->Anaphase_Onset GSK650394 GSK650394 GSK650394->Aurora_B Inhibition

Aurora B Signaling Pathway in Mitosis.

Experimental_Workflow cluster_discovery Discovery of GSK650394 as an Aurora B Inhibitor cluster_cellular Cellular Characterization cluster_mechanism Mechanism of Action Screen High-Throughput Screen (~8,000 compounds) ATPase_Assay Aurora B ATPase Assay Screen->ATPase_Assay Primary Screen Hit_ID Hit Identification: GSK650394 ATPase_Assay->Hit_ID Identifies IC50_Determination IC50 Determination (Aurora B, Haspin) Hit_ID->IC50_Determination Characterization Molecular_Docking Molecular Docking (Aurora B Binding Site) Hit_ID->Molecular_Docking ATP_Competition ATP Competition Analysis Hit_ID->ATP_Competition Cell_Lines HeLa and HepG2 Cells MTT_Assay MTT Proliferation Assay Cell_Lines->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cell_Lines->Flow_Cytometry Western_Blot Western Blot (Histone H3 Phosphorylation) Cell_Lines->Western_Blot

Experimental Workflow for Identifying GSK650394.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GSK650394 as an Aurora B inhibitor.

In Vitro Aurora B Kinase ATPase Assay

This assay is designed to measure the ATP hydrolysis activity of Aurora B kinase and to screen for inhibitory compounds.

  • Reagents and Materials:

    • Recombinant human Aurora B/INCENP complex

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • ATP

    • Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

    • GSK650394 or other test compounds

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of GSK650394 in kinase buffer.

    • In a 384-well plate, add the diluted GSK650394 or vehicle control (DMSO).

    • Add the recombinant Aurora B/INCENP complex to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the luciferase-based ATP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of GSK650394 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6][7]

  • Reagents and Materials:

    • HeLa or HepG2 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • GSK650394

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed HeLa or HepG2 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of GSK650394 or vehicle control for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[2]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9][10][11][12]

  • Reagents and Materials:

    • HeLa or HepG2 cells

    • Complete cell culture medium

    • GSK650394

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Synchronize the cells at the G1/S boundary by treatment with thymidine.

    • Release the cells from the G1/S block and treat them with different concentrations of GSK650394 or vehicle control for 20 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.[2]

Conclusion

While GSK650394 has been predominantly studied as an SGK inhibitor, emerging evidence robustly demonstrates its activity as a novel inhibitor of Aurora B kinase. This technical guide provides a comprehensive summary of the key findings supporting this role, including its in vitro potency, cellular effects, and mechanism of action. The detailed experimental protocols and visual representations of the underlying biology and discovery process offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of GSK650394 as a dual SGK and Aurora B inhibitor. Further investigation into its selectivity profile and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

The Discovery and Development of GSK650394: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK2.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, ion transport, and hormone signaling. Its dysregulation has been implicated in several diseases, including cancer, hypertension, and diabetes. This has made SGK1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GSK650394.

Discovery and Rationale

The development of GSK650394 was driven by the need for selective inhibitors to probe the function of SGK1 and to explore its potential as a therapeutic target, particularly in the context of prostate cancer.[1] Research had indicated that SGK1 is an androgen-regulated gene and that its expression is required for the androgen-mediated growth of prostate cancer cells.[1] This provided a strong rationale for the development of an SGK1 inhibitor as a potential therapeutic agent. While the specific details of the initial high-throughput screening and lead optimization campaign that led to the identification of GSK650394 are not extensively detailed in publicly available literature, the primary research was conducted by GlaxoSmithKline.[1]

Mechanism of Action

GSK650394 acts as an ATP-competitive inhibitor of SGK1 and SGK2.[1] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. One of the key downstream targets of SGK1 is the E3 ubiquitin ligase Nedd4-2. SGK1 phosphorylates and inactivates Nedd4-2, thereby preventing the ubiquitination and subsequent degradation of its target proteins, which include epithelial sodium channels (ENaC). In prostate cancer cells, GSK650394 has been shown to inhibit the androgen-mediated phosphorylation of Nedd4-2, confirming its on-target activity in a cellular context.[1]

A simplified representation of the SGK1 signaling pathway and the inhibitory effect of GSK650394 is depicted below.

SGK1_Signaling_Pathway growth_factors Growth Factors / Hormones (e.g., Androgens) receptor Receptor Tyrosine Kinase / Androgen Receptor growth_factors->receptor pi3k PI3K receptor->pi3k pdk1 PDK1 pi3k->pdk1 sgk1 SGK1 pdk1->sgk1 Activation nedd4_2 Nedd4-2 sgk1->nedd4_2 Phosphorylation (Inhibition) substrates Other SGK1 Substrates sgk1->substrates Phosphorylation proliferation Cell Proliferation, Survival, Ion Transport nedd4_2->proliferation substrates->proliferation gsk650394 GSK650394 gsk650394->sgk1 Inhibition

Figure 1: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.

Quantitative Data Summary

The inhibitory activity and cytotoxicity of GSK650394 have been characterized in various assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of GSK650394

TargetAssayIC50
SGK1Fluorescence Polarization13 nM[3]
SGK1Scintillation Proximity Assay (SPA)62 nM[1]
SGK2Scintillation Proximity Assay (SPA)103 nM[1]
SGK1-mediated epithelial transportShort-Circuit Current (SCC) Assay0.6 µM[2]
Androgen-stimulated LNCaP cell growthCell Growth Assay~1 µM[1]
Aurora B (human)ATPase Assay5.68 µM[4]
Aurora B (Aspergillus fumigatus)ATPase Assay1.29 µM[4]

Table 2: Cytotoxicity of GSK650394

Cell LineAssayLC50
M-1XTT Assay41 µM[1]
HeLaXTT Assay>100 µM[1]

Table 3: In Vivo Pharmacokinetic Parameters of GSK650394 in Rats

ParameterValueDosing
Total Clearance11.18 ± 1.28 mL/min/kg2 mg/kg IV
Volume of Distribution (Vdss)346.1 ± 120.6 mL/kg2 mg/kg IV
Oral Bioavailability~9%2, 5, and 10 mg/kg PO

Experimental Protocols

Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition

This assay measures the phosphorylation of a biotinylated peptide substrate (CROSStide) by SGK1 or SGK2.

  • Enzyme Activation: Recombinant SGK1 or SGK2 is activated by incubation with PDK1 and ATP.

  • Inhibition Reaction: The activated SGK enzyme is incubated with varying concentrations of GSK650394.

  • Phosphorylation Reaction: A mixture of biotinylated CROSStide peptide and γ-³²P-ATP is added to the enzyme-inhibitor mixture and incubated to allow for phosphorylation.

  • Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated CROSStide. When a ³²P-labeled phosphate is incorporated into the peptide, the proximity of the radioisotope to the scintillant in the bead generates a light signal that is detected by a scintillation counter.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of GSK650394. IC50 values are calculated from the dose-response curves.

The general workflow for the SPA is illustrated below.

Experimental_Workflow_SPA cluster_0 Reaction Mixture cluster_1 Detection activated_sgk1 Activated SGK1/2 crosstide Biotinylated CROSStide (Substrate) activated_sgk1->crosstide Phosphorylation gsk650394 GSK650394 (varying concentrations) gsk650394->activated_sgk1 spa_beads Streptavidin-coated SPA Beads crosstide->spa_beads Binding atp γ-32P-ATP atp->crosstide scintillation Scintillation Counter spa_beads->scintillation Signal Detection

Figure 2: Workflow for the Scintillation Proximity Assay (SPA) to measure GSK650394 activity.

LNCaP Cell Growth Assay

This assay assesses the effect of GSK650394 on the androgen-dependent proliferation of the LNCaP human prostate cancer cell line.

  • Cell Culture: LNCaP cells are cultured in media containing charcoal-stripped fetal bovine serum to deplete endogenous androgens.

  • Treatment: Cells are treated with a synthetic androgen (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.

  • Incubation: The cells are incubated for several days, with the treatment being refreshed periodically.

  • Proliferation Measurement: Cell proliferation is quantified using a suitable method, such as a fluorescent-based assay that measures DNA content or a colorimetric assay that measures metabolic activity (e.g., MTT or XTT).

  • Data Analysis: The effect of GSK650394 on androgen-stimulated cell growth is determined, and an IC50 value is calculated.

Preclinical Development and Future Perspectives

GSK650394 has been utilized in numerous preclinical studies to investigate the role of SGK1 in various physiological and pathological processes. In vivo studies in rats have shown that the compound can be formulated for administration and achieve exposures sufficient to engage the target.[1] However, the pharmacokinetic profile in rats revealed a low oral bioavailability of approximately 9%, which may present a challenge for its development as an oral therapeutic.

To date, there is no publicly available information on the clinical development of GSK650394. It is primarily considered a valuable tool compound for preclinical research, enabling the dissection of SGK1 signaling pathways and the validation of SGK1 as a therapeutic target in various disease models. The insights gained from studies with GSK650394 may guide the development of future SGK1 inhibitors with improved pharmacokinetic properties suitable for clinical investigation. Furthermore, analogs of GSK650394 have been synthesized and evaluated, demonstrating the potential for further medicinal chemistry efforts to optimize this chemical scaffold.[5]

Conclusion

GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1/2 that has been instrumental in advancing the understanding of SGK1 biology. While its own path to clinical development is unclear, it remains a critical tool for researchers in the field. The comprehensive data on its mechanism of action, inhibitory activity, and effects in preclinical models provide a solid foundation for the continued exploration of SGK1 as a therapeutic target for a range of diseases.

References

GSK650394 Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK650394, initially developed as a potent inhibitor of Serum- and Glucocorticoid-regulated Kinase (SGK) 1 and 2, has emerged as a promising anti-cancer agent with a dual mechanism of action.[1] This technical guide provides a comprehensive overview of the target validation of GSK650394 in various cancer cell lines. It consolidates key findings on its inhibitory activities, effects on cellular processes, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in oncology.

Introduction

The search for novel therapeutic targets in oncology is critical for overcoming drug resistance and improving patient outcomes. GSK650394 has been identified as a small molecule inhibitor with significant anti-proliferative effects across a range of cancer types, including prostate, lung, thyroid, and liver cancer.[1] Originally targeting the SGK family of kinases, which are downstream effectors of the PI3K pathway, GSK650394 has also been discovered to be a novel inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] This dual inhibitory profile makes GSK650394 a compelling candidate for cancer therapy. This guide details the validation of these targets and the subsequent cellular consequences in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of GSK650394 across various assays and cell lines.

Table 1: Inhibitory Concentration (IC50) of GSK650394

Target/Cell LineAssay TypeIC50 ValueReference
SGK1Kinase Assay62 nM
SGK2Kinase Assay103 nM
Human Aurora BATPase Assay5.68 µM[2]
Aspergillus fumigatus Aurora BATPase Assay1.29 µM[2]
LNCaP (Prostate Cancer)Androgen-stimulated growth~ 1 µM[3]

Table 2: Effects of GSK650394 on Cancer Cell Proliferation

Cell LineCancer TypeAssayEffectReference
HeLaCervical CancerMTT AssayTime and dose-dependent inhibition[1]
HepG2Liver CancerMTT AssayTime and dose-dependent inhibition[1]
LNCaPProstate CancerGrowth AssayComplete abrogation of androgen-mediated growth at 10 µM[3]
HCT116Colorectal CancerProliferation AssayRepressed tumor cell proliferation[4]
HT29Colorectal CancerProliferation AssayRepressed tumor cell proliferation[4]

Table 3: Cellular Effects of GSK650394 Treatment

Cell Line(s)EffectObservationReference
HeLa, HepG2Cell Cycle ArrestG2/M phase arrest[1]
Prostate Cancer CellsAutophagy InductionLed to inhibition of cell metastasis[4]
Non-small Cell Lung CancerApoptosis InductionInduced apoptosis via the p53 pathway when combined with γ-radiation[4]
NCI-H460 (Lung Adenocarcinoma)Sensitization to RadiationDecreased long-term survival and sensitized cells to ionizing radiation[4]
HT29 (Colorectal Cancer)RadiosensitizationReduced radioresistance in a xenograft mouse model[4]

Signaling Pathways and Mechanisms of Action

GSK650394 exerts its anti-cancer effects by targeting two key signaling nodes: the SGK1 and Aurora B pathways.

SGK1 Inhibition

As a downstream effector of the PI3K pathway, SGK1 is implicated in cell survival, proliferation, and resistance to therapy. In prostate cancer, SGK1 is an androgen-regulated gene.[3] GSK650394 competitively inhibits SGK1, thereby blocking downstream signaling. One of the key substrates of SGK1 is Nedd4-2. Inhibition of SGK1 by GSK650394 prevents the phosphorylation of Nedd4-2, impacting its function.[3]

SGK1_Inhibition_Pathway Androgens Androgens AR Androgen Receptor (AR) Androgens->AR SGK1_gene sgk1 gene transcription AR->SGK1_gene increases SGK1_protein SGK1 Protein SGK1_gene->SGK1_protein Nedd4_2 Nedd4-2 SGK1_protein->Nedd4_2 phosphorylates Cell_Growth Prostate Cancer Cell Growth SGK1_protein->Cell_Growth promotes GSK650394 GSK650394 GSK650394->SGK1_protein inhibits Phospho_Nedd4_2 p-Nedd4-2

Caption: Inhibition of the Androgen-AR-SGK1 Axis by GSK650394.
Aurora B Inhibition

A more recently discovered mechanism of action for GSK650394 is the inhibition of Aurora B kinase.[1] Aurora B is a crucial component of the chromosomal passenger complex, which ensures proper chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora B leads to defects in these processes, ultimately resulting in G2/M cell cycle arrest and apoptosis.[1]

AuroraB_Inhibition_Pathway G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase AuroraB Aurora B Kinase M_Phase->AuroraB activates HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 phosphorylates Chromosome_Segregation Proper Chromosome Segregation AuroraB->Chromosome_Segregation ensures G2_M_Arrest G2/M Arrest GSK650394 GSK650394 GSK650394->AuroraB inhibits GSK650394->G2_M_Arrest induces Phospho_HistoneH3 p-Histone H3 (Ser10)

Caption: GSK650394-mediated Inhibition of Aurora B and Induction of G2/M Arrest.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of GSK650394 are provided below.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of viable cells to determine cell proliferation.

  • Cell Seeding: Plate HeLa or HepG2 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of GSK650394 (e.g., 0-100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with GSK650394 A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure Absorbance (490nm) F->G

Caption: Workflow for the MTT Cell Proliferation Assay.
Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with GSK650394 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Histone H3, anti-SGK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Kinase Assay (Aurora B ATPase Activity)

This assay measures the ability of a kinase to hydrolyze ATP.

  • Reaction Setup: Prepare a reaction mixture containing recombinant human Aurora B, ATP, and varying concentrations of GSK650394 in a kinase buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • ATP Measurement: Use a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Normalize the luminescence values to a no-enzyme control to determine the percentage of inhibition. Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

GSK650394 demonstrates significant potential as an anti-cancer therapeutic due to its dual inhibitory activity against SGK1 and Aurora B. The validation studies in various cancer cell lines confirm its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and drug developers working to further elucidate the therapeutic utility of GSK650394 and similar kinase inhibitors in oncology. Further investigations, including in vivo studies and clinical trials, are warranted to fully assess its efficacy and safety profile.

References

The Role of GSK650394 in Prostate Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to advanced, metastatic disease. The androgen receptor (AR) signaling pathway is a cornerstone of prostate cancer development and progression, making it a primary target for therapeutic intervention. However, resistance to androgen deprivation therapy and AR antagonists is a major clinical hurdle, necessitating the exploration of novel therapeutic targets. One such target is the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that acts as a critical downstream effector in multiple signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the small molecule inhibitor GSK650394 and its role in modulating prostate cancer progression through the inhibition of SGK1.

GSK650394: A Potent and Selective SGK1 Inhibitor

GSK650394 is a small molecule compound that acts as a competitive inhibitor of SGK1.[1] Its development has provided a valuable pharmacological tool to investigate the multifaceted roles of SGK1 in cancer biology.

Biochemical and Cellular Potency of GSK650394

The inhibitory activity of GSK650394 has been characterized in various assays, demonstrating its potency and selectivity.

Assay Type Target IC50 Value Reference
Fluorescence Polarization AssayPurified SGK113 nM[2]
Scintillation Proximity AssaySGK162 nM[2][3][4]
Scintillation Proximity AssaySGK2103 nM[2][3]
LNCaP Cell Growth Assay (Androgen-Stimulated)-~ 1 µM[1][2][3]
PC3 Cell Migration Inhibition-40 µM (for strong inhibition)[5]
DU145 Cell Migration Inhibition-20 µM (for similar effect to PC3)[5]

Table 1: Summary of IC50 values for GSK650394 against SGK isoforms and in prostate cancer cell lines.

GSK650394 displays over 30-fold selectivity for SGK1 over Akt and other related kinases, highlighting its specificity as a research tool and potential therapeutic agent.[3]

The SGK1 Signaling Axis in Prostate Cancer

SGK1 is a key downstream node in several signaling pathways that are crucial for prostate cancer cell growth, survival, and metastasis. Its expression is regulated by androgens and glucocorticoids, and it is also activated downstream of the PI3K/mTOR pathway.[1][6][7]

Androgen Receptor (AR) Signaling

The AR is a primary driver of prostate cancer. Upon activation by androgens, the AR translocates to the nucleus and regulates the transcription of a host of genes involved in cell proliferation and survival. The sgk1 gene is a direct transcriptional target of the AR.[1]

AR_SGK1_Pathway Androgens Androgens AR Androgen Receptor (AR) Androgens->AR AR_nucleus AR (nucleus) AR->AR_nucleus sgk1_gene sgk1 gene AR_nucleus->sgk1_gene Upregulates transcription SGK1_mRNA SGK1 mRNA sgk1_gene->SGK1_mRNA SGK1_protein SGK1 Protein SGK1_mRNA->SGK1_protein Nedd4_2 Nedd4-2 SGK1_protein->Nedd4_2 Phosphorylates Cell_Growth Cell Growth & Survival SGK1_protein->Cell_Growth Promotes p_Nedd4_2 p-Nedd4-2 (Inactive) Nedd4_2->p_Nedd4_2 GSK650394 GSK650394 GSK650394->SGK1_protein

Androgen treatment increases both SGK1 mRNA and protein levels in prostate cancer cells.[1] Activated SGK1 then phosphorylates downstream targets, such as Nedd4-2, leading to their inactivation and promoting cell growth and survival.[1][2]

PI3K/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently activated in prostate cancer, often due to mutations in PTEN or PI3K.[1] SGK1 is a downstream effector of this pathway and can mediate some of its pro-survival and pro-proliferative effects.[1]

PI3K_SGK1_Pathway PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 mTORC2->SGK1 Activates TSC2 TSC2 SGK1->TSC2 Phosphorylates & Inactivates mTORC1 mTORC1 TSC2->mTORC1 p_TSC2 p-TSC2 (Inactive) Cell_Growth Cell Growth & Translation mTORC1->Cell_Growth Promotes GSK650394 GSK650394 GSK650394->SGK1

SGK1 can directly phosphorylate and inactivate TSC2, a negative regulator of mTORC1, thereby promoting mTORC1 activity and subsequent cell growth and protein translation.[1]

Role of GSK650394 in Prostate Cancer Progression

Inhibition of Cell Growth and Proliferation

GSK650394 has been shown to inhibit the growth of androgen-dependent prostate cancer cells. In LNCaP cells, GSK650394 dramatically inhibits androgen-stimulated growth with an IC50 of approximately 1 µM, and at a concentration of 10 µM, it completely abrogates androgen-mediated growth.[1] This effect is more pronounced than that observed with siRNA-mediated knockdown of SGK1, suggesting that the enzymatic activity of SGK1 is critical for androgen-stimulated growth.[1] Inhibition of SGK1 by GSK650394 can induce G2/M cell cycle arrest and apoptosis in prostate cancer cells.[4][8]

Impairment of Metastasis

Metastasis is a major cause of mortality in prostate cancer patients. SGK1 expression positively correlates with prostate cancer progression and metastasis.[5][6] GSK650394 has demonstrated significant anti-metastatic effects both in vitro and in vivo.[5]

  • Inhibition of Migration and Invasion: GSK650394 significantly impairs the migration and invasion of PC3 and DU145 prostate cancer cells.[5]

  • Reversal of Epithelial-to-Mesenchymal Transition (EMT): SGK1 inhibition by GSK650394 can reverse EMT, a key process in cancer metastasis. This is achieved, at least in part, through the downregulation of Snail, a key transcriptional repressor of E-cadherin.[5]

  • Induction of Autophagy: GSK650394-induced SGK1 inhibition leads to autophagy, which contributes to the suppression of metastasis by repressing EMT.[5] Dual inhibition of mTOR and SGK1 enhances this autophagic response and leads to synergistic anti-metastatic effects.[5]

Experimental_Workflow_Metastasis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay PCa_Cells Prostate Cancer Cells (PC3, DU145, LNCaP) Treatment Treat with GSK650394 or SGK1 shRNA PCa_Cells->Treatment Wound_Healing Wound Healing Assay Treatment->Wound_Healing Transwell_Migration Transwell Migration Assay Treatment->Transwell_Migration Transwell_Invasion Transwell Invasion Assay (with Matrigel) Treatment->Transwell_Invasion Western_Blot Western Blotting (EMT markers, Autophagy markers) Treatment->Western_Blot Xenograft PC3 Xenograft Model SGK1_silencing SGK1 Silencing Xenograft->SGK1_silencing Metastasis_Assessment Assessment of Pulmonary Metastasis SGK1_silencing->Metastasis_Assessment Immunohistochemistry Immunohistochemistry (PSA) Metastasis_Assessment->Immunohistochemistry

Overcoming Therapeutic Resistance

Resistance to androgen-targeted therapies is a major clinical challenge. The glucocorticoid receptor (GR) can contribute to this resistance by activating a similar set of pro-survival genes as the AR, including SGK1.[9][10] Increased GR expression is observed in a subset of prostate cancers following androgen deprivation therapy.[11][12]

  • GR-Mediated Resistance: GR activation can diminish the efficacy of AR antagonists like MDV3100 (enzalutamide).[9][10]

  • Role of SGK1 in Resistance: Glucocorticoid-mediated cell viability can be diminished by co-treatment with the SGK1 inhibitor GSK650394.[9] This suggests that SGK1 is a key mediator of GR-driven resistance. Overexpression of SGK1 in prostate cancer xenografts accelerates the initiation of castrate-resistant tumors.[9]

Resistance_Pathway AR_Antagonist AR Antagonist (e.g., Enzalutamide) AR Androgen Receptor (AR) AR_Antagonist->AR GR Glucocorticoid Receptor (GR) SGK1 SGK1 GR->SGK1 Upregulates Glucocorticoids Glucocorticoids Glucocorticoids->GR Cell_Survival Cell Survival & Resistance SGK1->Cell_Survival GSK650394 GSK650394 GSK650394->SGK1

Experimental Protocols

LNCaP Cell Growth Assay
  • Cell Culture: LNCaP cells are maintained in appropriate media supplemented with fetal bovine serum (FBS).

  • Hormone Deprivation: Prior to the experiment, cells are grown in media with charcoal-stripped FBS for 3 days to deplete endogenous androgens.[13]

  • Treatment: Cells are treated with ethanol (vehicle control) or the synthetic androgen R1881 (e.g., 10 nmol/L) in the presence of varying concentrations of GSK650394.[13]

  • Incubation: Cells are incubated for a defined period (e.g., 10 days), with media and treatments refreshed every 2-3 days.[13]

  • Cell Viability Measurement: The relative number of cells is measured using a fluorescent DNA-binding dye (e.g., FluoReporter Blue).[13]

Wound Healing Assay
  • Cell Seeding: Prostate cancer cells (e.g., PC3) are seeded in a culture plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a linear "wound" in the cell monolayer.

  • Treatment: The medium is replaced with fresh medium containing either vehicle control or GSK650394 at the desired concentration (e.g., 40 µM for PC3 cells).[5]

  • Imaging: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.[5]

  • Analysis: The rate of wound closure is measured to assess cell migration.

Transwell Invasion Assay
  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel to simulate the extracellular matrix.

  • Cell Seeding: Prostate cancer cells are seeded in the upper chamber in serum-free medium containing either vehicle control or GSK650394.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as FBS.

  • Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell invasion through the Matrigel and membrane.[5]

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]

Western Blotting
  • Cell Lysis: Cells are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., SGK1, phospho-Nedd4-2, E-cadherin, N-cadherin, Vimentin, Snail, LC3) followed by incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).[5][13]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

GSK650394 has proven to be an invaluable tool for elucidating the critical role of SGK1 in prostate cancer progression. The inhibition of SGK1 by GSK650394 effectively curtails androgen-driven cell growth, impairs metastasis by reversing EMT and inducing autophagy, and has the potential to overcome resistance to conventional androgen-targeted therapies. These findings strongly support SGK1 as a viable therapeutic target in prostate cancer.

Future research should focus on the development of SGK1 inhibitors with improved pharmacokinetic properties suitable for clinical trials.[1] While GSK650394 has been formulated for in vivo use in animal models, its clinical development in prostate cancer has not been reported.[1] Further investigation into the synergistic effects of combining SGK1 inhibitors with existing prostate cancer therapies, such as AR antagonists and mTOR inhibitors, is warranted. The identification of predictive biomarkers to select patients most likely to benefit from SGK1-targeted therapy will be crucial for the successful clinical translation of this promising therapeutic strategy.

References

GSK650394: A Technical Guide to its Effects on Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of GSK650394, a small molecule inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1). While not a direct inhibitor of the Androgen Receptor (AR), GSK650394 effectively antagonizes AR signaling in prostate cancer models. Androgens, acting through the AR, transcriptionally upregulate SGK1. By inhibiting SGK1, GSK650394 blocks key downstream effects of AR activation, most notably the androgen-stimulated proliferation of prostate cancer cells. This guide details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols used in its evaluation, and illustrates the relevant biological pathways.

Introduction: The Androgen Receptor and SGK1 in Prostate Cancer

The Androgen Receptor (AR) signaling pathway is a critical driver for the growth and survival of prostate cancer cells.[1] Therapies targeting this axis, either by depleting androgens or by directly antagonizing the receptor, are foundational treatments for advanced prostate cancer.[1][2] However, resistance to these therapies is common, necessitating the exploration of alternative therapeutic targets within the pathway.[3][4]

One such target is the Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a serine/threonine protein kinase belonging to the AGC kinase family.[1] The gene encoding SGK1 is a direct transcriptional target of the AR.[1][5] Upon stimulation by androgens, AR induces the expression of SGK1, which in turn phosphorylates various downstream substrates to promote cell growth and survival.[1] This positions SGK1 as a crucial downstream mediator of AR signaling, and its inhibition presents a novel strategy to counteract the effects of AR activity in prostate cancer.[1]

Mechanism of Action of GSK650394

GSK650394 functions as a potent and competitive inhibitor of SGK1.[1][5] Its primary mechanism is the direct inhibition of the kinase activity of SGK1 and, to a lesser extent, the related isoform SGK2.[6][7][8] The compound displays significant selectivity for SGK kinases over other related kinases, such as Akt.[9]

The effect of GSK650394 on Androgen Receptor signaling is indirect. The established pathway is as follows:

  • Androgens (e.g., R1881) bind to and activate the AR.[1]

  • The activated AR translocates to the nucleus and functions as a transcription factor, increasing the expression of target genes, including sgk1.[1]

  • Increased SGK1 protein levels lead to the phosphorylation and inhibition of downstream targets like the ubiquitin ligase Nedd4-2.[1][5][8]

  • This cascade ultimately promotes androgen-dependent cell proliferation.[1]

GSK650394 intervenes by inhibiting the enzymatic activity of SGK1, thereby preventing the phosphorylation of its substrates and abrogating the proliferative signals originating from AR activation.[1][8]

cluster_1 Nucleus cluster_2 Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_nuc Activated AR AR->AR_nuc Translocation SGK1_protein SGK1 Protein p_Nedd4_2 Phospho-Nedd4-2 (Inactive) SGK1_protein->p_Nedd4_2 Phosphorylates Nedd4_2 Nedd4-2 Proliferation Cell Proliferation & Survival p_Nedd4_2->Proliferation Leads to ARE Androgen Response Element (ARE) AR_nuc->ARE Binds SGK1_gene sgk1 Gene ARE->SGK1_gene Promotes Transcription SGK1_mRNA SGK1 mRNA SGK1_gene->SGK1_mRNA SGK1_mRNA->SGK1_protein Translation GSK650394 GSK650394 GSK650394->SGK1_protein Inhibits

Caption: GSK650394 inhibits AR signaling by targeting the downstream kinase SGK1.

Quantitative Data Presentation

The inhibitory activity of GSK650394 has been quantified in various enzymatic and cell-based assays. The data is summarized below.

Table 1: In Vitro Kinase Inhibition

This table details the half-maximal inhibitory concentration (IC₅₀) of GSK650394 against purified SGK kinases.

Target KinaseAssay TypeIC₅₀ ValueReference(s)
Activated SGK1Fluorescence Polarization13 nM[5][8]
SGK1Scintillation Proximity Assay (SPA)62 nM[6][7][8][9]
SGK2Scintillation Proximity Assay (SPA)103 nM[6][7][8][9]
Table 2: Cell-Based Assay Potency

This table presents the IC₅₀ of GSK650394 in cellular assays, reflecting its activity in a biological context.

Cell Line / AssayMeasured EffectIC₅₀ ValueReference(s)
LNCaP CellsInhibition of androgen-stimulated growth~ 1 µM[1][5][8]
Aldosterone-stimulated SCC AssayInhibition of SGK1-mediated epithelial transport0.6 µM[6][8]

Key Experimental Protocols

The evaluation of GSK650394's effect on AR signaling has relied on specific in vitro methodologies.

LNCaP Androgen-Stimulated Growth Assay

This assay measures the ability of a compound to inhibit the proliferation of the androgen-sensitive LNCaP prostate cancer cell line in the presence of androgens.

Methodology:

  • Cell Plating: LNCaP cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.[6]

  • Hormone Deprivation: Cells are cultured for 3 days in media supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.[1][6]

  • Treatment: On day 3, the media is partially replaced with fresh media containing a synthetic androgen (e.g., R1881) with or without varying concentrations of GSK650394.[1][6] A vehicle control (e.g., DMSO) is also included.

  • Re-treatment: The treatment is repeated on days 5 and 7 to maintain compound and androgen concentrations.[6]

  • Growth Assessment: After a total of 10 days of culture, cell viability or growth is measured using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

  • Data Analysis: The results are used to calculate the IC₅₀ value, representing the concentration of GSK650394 required to inhibit 50% of the androgen-stimulated cell growth.

cluster_workflow LNCaP Cell Growth Assay Workflow arrow arrow start Day 0: Plate LNCaP cells in 96-well plates deprivation Days 0-3: Culture in androgen-deprived media (CS-FBS) start->deprivation treatment Day 3: Add Androgen (R1881) +/- GSK650394 deprivation->treatment repeat1 Day 5: Repeat Treatment treatment->repeat1 repeat2 Day 7: Repeat Treatment repeat1->repeat2 end Day 10: Measure cell viability (e.g., MTT Assay) repeat2->end analysis Calculate IC50 end->analysis

Caption: Workflow for the androgen-stimulated LNCaP cell proliferation assay.
Western Blot for Nedd4-2 Phosphorylation

This method is used to confirm that GSK650394 inhibits SGK1 kinase activity within the cell by measuring the phosphorylation status of a known SGK1 substrate, Nedd4-2.

Methodology:

  • Cell Culture and Treatment: LNCaP cells are grown in androgen-deprived media for 3 days.[1] Subsequently, the cells are treated with a synthetic androgen (R1881) to stimulate the AR-SGK1 axis, in the presence or absence of GSK650394 at various concentrations.[1][5]

  • Protein Extraction: Whole-cell extracts are collected from the treated cells.

  • SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.[1]

  • Immunoblotting: The membrane is probed with primary antibodies specific for total SGK1, total Nedd4-2, and phospho-Nedd4-2 (specifically at the SGK1-targeted serine residue, e.g., Ser328).[1] A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized. A reduction in the phospho-Nedd4-2 signal in the presence of GSK650394 indicates successful intracellular inhibition of SGK1 activity.[1][8]

Conclusion

GSK650394 is a selective inhibitor of SGK1/2 that effectively disrupts the androgen receptor signaling pathway in prostate cancer cells.[1] It does not target the AR directly but acts on a critical downstream effector, SGK1, which is transcriptionally upregulated by AR activation.[1] By inhibiting SGK1, GSK650394 abrogates androgen-mediated cell proliferation, demonstrating that targeting pathways downstream of the AR is a viable therapeutic strategy.[1] The data and protocols presented here provide a technical foundation for researchers and drug developers working to exploit the AR-SGK1 signaling axis for the treatment of prostate cancer.

References

GSK 650394 and influenza virus replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on GSK650394 and its Role in Influenza Virus Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral strategies, particularly those targeting host-cell factors essential for viral replication. One such host factor is the Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes. The small molecule inhibitor GSK650394 has been identified as a potent inhibitor of SGK1. This document provides a comprehensive technical overview of GSK650394, its mechanism of action against the influenza A virus, quantitative efficacy data, and detailed experimental protocols. The core finding is that GSK650394 inhibits influenza A virus replication by specifically impairing the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step in the viral life cycle.

Introduction to GSK650394

GSK650394 is a small molecule inhibitor of the serum- and glucocorticoid-regulated kinase (SGK) family, with a notable selectivity for SGK1 and SGK2.[1][2] Initially developed in the context of cancer research, its utility has expanded to virology.[3] Research has demonstrated that host SGK1 is co-opted by the influenza A virus to facilitate a crucial step in its replication cycle.[3][4][5] By inhibiting SGK1, GSK650394 presents a host-centric antiviral approach, which may offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins.

Mechanism of Action: Inhibition of vRNP Nuclear Export

The primary antiviral mechanism of GSK650394 against influenza A virus is the inhibition of SGK1-mediated nuclear export of newly synthesized viral ribonucleoproteins (vRNPs).[2][3][4] The influenza virus life cycle involves the import of its genome into the host cell nucleus for replication and transcription.[4][6] Following the synthesis of new vRNAs, nucleoprotein (NP), and polymerase proteins, these components assemble into progeny vRNPs. These vRNPs must then be exported to the cytoplasm for subsequent assembly into new virions.[4][6]

Studies have conclusively shown that SGK1 is essential for this vRNP export process.[3][5][7] Treatment of influenza-infected cells with GSK650394 results in the accumulation of viral NP within the nucleus, effectively trapping the vRNPs and halting the production of infectious viral particles.[4][7] Importantly, GSK650394 does not interfere with other key stages of the viral life cycle, such as viral entry, polymerase activity, or the expression of viral proteins, highlighting its specific mechanism of action.[4][7][8]

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm vRNA_rep Viral RNA Replication & Transcription vRNP_assembly Progeny vRNP Assembly (vRNA + NP + Polymerase) vRNA_rep->vRNP_assembly vRNP_export vRNP Nuclear Export vRNP_assembly->vRNP_export virion_assembly Virion Assembly & Budding vRNP_export->virion_assembly Leads to SGK1 Host SGK1 Kinase SGK1->vRNP_export Facilitates GSK650394 GSK650394 GSK650394->SGK1 Inhibits

Caption: Proposed pathway of GSK650394 action on influenza vRNP export.

Quantitative Data Presentation

The efficacy and selectivity of GSK650394 have been quantified through various assays. The data below is compiled from published studies.

Table 1: Kinase Inhibitory Activity of GSK650394
Target KinaseAssay TypeIC₅₀ (nM)Reference
SGK1Scintillation Proximity Assay (SPA)62[1][2]
SGK2Scintillation Proximity Assay (SPA)103[1][2]
Table 2: Antiviral Activity and Cellular Toxicity
ParameterCell LineVirus Strain(s)ValueReference
Antiviral Activity
vRNP Nuclear Export InhibitionA549A/WSN/33 (H1N1)~90% nuclear NP retention at 50 µM[7]
Cellular Toxicity
LC₅₀M-1N/A41 µM[1]
LC₅₀HeLaN/A> 100 µM[1]
Cell Viability (48h)A549N/A≥75% viability at 6.25 - 50 µM[4]

Detailed Experimental Protocols

The following sections describe the methodologies used to characterize the effects of GSK650394 on influenza virus replication.

Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of GSK650394 to inhibit SGK1/2 kinase activity.

  • Enzyme Activation: Recombinant SGK1 or SGK2 is activated by incubation with PDK1 and ATP in a reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA) for 30 minutes at 30°C.[2]

  • Inhibitor Incubation: Serial dilutions of GSK650394 (in DMSO) are added to a 96-well plate, followed by the addition of the activated SGK1/2 enzyme mixture.[2]

  • Kinase Reaction: A substrate mixture containing a biotinylated peptide substrate (CROSStide) and γ-³²P-ATP is added to initiate the reaction. The plate is incubated for 1 hour at room temperature.[2]

  • Signal Detection: A slurry of streptavidin-coated SPA beads is added. The beads capture the biotinylated peptide, bringing any incorporated ³²P into close proximity, which generates a detectable light signal.[2]

  • Data Analysis: The signal is measured using a scintillation counter. IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of GSK650394.[2]

Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the cytotoxicity of GSK650394.

  • Cell Seeding: A549 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with 2-fold serial dilutions of GSK650394 or DMSO as a solvent control for specified durations (e.g., 24, 48, 72, 96 hours).[7]

  • Lysis and Luminescence: An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: After a brief incubation to stabilize the signal, luminescence is read on a plate reader.

  • Analysis: Viability is expressed as a percentage relative to the DMSO-treated control cells.[4]

vRNP Nuclear Export Assay (Immunofluorescence)

This assay visualizes the subcellular localization of the viral nucleoprotein (NP) as a marker for vRNP complexes.

  • Cell Preparation: A549 cells are grown on coverslips and pretreated with GSK650394 (e.g., 12.5, 25, 50 µM) or DMSO for 2 hours.[4]

  • Synchronized Infection: Cells are chilled, then infected with influenza A virus (e.g., A/WSN/33) at a high multiplicity of infection (MOI of 10) on ice to allow attachment but not entry.[4]

  • Incubation: The virus is allowed to enter and replicate by shifting the temperature to 37°C. Medium containing the compound is added back.

  • Fixation and Staining: At various times post-infection (e.g., 5 and 7 hours), cells are fixed, permeabilized, and stained with a primary monoclonal antibody against the influenza NP, followed by a fluorescently labeled secondary antibody.[4][7] Nuclei are counterstained with DAPI.[4][7]

  • Imaging and Quantification: Cells are imaged using a fluorescence microscope. The percentage of cells showing predominantly nuclear NP staining versus cytoplasmic or mixed staining is quantified.[7]

A549_prep 1. Seed A549 cells on coverslips treatment 2. Pretreat cells with GSK650394 or DMSO A549_prep->treatment infection 3. Synchronized infection with Influenza A virus (MOI=10) treatment->infection incubation 4. Incubate at 37°C for 5-7 hours infection->incubation fix_stain 5. Fix, permeabilize, and stain (Anti-NP Ab, DAPI) incubation->fix_stain image 6. Fluorescence Microscopy fix_stain->image quantify 7. Quantify NP localization (Nuclear vs. Cytoplasmic) image->quantify

Caption: Experimental workflow for the vRNP nuclear export assay.
Viral Entry Assay (Pseudoparticle Luciferase Assay)

This assay determines if GSK650394 blocks the initial entry of the virus into host cells.

  • Cell Treatment: A549 cells are treated with GSK650394 (12.5, 25, 50 µM), a known entry inhibitor (e.g., Diphyllin) as a positive control, or DMSO.[4][8]

  • Pseudoparticle Incubation: Cells are then incubated with pseudoparticles that bear influenza HA/NA proteins on their surface and contain a Gaussia luciferase reporter gene.[4][8]

  • Incubation & Lysis: After 18 hours, the cells are washed, and fresh medium is added. 24 hours later, the cells are lysed.[4][7]

  • Luciferase Measurement: A luciferase assay is performed on the cell lysates to measure reporter gene expression, which is dependent on successful particle entry and gene delivery.[7][8]

Viral Polymerase Activity Assay (Mini-Genome Assay)

This assay assesses the effect of GSK650394 on the function of the viral RNA polymerase complex.

  • Cell Treatment: A549 cells are treated with GSK650394, a known polymerase inhibitor as a positive control, or DMSO.[4]

  • Transfection: Cells are co-transfected with a set of plasmids: four plasmids expressing the core components of the polymerase complex (PB1, PB2, PA) and the nucleoprotein (NP), and a fifth plasmid that acts as a vRNA template encoding a firefly luciferase reporter gene.[4] A sixth plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.[4]

  • Incubation & Lysis: Cells are incubated for 24 hours to allow for protein expression and polymerase activity, then lysed.

  • Luciferase Measurement: Both firefly and Renilla luciferase activities are measured. The firefly signal, normalized to the Renilla signal, is directly proportional to the viral polymerase activity.[4]

Start Does GSK650394 inhibit Influenza A replication? PlaqueAssay Plaque Assay shows reduced viral titer Start->PlaqueAssay Yes Question_How What step of the viral life cycle is inhibited? PlaqueAssay->Question_How EntryAssay Entry Assay: Pseudoparticle luciferase activity is unaffected Question_How->EntryAssay PolymeraseAssay Polymerase Assay: Mini-genome reporter activity is unaffected Question_How->PolymeraseAssay ProteinExpAssay Western Blot: Viral protein expression is unaffected Question_How->ProteinExpAssay ExportAssay Immunofluorescence: Viral NP accumulates in the nucleus Question_How->ExportAssay Conclusion Conclusion: GSK650394 specifically impairs the nuclear export of vRNPs EntryAssay->Conclusion PolymeraseAssay->Conclusion ProteinExpAssay->Conclusion ExportAssay->Conclusion

Caption: Logical workflow for identifying the mechanism of GSK650394.

Conclusion

GSK650394 is a potent SGK1 inhibitor that effectively curtails influenza A virus replication in vitro. Its specific mechanism of action—the impairment of viral ribonucleoprotein (vRNP) nuclear export—has been clearly demonstrated through targeted assays that rule out effects on viral entry, polymerase activity, and protein synthesis.[3][4][7][8] By targeting a host kinase (SGK1) rather than a viral component, GSK650394 represents a promising strategy for developing new anti-influenza therapeutics that may be less susceptible to viral resistance. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

GSK650394: A Technical Guide to its Application in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK650394, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of SGK1 inhibition in the context of various neurological disorders. This document outlines the core mechanism of action of GSK650394, summarizes key quantitative data, provides detailed experimental protocols for its use in in vitro and in vivo models, and visualizes the relevant signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

GSK650394 is a small molecule inhibitor that targets the ATP-binding pocket of SGK1, thereby preventing the phosphorylation of its downstream substrates. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, ion channel regulation, and neuronal excitability.[1] Dysregulation of SGK1 activity has been implicated in the pathophysiology of several neurological conditions, including ischemic stroke, Parkinson's disease, and Alzheimer's disease. By inhibiting SGK1, GSK650394 offers a targeted approach to modulate these pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GSK650394 activity from various in vitro assays.

Table 1: In Vitro Inhibitory Activity of GSK650394

TargetAssay TypeIC50Reference
SGK1Scintillation Proximity Assay (SPA)62 nM[1]
SGK2Scintillation Proximity Assay (SPA)103 nM[1]
Activated SGK1Fluorescence Polarization Assay13 nM[1]

Table 2: Cellular Activity of GSK650394

Cell LineAssay TypeEndpointIC50 / EffectReference
M1 cellsShort-Circuit Current (SCC) AssaySGK1-mediated epithelial transport0.6 µM
LNCaP cellsCell Growth AssayAndrogen-mediated cell growth~1 µM
Cortical Neurons (AD model)ImmunofluorescenceTau phosphorylation (AT8)Reduction at 100 nM[2]

Table 3: In Vivo Efficacy of GSK650394

Neurological Disorder ModelAnimal ModelDosing RegimenKey FindingsReference
Ischemic StrokeRat MCAOIntralatventricular administrationReduced infarct size and blood-brain barrier disruption
Parkinson's DiseaseMouse MPTP modelNot specifiedAmeliorated pathological and behavioral deficits

Experimental Protocols

This section provides detailed methodologies for key experiments involving GSK650394.

In Vitro Kinase Inhibition Assays

1. Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition

This assay measures the ability of GSK650394 to inhibit the phosphorylation of a biotinylated peptide substrate by SGK1 or SGK2.[1]

  • Materials:

    • Recombinant active SGK1 or SGK2

    • Biotinylated CROSStide peptide substrate

    • [γ-³²P]ATP

    • Streptavidin-coated SPA beads

    • Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

    • GSK650394 (serial dilutions)

    • 96-well microplates

  • Procedure:

    • Prepare a reaction mixture containing SGK1 or SGK2, biotinylated CROSStide, and assay buffer.

    • Add serial dilutions of GSK650394 or vehicle (DMSO) to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding the reaction mixture and [γ-³²P]ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by adding a stop solution containing EDTA.

    • Add streptavidin-coated SPA beads to each well and incubate for 30 minutes to allow the biotinylated peptide to bind.

    • Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Fluorescence Polarization (FP) Assay for Activated SGK1 Inhibition

This assay measures the displacement of a fluorescently labeled ligand from the ATP-binding pocket of activated SGK1 by GSK650394.[1]

  • Materials:

    • Recombinant activated SGK1

    • Fluorescently labeled ATP-competitive ligand (e.g., a BODIPY-labeled tracer)

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

    • GSK650394 (serial dilutions)

    • Black, low-volume 384-well microplates

  • Procedure:

    • Add assay buffer, fluorescent tracer, and activated SGK1 to the wells of a 384-well plate.

    • Add serial dilutions of GSK650394 or vehicle (DMSO) to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

    • A decrease in fluorescence polarization indicates the displacement of the fluorescent tracer by the inhibitor.

    • Calculate the IC50 value from the competition binding curve.

Cell-Based Assays

3. Western Blot for Phospho-Nedd4-2

This protocol details the detection of phosphorylated Nedd4-2, a downstream substrate of SGK1, in cell lysates following GSK650394 treatment.

  • Materials:

    • Cell line of interest (e.g., neuronal cells)

    • GSK650394

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-Nedd4-2 (Ser448), anti-Nedd4-2, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of GSK650394 or vehicle for the desired time.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Nedd4-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total Nedd4-2 and a loading control to normalize the data.

4. Immunofluorescence for Tau Phosphorylation

This method allows for the visualization and quantification of tau phosphorylation in cultured neurons treated with GSK650394.[2]

  • Materials:

    • Cultured neurons (e.g., primary cortical neurons or iPSC-derived neurons)

    • GSK650394 (e.g., 100 nM)

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% normal goat serum in PBS)

    • Primary antibodies: anti-phospho-tau (e.g., AT8) and a neuronal marker (e.g., MAP2)

    • Fluorophore-conjugated secondary antibodies

    • DAPI for nuclear staining

    • Mounting medium

  • Procedure:

    • Culture neurons on coverslips.

    • Treat neurons with GSK650394 or vehicle for 72 hours.[2]

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Stain nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope and quantify the fluorescence intensity of phospho-tau normalized to the neuronal marker.[2]

In Vivo Models of Neurological Disorders

5. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This protocol describes the induction of focal cerebral ischemia in rodents and the assessment of neuroprotection by GSK650394.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure (Intraluminal Filament Model):

    • Anesthetize the animal.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

  • GSK650394 Administration:

    • Administer GSK650394 (formulated in a suitable vehicle) via a relevant route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection) at a specific time point relative to the ischemic insult (e.g., before, during, or after MCAO).

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess motor and sensory deficits at various time points post-MCAO.

    • Infarct Volume Measurement: At the study endpoint (e.g., 24 hours post-MCAO), euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Blood-Brain Barrier Permeability: Assess using Evans blue dye extravasation or other methods.

    • Histology and Immunohistochemistry: Analyze brain sections for markers of neuronal death, inflammation, and apoptosis.

6. MPTP-Induced Mouse Model of Parkinson's Disease

This model mimics some of the key pathological features of Parkinson's disease, including dopaminergic neuron loss.

  • Animal Model: C57BL/6 mice.

  • MPTP Administration:

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride dissolved in saline via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[3]

  • GSK650394 Administration:

    • Administer GSK650394 (formulated in a suitable vehicle) at a defined dose and frequency, starting before, during, or after the MPTP injections.

  • Outcome Measures:

    • Behavioral Testing: Assess motor function using tests such as the rotarod, pole test, and open field test at various time points after MPTP administration.

    • Neurochemical Analysis: Measure dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC) at the study endpoint.

    • Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.

    • Western Blotting: Analyze the levels of α-synuclein aggregation and other relevant proteins in brain tissue.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SGK1 and a typical experimental workflow for evaluating GSK650394.

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_sgk1 SGK1 cluster_downstream Downstream Effects in Neurological Disorders Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Stress Cellular Stress Stress->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 PDK1->SGK1 Phosphorylation Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylation (Inhibition) GSK3b GSK3β SGK1->GSK3b Phosphorylation (Activation) Ion_Channels Ion Channels SGK1->Ion_Channels Regulation Neuroinflammation Neuroinflammation SGK1->Neuroinflammation Modulation Neuronal_Survival Neuronal Survival SGK1->Neuronal_Survival Promotion Tau Tau GSK3b->Tau Hyperphosphorylation GSK650394 GSK650394 GSK650394->SGK1

Caption: SGK1 signaling pathway in neurological disorders.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation Kinase_Assay Biochemical Kinase Assays (SPA, FP) Cell_Based_Assay Cell-Based Assays (e.g., Neuronal Cultures) Kinase_Assay->Cell_Based_Assay Confirm Cellular Activity Animal_Model Disease Model Selection (e.g., MCAO, MPTP) Cell_Based_Assay->Animal_Model Guide In Vivo Studies Drug_Admin GSK650394 Administration (Dose, Route, Frequency) Animal_Model->Drug_Admin Behavioral Behavioral Assessment Drug_Admin->Behavioral Histology Histological & Molecular Analysis Drug_Admin->Histology Data_Quant Quantitative Data Analysis Behavioral->Data_Quant Histology->Data_Quant Conclusion Conclusion on Therapeutic Potential Data_Quant->Conclusion

Caption: Experimental workflow for evaluating GSK650394.

References

A Technical Guide to the Preliminary In Vitro Profile of GSK650394

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the initial in vitro studies of GSK650394, a potent and selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its biochemical and cellular activities.

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data from various in vitro assays, highlighting the inhibitory potency and cytotoxic profile of GSK650394.

Table 1: Biochemical Assay Data

TargetAssay TypeSubstrateIC50 (nM)Reference
SGK1Scintillation Proximity Assay (SPA)CROSStide62[1][2][3][4][5][6][7][8]
SGK2Scintillation Proximity Assay (SPA)CROSStide103[1][2][3][4][5][6][7][8]
SGK1Fluorescence Polarization Assay-13[5][9]

Table 2: Cell-Based Assay Data

Cell LineAssay TypeEndpointIC50 (µM)Reference
LNCaPCell Growth AssayAndrogen-stimulated growth~1[2][3][6]
M-1Short Circuit Current (SCC) AssaySGK1-mediated epithelial transport0.6[1][2][3][4]

Table 3: Cytotoxicity Data

Cell LineAssay TypeLC50 (µM)Reference
M-1XTT Assay>41[2][3][4]
HeLaXTT Assay>100[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition

This biochemical assay quantifies the enzymatic activity of SGK1 and SGK2 and the inhibitory effect of GSK650394.

  • Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 are activated by PDK1 in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl2, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP. The mixture is incubated for 30 minutes at 30°C.[1]

  • Reaction Mixture: A solution containing a biotinylated CROSStide peptide substrate (final concentration of 75 µM) and γ-³²P-ATP is prepared in the reaction buffer.[1][10]

  • Inhibition Assay: 5 µL of GSK650394 at various concentrations is added to 25 µL of the activated enzyme mixture in a 96-well plate.[1][9][10] 20 µL of the CROSStide/γ-³²P-ATP mixture is then added, and the plate is incubated for 1 hour at room temperature.[1][9][10]

  • Detection: 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA (pH 8.0) is added to each well.[1][9][10] The plate is sealed, centrifuged, and the signal from the radiolabeled phosphate incorporated into the peptide is detected using a scintillation counter.[1][3][9][10]

  • Data Analysis: IC50 values are calculated from the inhibition data using GraphPad Prism software.[1][9]

2.2. LNCaP Cell Growth Assay

This cell-based assay evaluates the effect of GSK650394 on androgen-stimulated prostate cancer cell proliferation.

  • Cell Plating: LNCaP cells are plated at a density of 5,000 cells per well in 96-well plates in PRF-RPMI 1640 medium supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS), 0.1 mM NEAA, and 1 mM NaPyr.[1][10]

  • Hormone and Inhibitor Treatment: After three days, the cells are treated with the synthetic androgen R1881 (10 nM) with or without varying concentrations of GSK650394.[3] Treatments are repeated on days 5 and 7.[1][3]

  • Cell Number Measurement: On day 10, the relative cell number is measured using a fluorescent DNA binding assay (e.g., FluoReporter Blue).[1][3]

  • Data Analysis: The IC50 value for the inhibition of androgen-mediated growth is determined from the dose-response curve.[3]

2.3. Aldosterone-Stimulated Short Circuit Current (SCC) Cellular Assay

This assay measures the effect of GSK650394 on SGK1-mediated epithelial sodium transport in M-1 cells.

  • Cell Culture: M-1 cells are grown on transwell membranes until confluent.[5]

  • Aldosterone Stimulation: Baseline voltage and resistance are measured. Aldosterone (1 µmol/L) is then added to stimulate SGK1-mediated sodium transport, and the equivalent current (Ieq) is measured.[5]

  • Inhibitor Treatment: After 4 hours of aldosterone stimulation, GSK650394 is added, and the Ieq is measured again to determine the extent of inhibition.[5]

  • Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of the aldosterone-stimulated short-circuit current.[3]

2.4. XTT Cell Proliferation Assay for Cytotoxicity

This assay assesses the general toxicity of GSK650394 in different cell lines.

  • Cell Plating: M-1 or HeLa cells are plated at 10,000 cells per well in 96-well plates and incubated.[4]

  • Compound Treatment: The medium is replaced with fresh medium containing increasing concentrations of GSK650394.[4]

  • XTT Addition: After a specified incubation period (4 hours for HeLa, 24 hours for M-1), activated XTT solution is added to each well.[4]

  • Absorbance Measurement: After a 2-hour incubation, the absorbance at 490 nm is measured using a spectrophotometer.[4]

  • Data Analysis: LC50 values are determined using GraphPad Prism software.[4]

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in the preliminary in vitro studies of GSK650394.

SGK1_Signaling_Pathway Androgen Androgen AR Androgen Receptor Androgen->AR binds SGK1 SGK1 AR->SGK1 upregulates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates GSK650394 GSK650394 GSK650394->SGK1 inhibits p_Nedd4_2 p-Nedd4-2 CellGrowth Cell Growth (LNCaP) p_Nedd4_2->CellGrowth promotes

Caption: Androgen-mediated SGK1 signaling pathway in LNCaP cells.

SPA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Activated_SGK1 Activated SGK1/2 (with PDK1) Incubation Incubate at RT for 1 hour Activated_SGK1->Incubation Substrate_Mix Biotin-CROSStide + γ-³²P-ATP Substrate_Mix->Incubation GSK_Compound GSK650394 GSK_Compound->Incubation Add_Beads Add Streptavidin SPA Beads Incubation->Add_Beads Centrifuge Centrifuge Add_Beads->Centrifuge Read_Signal Read Scintillation Signal Centrifuge->Read_Signal LNCaP_Growth_Workflow Plate_Cells Plate LNCaP Cells Treat_3 Day 3: Treat with R1881 +/- GSK650394 Plate_Cells->Treat_3 Treat_5 Day 5: Repeat Treatment Treat_3->Treat_5 Treat_7 Day 7: Repeat Treatment Treat_5->Treat_7 Measure Day 10: Measure Relative Cell Number Treat_7->Measure

References

Understanding the Off-Target Profile of GSK650394: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and competitive inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1][2] While developed as a selective SGK1 antagonist, a comprehensive understanding of its off-target effects is paramount for accurate interpretation of experimental results and for predicting potential side effects in clinical applications. This technical guide provides an in-depth analysis of the known off-target interactions of GSK650394, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

On-Target and Off-Target Activity of GSK650394

GSK650394 exhibits high affinity for its primary targets, SGK1 and its close homolog SGK2. However, kinase profiling studies have revealed interactions with a number of other kinases, indicating a broader spectrum of activity than initially intended.

Quantitative Inhibition Data

The inhibitory activity of GSK650394 against its primary targets and identified off-targets is summarized in the tables below. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, and as percentage of activity remaining at a specific inhibitor concentration.

Table 1: On-Target Inhibitory Activity of GSK650394

TargetAssay TypeIC50 (nM)Reference
SGK1Fluorescence Polarization13[2]
SGK1Scintillation Proximity Assay (SPA)62[3][4]
SGK2Scintillation Proximity Assay (SPA)103[3][4]

Table 2: Off-Target Inhibitory Activity of GSK650394 from Kinase Profiling

Off-Target KinaseConcentration of GSK650394 (µM)% Activity RemainingReference
AMPK0.1049[5]
CAMKKβ0.1011[5]
CDK2-Cyclin A0.10Not specified[5]

Note: Lower "% Activity Remaining" indicates stronger inhibition.

It is noteworthy that GSK650394 displays greater than 30-fold selectivity for SGK1 over Akt, another closely related kinase in the AGC kinase family, and over 60-fold selectivity for SGK1 over the upstream kinase PDK1.[6]

Experimental Protocols

A clear understanding of the methodologies used to generate the inhibition data is crucial for its interpretation. The following sections detail the key experimental protocols.

In Vitro Kinase Assays

1. Fluorescence Polarization Assay:

This assay measures the binding affinity of GSK650394 to activated SGK1. The principle relies on the change in polarization of fluorescently labeled ATP mimetics upon binding to the kinase.

  • Workflow:

    • Activated SGK1 is incubated with a rhodamine green-labeled ATP mimetic.

    • Increasing concentrations of GSK650394 are added to the mixture.

    • The fluorescence polarization is measured.

    • The IC50 value is calculated from the dose-response curve.

2. Scintillation Proximity Assay (SPA):

This activity-based assay measures the ability of GSK650394 to inhibit the phosphorylation of a substrate by SGK1 or SGK2.

  • Workflow:

    • SGK1 or SGK2 is activated by PDK1 in the presence of ATP.

    • The activated kinase is incubated with a biotinylated peptide substrate (CROSStide) and γ-³²P-ATP in the presence of varying concentrations of GSK650394.

    • Streptavidin-coated SPA beads are added, which bind to the biotinylated peptide.

    • If the peptide is phosphorylated, the radioactive ³²P is brought into close proximity to the scintillant in the beads, generating a light signal.

    • The signal is detected using a scintillation counter.

    • IC50 values are calculated from the inhibition of the signal.[1][4]

Kinase Selectivity Profiling

To assess the broader selectivity of GSK650394, it was screened against a panel of kinases, such as the one offered by the MRC Protein Phosphorylation and Ubiquitylation Unit.[7] These services typically utilize radiometric or luminescence-based assays to measure the activity of a large number of kinases in the presence of a fixed concentration of the inhibitor.

  • General Workflow:

    • A panel of purified kinases is assembled.

    • Each kinase is assayed with its optimal substrate and ATP in the presence of a single concentration of GSK650394 (e.g., 0.10 µM).

    • The kinase activity is measured and compared to a control (DMSO vehicle).

    • The results are expressed as the percentage of remaining kinase activity.

Signaling Pathways of Off-Target Kinases

The off-target interactions of GSK650394 can have significant biological consequences by modulating unintended signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of the identified off-target kinases.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a key energy sensor that regulates cellular metabolism. Its activation promotes ATP-producing pathways while inhibiting ATP-consuming processes.

AMPK_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates CAMKKbeta CAMKKβ CAMKKbeta->AMPK phosphorylates AMP/ATP_ratio ↑ AMP/ATP Ratio AMP/ATP_ratio->LKB1 activates Ca2+ ↑ Ca²⁺ Ca2+->CAMKKbeta activates Catabolism ↑ Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism

AMPK Signaling Pathway Activation and Downstream Effects.
Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CAMKKβ) Signaling Pathway

CAMKKβ is a key upstream kinase that activates several downstream kinases in response to elevated intracellular calcium levels.

CAMKKbeta_Pathway Ca2_Calmodulin ↑ Ca²⁺/Calmodulin CAMKKbeta CAMKKβ Ca2_Calmodulin->CAMKKbeta activates AMPK AMPK CAMKKbeta->AMPK phosphorylates CaMKI CaMKI CAMKKbeta->CaMKI phosphorylates CaMKIV CaMKIV CAMKKbeta->CaMKIV phosphorylates Cellular_Responses Cellular Responses (Metabolism, Gene Expression) AMPK->Cellular_Responses CaMKI->Cellular_Responses CaMKIV->Cellular_Responses

CAMKKβ Activation and its Downstream Kinase Targets.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2, in complex with its cyclin partners, plays a critical role in regulating the cell cycle, particularly the G1/S phase transition.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Entry S Phase Entry E2F->S_Phase_Entry promotes

Role of CDK2 in G1/S Phase Transition of the Cell Cycle.

Conclusion

This technical guide provides a comprehensive overview of the off-target effects of GSK650394. While it is a potent inhibitor of SGK1 and SGK2, researchers and drug development professionals must consider its interactions with other kinases, such as AMPK and CAMKKβ, to fully understand its biological effects. The provided quantitative data, experimental protocols, and signaling pathway diagrams serve as a valuable resource for designing experiments, interpreting results, and predicting the potential pharmacological profile of this compound. Further detailed kinase profiling, including the determination of IC50 values for a broader range of kinases, would provide a more complete picture of GSK650394's selectivity and aid in the development of more specific SGK inhibitors.

References

An In-depth Technical Guide to the Pharmacodynamics of GSK650394

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of GSK650394, a potent and selective inhibitor of Serum/Glucocorticoid-regulated Kinase 1 (SGK1). The information presented herein is intended to support further research and drug development efforts by providing detailed data and experimental context.

Mechanism of Action

GSK650394 is a small molecule inhibitor that primarily targets the kinase activity of SGK1 and, to a lesser extent, SGK2.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[4] The inhibitory activity of GSK650394 has been demonstrated in various in vitro and cell-based assays, where it has been shown to disrupt key signaling pathways involved in cell growth, proliferation, and ion transport.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacodynamic parameters of GSK650394 across different experimental systems.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeIC50Reference
SGK1Scintillation Proximity Assay (SPA)62 nM[2][3][4]
SGK2Scintillation Proximity Assay (SPA)103 nM[2][3][4]
SGK1Fluorescence Polarization Assay13 nM[4][5]

Table 2: Cell-Based Assay Activity

Cell LineAssay TypeEndpointIC50Reference
LNCaPCell Growth AssayAndrogen-stimulated growth inhibition~1 µM[2][3][4]
M-1Short-Circuit Current (SCC) AssayInhibition of SGK1-mediated epithelial transport0.6 µM[1][2]

Table 3: Cytotoxicity

Cell LineAssay TypeLC50Reference
M-1XTT Assay41 µM[2][4]
HeLaXTT Assay> 100 µM[2][4]

Signaling Pathways

GSK650394 modulates several critical intracellular signaling pathways through its inhibition of SGK1. The primary pathway affected is the PI3K/Akt/SGK1 signaling cascade.

SGK1_Signaling_Pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K Hormones Hormones (e.g., Androgens, Aldosterone) SGK1 SGK1 Hormones->SGK1 transcription PDK1 PDK1 PI3K->PDK1 PDK1->SGK1 activation NDRG1 NDRG1 SGK1->NDRG1 phosphorylation Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylation (inhibition) GSK3b GSK3β SGK1->GSK3b phosphorylation (inhibition) GSK650394 GSK650394 GSK650394->SGK1 inhibition CellGrowth Cell Growth & Proliferation NDRG1->CellGrowth IonTransport Epithelial Ion Transport Nedd4_2->IonTransport BetaCatenin β-catenin Degradation GSK3b->BetaCatenin SPA_Workflow Activation 1. Enzyme Activation (SGK1/2 + PDK1 + ATP) ReactionMix 3. Kinase Reaction (Activated Enzyme + Substrate + γ-³²P-ATP) Activation->ReactionMix InhibitorPrep 2. Inhibitor Plating (Varying [GSK650394]) InhibitorPrep->ReactionMix Incubation 4. Incubation (1 hour at RT) ReactionMix->Incubation Detection 5. Detection (Add SPA beads, Centrifuge, Scintillation Counting) Incubation->Detection Analysis 6. Data Analysis (Calculate IC50) Detection->Analysis

References

Methodological & Application

Application Notes and Protocols for GSK650394 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GSK650394, a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1), in cell culture applications. The following protocols and data are intended to guide researchers in utilizing this compound for studies related to cancer biology, signal transduction, and drug discovery.

Introduction

GSK650394 is a small molecule inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] SGK1 is a downstream effector of the PI3K/AKT signaling pathway and is often implicated in the development and progression of various cancers, particularly prostate cancer.[1][2] GSK650394 inhibits SGK1 and SGK2 with high affinity, demonstrating significant selectivity over other related kinases like Akt. This makes it a valuable tool for dissecting the specific roles of SGK1 in cellular signaling and as a potential therapeutic agent.

Mechanism of Action

GSK650394 acts as an ATP-competitive inhibitor of SGK1.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream SGK1 substrates. One of the key downstream targets of SGK1 is the E3 ubiquitin ligase Nedd4-2.[2][3] Phosphorylation of Nedd4-2 by SGK1 inhibits its activity, leading to the increased surface expression of various transporters and ion channels. In the context of prostate cancer, SGK1 is an androgen-regulated gene, and its inhibition by GSK650394 can block androgen-stimulated cell growth.[2]

Data Presentation

In Vitro Inhibitory Activity of GSK650394
TargetAssay TypeIC₅₀Reference
SGK1Scintillation Proximity Assay (SPA)62 nM[2][4]
SGK2Scintillation Proximity Assay (SPA)103 nM[2][4]
Activated SGK1Fluorescence Polarization Assay13 nM[2][3]
Cellular Activity of GSK650394
Cell LineAssay TypeEffectIC₅₀ / ConcentrationReference
LNCaPAndrogen-stimulated cell growthInhibition~1 µM[2]
M-1Amiloride-sensitive short-circuit current (SCC)Inhibition0.6 µM[3][5]
M-1Cell viability (XTT assay)LC₅₀41 µM[2][4]
HeLaCell viability (XTT assay)LC₅₀>100 µM[2][4]
MV-4-11Growth inhibitionIC₅₀0.1649 µM[5]
DaoyGrowth inhibitionIC₅₀0.51532 µM[5]
NCI-H460 & A549Sensitization to PI3K inhibitor (BYL719)>2.5-fold decrease in IC₅₀ of BYL7193 µM[6]
PC3Apoptosis inductionTime-dependent increase in apoptosis160 µM[7]
Mino, Z138, JVM-2Apoptosis inductionConcentration-dependent increase in apoptosis72 h treatment[8]
A549Influenza virus replicationInhibition-[5][9]

Signaling Pathway

GSK650394_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor GeneExpression Gene Expression (e.g., SGK1) AR->GeneExpression GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Androgen Androgens Androgen->AR GrowthFactor Growth Factors GrowthFactor->GrowthFactorReceptor PDK1 PDK1 PI3K->PDK1 AKT AKT mTORC1 mTORC1 AKT->mTORC1 PDK1->AKT SGK1 SGK1 PDK1->SGK1 activates S6 S6 mTORC1->S6 phosphorylates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates (inhibits) Foxo3a Foxo3a SGK1->Foxo3a phosphorylates (inhibits) CellCycleArrest Cell Cycle Arrest Nedd4_2->CellCycleArrest p27 p27 Foxo3a->p27 activates Apoptosis Apoptosis Foxo3a->Apoptosis p27->CellCycleArrest GSK650394 GSK650394 GSK650394->SGK1 S6->CellCycleArrest

Caption: GSK650394 inhibits SGK1, impacting downstream pathways.

Experimental Protocols

Protocol 1: Inhibition of Androgen-Stimulated LNCaP Cell Growth

This protocol is adapted from studies demonstrating the inhibitory effect of GSK650394 on the androgen-driven proliferation of the LNCaP human prostate carcinoma cell line.[2]

Materials:

  • LNCaP cells

  • RPMI 1640 medium

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Non-essential amino acids (NEAA)

  • Sodium pyruvate (NaPyr)

  • GSK650394 (dissolved in DMSO)

  • Androgen (e.g., R1881)

  • 96-well plates

  • Cell viability assay reagent (e.g., FluoReporter Blue)

Procedure:

  • Seed LNCaP cells at a density of 5,000 cells per well in a 96-well plate in 100 µL of RPMI 1640 medium supplemented with 8% CS-FBS, 0.1 mM NEAA, and 1 mM NaPyr.

  • Culture the cells for 3 days.

  • On day 3, treat the cells with the desired concentrations of GSK650394 and/or androgen. To do this, remove 50 µL of the medium and replace it with 50 µL of fresh medium containing a 2X concentration of the treatment.

  • Repeat the treatment on days 5 and 7.

  • On day 10, measure the relative cell number using a suitable cell viability assay according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of SGK1 Activity

This protocol describes how to assess the inhibitory effect of GSK650394 on SGK1 activity by measuring the phosphorylation of its downstream target, Nedd4-2.[2]

Materials:

  • LNCaP cells (or other suitable cell line)

  • Appropriate cell culture medium and supplements

  • GSK650394

  • Androgen (e.g., R1881)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Nedd4-2 (Ser328), anti-Nedd4-2, anti-SGK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow in media with charcoal-stripped FBS for 3 days.

  • Treat cells with the desired concentrations of GSK650394 and/or androgen for the specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Cell Viability and Apoptosis Assays

This protocol provides a general framework for assessing the effect of GSK650394 on cell viability and apoptosis.[7][8]

Materials:

  • Cancer cell lines of interest (e.g., PC3, Mino, Z138, JVM-2)

  • Appropriate cell culture medium and supplements

  • GSK650394

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • Flow cytometer

  • Cell viability assay kit (e.g., XTT, MTT, or CellTiter-Glo)

Procedure for Apoptosis Assay:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of GSK650394 for the desired time points (e.g., 24, 48, 72 hours).

  • Harvest the cells, wash with PBS, and resuspend in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

Procedure for Cell Viability Assay:

  • Seed cells in 96-well plates.

  • Treat the cells with a range of GSK650394 concentrations.

  • After the desired incubation period, add the viability reagent (e.g., XTT) to each well.

  • Incubate as per the manufacturer's instructions and then measure the absorbance or luminescence to determine cell viability.

Experimental Workflow

GSK650394_Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with GSK650394 (Dose-Response and Time-Course) cell_culture->treatment harvest Cell Harvesting and Lysate Preparation treatment->harvest viability Cell Viability Assay (e.g., MTT, XTT) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) harvest->apoptosis western_blot Western Blot Analysis (e.g., p-Nedd4-2, Cleaved PARP) harvest->western_blot cell_cycle Cell Cycle Analysis (e.g., PI Staining) harvest->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for studying GSK650394 in cell culture.

Conclusion

GSK650394 is a specific and potent inhibitor of SGK1 that serves as an invaluable research tool for investigating the physiological and pathophysiological roles of this kinase. The provided protocols and data offer a foundation for designing and executing experiments to explore the effects of SGK1 inhibition in various cellular contexts. Careful consideration of cell type, experimental conditions, and appropriate controls is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for GSK650394 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and 2 (SGK2).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3] Its dysregulation has been implicated in several diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the in vivo use of GSK650394 in mouse models, including dosing information, administration protocols, and relevant signaling pathways.

Mechanism of Action

GSK650394 acts as a competitive inhibitor of SGK1 and SGK2.[4] In vitro assays have demonstrated its inhibitory activity with IC50 values of 62 nM for SGK1 and 103 nM for SGK2.[1][5][6] The activation of SGK1 is often downstream of the PI3K/PDK1 signaling pathway.[5] By inhibiting SGK1, GSK650394 can modulate the function of downstream targets, such as the neural precursor cell expressed, developmentally down-regulated 4-like (Nedd4-2), thereby impacting cell growth and survival.[5]

Signaling Pathway

The signaling pathway involving SGK1 is initiated by various growth factors and hormones, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates PDK1. PDK1, in turn, phosphorylates and activates SGK1. Activated SGK1 proceeds to phosphorylate a range of downstream substrates, influencing cellular functions.

SGK1_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates SGK1 SGK1 PDK1->SGK1 phosphorylates & activates Downstream Downstream Targets (e.g., Nedd4-2) SGK1->Downstream phosphorylates GSK650394 GSK650394 GSK650394->SGK1 inhibits Cell_Response Cellular Response (Growth, Survival, etc.) Downstream->Cell_Response

Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.

Quantitative Data Presentation

The following table summarizes the in vivo dosing parameters for GSK650394 in various mouse models based on published studies.

Mouse ModelDiseaseDoseAdministration RouteDosing FrequencyStudy DurationReference
NOD/SCID MiceMantle Cell Lymphoma Xenograft20 mg/kgIntraperitoneal (i.p.)Daily14 days[7]
NOD/SCID MiceMantle Cell Lymphoma Xenograft25 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Daily14 days[7]
C57BL/6J MiceThoracic Aortic Dissection20 mg/kgIntraperitoneal (i.p.)Daily4 weeks
C57BL/6 MiceOvariectomy-induced Osteoporosis10 mg/kg and 30 mg/kgIntraperitoneal (i.p.)3 times a week8 weeks
PD Model MiceParkinson's Disease3 mg/kgIntraperitoneal (i.p.)DailyNot specified
Athymic MiceHead and Neck Squamous Cell Carcinoma Xenograft20 µ g/mouse IntratumoralTwice weeklyNot specified
RatsPain Model1, 10, and 30 µM (10 µL)IntrathecalSingle injection1 day[1][5]

Experimental Protocols

Formulation of GSK650394 for Intraperitoneal Injection

The following protocol is based on a formulation for a suspended solution suitable for intraperitoneal administration in mice.

Materials:

  • GSK650394 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of GSK650394 in DMSO. Due to its solubility, GSK650394 can be dissolved in DMSO at a concentration of up to 76 mg/mL.[4] For ease of handling, a stock solution of 25 mg/mL in DMSO is recommended.

  • To prepare a 1 mL working solution (e.g., 2.5 mg/mL):

    • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL GSK650394 stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.

    • Add 50 µL of Tween-80 and vortex again to ensure complete mixing.

    • Add 450 µL of saline to bring the final volume to 1 mL. Vortex the final suspension thoroughly before each use.

  • This protocol yields a 2.5 mg/mL suspended solution. The final concentration of the vehicle components is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation is suitable for both oral and intraperitoneal injections.

  • It is recommended to prepare the working solution fresh on the day of use.

Administration Protocol for a Xenograft Mouse Model

This protocol is a general guideline for administering GSK650394 to mice with subcutaneous xenografts.

Materials:

  • Tumor-bearing mice (e.g., NOD/SCID mice with mantle cell lymphoma xenografts)

  • Prepared GSK650394 formulation (e.g., 2.5 mg/mL suspension)

  • Sterile 1 mL syringes with 27-gauge needles

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Weigh each mouse accurately to determine the correct volume of GSK650394 solution to inject.

  • Calculate the required injection volume. For a 20 mg/kg dose in a 20 g mouse using a 2.5 mg/mL solution:

    • Dose (mg) = 20 mg/kg * 0.02 kg = 0.4 mg

    • Volume (mL) = 0.4 mg / 2.5 mg/mL = 0.16 mL or 160 µL

  • Gently restrain the mouse.

  • Perform the intraperitoneal injection in the lower right or left quadrant of the abdomen to avoid injuring internal organs.

  • Administer the calculated volume of the GSK650394 suspension.

  • Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or injection site reactions.

  • Continue dosing as per the experimental plan (e.g., daily for 14 days).[7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of GSK650394 in a xenograft mouse model.

Experimental_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer GSK650394 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint: Euthanize and Collect Tissues Monitoring->Endpoint At study conclusion Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: General experimental workflow for in vivo studies of GSK650394.

Concluding Remarks

GSK650394 is a valuable tool for investigating the in vivo roles of SGK1 and SGK2 in various disease models. The provided protocols and data serve as a starting point for researchers. It is crucial to optimize dosing and formulation for each specific mouse model and experimental design. Careful monitoring of animal welfare is paramount throughout any in vivo study.

References

Application Notes and Protocols for GSK 650394 in a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK 650394 is a potent and selective inhibitor of Serum- and Glucocorticoid-regulated Kinase 1 (SGK1) and SGK2.[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2] Dysregulation of the SGK1 signaling pathway has been implicated in several diseases, including cancer and hypertension. Fluorescence Polarization (FP) is a powerful and homogeneous technique used to monitor molecular interactions in solution, making it an ideal method for high-throughput screening of kinase inhibitors.[3] This document provides detailed application notes and protocols for utilizing this compound in a fluorescence polarization assay to determine its inhibitory activity against SGK1.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of SGK1.[4] The SGK1 signaling pathway is primarily activated downstream of phosphoinositide 3-kinase (PI3K). Upon growth factor stimulation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which leads to the recruitment and activation of PDK1 and mTORC2. PDK1 phosphorylates SGK1 at Thr256 in the activation loop, while mTORC2 phosphorylates SGK1 at Ser422 in the hydrophobic motif, leading to full activation of the kinase. Activated SGK1 then phosphorylates a variety of downstream substrates, influencing numerous cellular functions.

SGK1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates mTORC2 mTORC2 PIP3->mTORC2 Recruits & Activates SGK1_inactive Inactive SGK1 PDK1->SGK1_inactive Phosphorylates (Thr256) mTORC2->SGK1_inactive Phosphorylates (Ser422) SGK1_active Active SGK1 SGK1_inactive->SGK1_active Activation Downstream Downstream Substrates SGK1_active->Downstream Phosphorylates Cellular_Responses Cellular Responses (Survival, Proliferation, etc.) Downstream->Cellular_Responses GSK650394 This compound GSK650394->SGK1_active Inhibits

Figure 1: Simplified SGK1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against SGK1 and SGK2 has been determined using various assay formats. The following table summarizes the reported IC50 values.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound SGK1Fluorescence Polarization13[4][5]
This compound SGK1Scintillation Proximity Assay (SPA)62[5]
This compound SGK2Scintillation Proximity Assay (SPA)103[5]

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for SGK1 Inhibition

This protocol is based on the methodology described by Sherk et al. (2008) to determine the affinity of this compound for activated SGK1.[5] The assay measures the displacement of a fluorescently labeled ATP mimetic from the SGK1 active site by a competitive inhibitor.

Materials and Reagents:

  • Purified, Activated SGK1: Recombinant SGK1 (amino acids 60-431 with a S422D mutation) expressed in Sf9 insect cells and activated with GST-PDK1.[5]

  • Fluorescent Tracer: Rhodamine Green fluorescently-labeled small molecule ATP mimetic.[5]

  • This compound: Stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 0.2 mM PMSF, and 1 mM benzamidine.[5]

  • 384-well, low-volume, non-binding surface black plates.

  • A microplate reader with fluorescence polarization capabilities.

Experimental Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: - Activated SGK1 - Fluorescent Tracer - this compound serial dilution add_components Add to 384-well plate: 1. Assay Buffer 2. Activated SGK1 3. Fluorescent Tracer 4. This compound or DMSO prep_reagents->add_components incubate Incubate at room temperature to reach equilibrium add_components->incubate read_plate Read Fluorescence Polarization on a microplate reader incubate->read_plate analyze_data Analyze Data: - Plot mP vs. [this compound] - Calculate IC50 read_plate->analyze_data

Figure 2: Experimental Workflow for the Fluorescence Polarization Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution into the assay buffer to achieve the final desired concentrations.

    • Dilute the activated SGK1 and the fluorescent tracer to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically, but a starting point is a tracer concentration at or below its Kd for SGK1 and an SGK1 concentration that yields a significant FP window.

  • Assay Plate Setup (384-well format):

    • Control Wells:

      • Blank: Assay buffer only.

      • Low Polarization Control (Tracer only): Assay buffer + fluorescent tracer.

      • High Polarization Control (Tracer + Enzyme): Assay buffer + fluorescent tracer + activated SGK1.

    • Test Wells:

      • Add assay buffer, activated SGK1, and fluorescent tracer to each well.

      • Add the serially diluted this compound to the test wells. Add an equivalent volume of DMSO-containing buffer to the control wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the Rhodamine Green fluorophore.

  • Data Analysis:

    • Subtract the blank mP values from all other readings.

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the FP signal between the high and low polarization controls.

Conclusion

The fluorescence polarization assay is a robust and sensitive method for characterizing the inhibitory activity of compounds like this compound against SGK1. The provided protocol, based on published data, offers a detailed framework for researchers to implement this assay in their own laboratories for inhibitor screening and characterization. Careful optimization of reagent concentrations and incubation times is recommended to ensure high-quality, reproducible data.

References

Application Notes and Protocols for Western Blotting of p-NDRG1 using GSK650394

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the SGK1 inhibitor, GSK650394, in Western blotting experiments to detect the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at Threonine 346 (p-NDRG1).

Introduction

N-myc downstream-regulated gene 1 (NDRG1) is a protein involved in various cellular processes, including growth, differentiation, and stress responses.[1][2] Its phosphorylation status, particularly at Threonine 346 (Thr346), is a key indicator of the activity of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[2][3] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[4] GSK650394 is a potent and selective inhibitor of SGK1.[5] By inhibiting SGK1, GSK650394 effectively reduces the phosphorylation of its downstream target, NDRG1.[5][6] This makes Western blotting for p-NDRG1 a reliable method to assess the efficacy and mechanism of action of GSK650394 in cellular models.

Signaling Pathway

The signaling pathway illustrates that GSK650394 acts as an inhibitor of SGK1, which in turn is responsible for the phosphorylation of NDRG1 at the Threonine 346 residue.

SGK1_NDRG1_Pathway GSK650394 GSK650394 SGK1 SGK1 GSK650394->SGK1 Inhibits NDRG1 NDRG1 SGK1->NDRG1 Phosphorylates pNDRG1 p-NDRG1 (Thr346) NDRG1->pNDRG1

Caption: GSK650394 inhibits SGK1-mediated phosphorylation of NDRG1.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of GSK650394 on p-NDRG1 levels as determined by Western blot analysis in various cell lines.

Cell LineGSK650394 Concentration (µM)Duration of TreatmentInhibition of p-NDRG1 (relative to control)Reference
NF2-suppressed human arachnoidal cells0.5Not SpecifiedDose-dependent attenuation[5]
NF2-suppressed human arachnoidal cells1.0Not SpecifiedDose-dependent attenuation[5]
NF2-suppressed human arachnoidal cells2.0Not SpecifiedDose-dependent attenuation[5]
Ischemic-reperfused rat cortexNot Specified (in vivo)2 hours post-ischemia-25%[6]
MDA-MB-231 (Triple-Negative Breast Cancer)1.024 hoursSignificant decrease (p<0.05)[7]
BT549 (Triple-Negative Breast Cancer)2.024 hoursSignificant decrease (p<0.05)[7]
HCC1937 (Triple-Negative Breast Cancer)4.024 hoursSignificant decrease (p<0.05)[7]
NCI-H460 (Non-Small Cell Lung Cancer)1048 hoursDecreased expression[8]
A549 (Non-Small Cell Lung Cancer)1048 hoursDecreased expression[8]

Experimental Protocols

Cell Lysis and Protein Extraction
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of GSK650394 or vehicle control (e.g., DMSO) for the desired duration.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.

  • Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, clean tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-NDRG1 (Thr346) (e.g., Cell Signaling Technology #5482, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted according to the manufacturer's instructions) in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total NDRG1 or a housekeeping protein like GAPDH or β-actin.

Experimental Workflow Diagram

This diagram outlines the key steps involved in a typical Western blotting experiment to assess the effect of GSK650394 on p-NDRG1 levels.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Western Blotting cell_culture Cell Culture & Treatment (GSK650394) lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification denaturation Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-NDRG1 Thr346) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging detection->imaging

Caption: A streamlined workflow for Western blotting analysis.

References

Application Notes and Protocols: LNCaP Cell Line Treatment with GSK650394

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line, widely utilized in prostate cancer research. A critical signaling pathway in prostate cancer progression involves the Androgen Receptor (AR), which regulates the expression of genes responsible for cell growth and survival.[1] One such androgen-regulated gene is the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine protein kinase that promotes cell survival and is implicated in the development of castrate-resistant prostate cancer (CRPC).[2][3][4] GSK650394 is a potent and selective small molecule inhibitor of SGK1, developed to target this pathway for therapeutic purposes.[1][5][6] This document provides detailed application notes and protocols for the treatment of LNCaP cells with GSK650394.

Mechanism of Action of GSK650394 in LNCaP Cells In LNCaP cells, androgens (such as the synthetic androgen R1881) bind to and activate the Androgen Receptor (AR).[1] This activation leads to the upregulation of SGK1 gene and protein expression.[1] SGK1, in turn, phosphorylates downstream targets, such as Nedd4-2, which contributes to androgen-stimulated cell proliferation.[1] GSK650394 acts as a competitive inhibitor of SGK1, blocking its kinase activity.[1] This inhibition prevents the phosphorylation of SGK1 targets, thereby abrogating androgen-mediated growth of LNCaP cells.[1] The inhibition of SGK1 has also been shown to induce G2/M cell cycle arrest and caspase-dependent apoptosis.[7]

SGK1_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm / Nucleus cluster_2 Inhibitor cluster_3 Cellular Outcome Androgen Androgen (e.g., R1881) AR Androgen Receptor (AR) Androgen->AR Binds & Activates SGK1 SGK1 Kinase AR->SGK1 Upregulates Expression Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylates p_Nedd4_2 p-Nedd4-2 Proliferation Cell Proliferation p_Nedd4_2->Proliferation Promotes GSK650394 GSK650394 GSK650394->SGK1 Inhibits

Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of GSK650394 on SGK1 in LNCaP cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK650394
TargetAssay TypeIC₅₀ ValueReference
SGK1Scintillation Proximity Assay62 nM[6][7]
SGK2Scintillation Proximity Assay103 nM[5][6]
LNCaP Cell Growth (Androgen-Stimulated)Cell-based Growth Assay~1 µM[1][5][6]
Table 2: Effects of SGK1 Inhibition on LNCaP Cells
Inhibition MethodEffect on Androgen-Stimulated GrowthKey ObservationsReference
GSK650394 (10 µM) Complete abrogationMore dramatic growth inhibition compared to siRNA.[1]
SGK1 siRNA 50-60% inhibitionAttenuates androgen-mediated growth. The effect is less potent than the small molecule inhibitor, possibly due to residual SGK1 expression.[1]
GSK650394 or SGK1 shRNA Induces caspase-dependent apoptosisLeads to cleavage of caspases 3, 8, and 9, and PARP. Upregulates Bax and downregulates Bcl-2.[4][7]
GSK650394 or shSGK1 Impairs migration and invasionSignificantly decreases migration and invasion in transwell assays.[8]

Experimental Protocols

Protocol 1: LNCaP Cell Culture and Androgen Stimulation

This protocol outlines the basic culture of LNCaP cells and the method for androgen deprivation and stimulation, a prerequisite for studying androgen-dependent effects.

Materials:

  • LNCaP cells (ATCC)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Charcoal-Stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin solution

  • R1881 (synthetic androgen)

  • Ethanol (Vehicle)

  • Cell culture flasks/plates

Procedure:

  • Standard Culture: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Androgen Deprivation: To study androgen effects, replace the standard medium with phenol red-free RPMI-1640 supplemented with 5-10% CS-FBS. Culture the cells in this medium for 2-3 days to deplete endogenous androgens and establish a baseline.[1]

  • Androgen Stimulation: After the deprivation period, treat the cells with the desired concentration of R1881 (e.g., 1-10 nM) diluted in the androgen-deprivation medium.[1] Use an equivalent volume of ethanol as a vehicle control.

Protocol 2: LNCaP Cell Growth Assay with GSK650394

This protocol details a method to quantify the effect of GSK650394 on androgen-stimulated LNCaP cell proliferation.

Workflow_Growth_Assay start Start plate 1. Seed LNCaP cells (5,000 cells/well in 96-well plate) start->plate deprive 2. Incubate for 3 days (in charcoal-stripped FBS medium) plate->deprive treat 3. Treat with R1881 (10 nM) + indicated doses of GSK650394 deprive->treat repeat_treat 4. Repeat treatment on Day 5 and Day 7 treat->repeat_treat incubate 5. Incubate until Day 10 repeat_treat->incubate lyse 6. Lyse cells and measure DNA content (e.g., FluoReporter Blue dye) incubate->lyse end End lyse->end

Caption: Experimental workflow for assessing the effect of GSK650394 on LNCaP cell growth.

Materials:

  • LNCaP cells cultured as per Protocol 1

  • 96-well plates

  • Phenol red-free RPMI with CS-FBS

  • R1881 (10 nM working solution)

  • GSK650394 (various concentrations)

  • DMSO (Vehicle for GSK650394)

  • Cell viability/DNA quantitation kit (e.g., FluoReporter Blue)

Procedure:

  • Seed LNCaP cells in 96-well plates at a density of 5,000 cells per well in RPMI supplemented with CS-FBS.[1]

  • Incubate for 3 days to allow cells to attach and enter a quiescent state.[1]

  • On day 3, treat the cells with 10 nM R1881 (or ethanol vehicle) and the desired concentrations of GSK650394 (e.g., 0.1 to 10 µM). Use DMSO as the vehicle control for GSK650394.

  • Repeat the treatments on day 5 and day 7 by replacing a portion of the medium with fresh medium containing the respective treatments.[1]

  • On day 10, lyse the cells and measure the relative cell number using a fluorescent DNA-binding dye according to the manufacturer's instructions.[1]

  • Normalize the fluorescence readings to the vehicle-treated control to determine the percent inhibition of cell growth.

Protocol 3: Western Blot for SGK1 Activity (p-Nedd4-2)

This protocol is used to assess the inhibitory effect of GSK650394 on SGK1 kinase activity by measuring the phosphorylation of its downstream target, Nedd4-2.

Materials:

  • LNCaP cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-SGK1, anti-phospho-Nedd4-2 (Ser328), anti-Nedd4-2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Plate LNCaP cells and culture in androgen-deprivation medium for 3 days as described in Protocol 1.[1]

  • Pre-treat cells with GSK650394 or DMSO vehicle for 1-2 hours.

  • Stimulate the cells with 10 nM R1881 (or ethanol vehicle) for 24-48 hours.[1]

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[1]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against SGK1, phospho-Nedd4-2, and a loading control like GAPDH.[1]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system. A decrease in the phospho-Nedd4-2 signal relative to total Nedd4-2 and the loading control indicates inhibition of SGK1 activity.

References

Application Notes and Protocols: Use of GSK650394 in Head and Neck Cancer Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK2. SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis in various cancers, including head and neck squamous cell carcinoma (HNSCC). Upregulation of SGK1 has been observed in several tumor types and is associated with poor prognosis. Inhibition of SGK1 by GSK650394 has been shown to suppress tumor growth and enhance the efficacy of conventional chemotherapeutic agents like cisplatin in HNSCC xenograft models. These notes provide a summary of the key findings and detailed protocols for the use of GSK650394 in preclinical HNSCC research.

Data Presentation

Table 1: In Vitro Activity of GSK650394

TargetIC50 ValueAssay TypeReference
SGK162 nMCell-free enzymatic assay
SGK2103 nMCell-free enzymatic assay

Table 2: In Vivo Efficacy of GSK650394 in a Head and Neck Squamous Cell Carcinoma Xenograft Model

Data from Berdel et al., 2014. Cell Lines: HTB41/43 (Human head and neck squamous cell carcinoma) Animal Model: Athymic Nude BalbC mice

Treatment GroupNumber of Animals (n)Mean Tumor Size at Endpoint (mm²) ± SDP-value vs. ControlP-value vs. Cisplatin Alone
1. Vehicle (PBS)5122.33 ± 105.86--
2. GSK650394676.73 ± 36.09<0.001-
3. Cisplatin694.52 ± 75.92<0.001-
4. GSK650394 + Cisplatin625.76 ± 14.89<0.0001<0.001

Experimental Protocols

Protocol 1: Establishment of Head and Neck Cancer Cell Line-Derived Xenografts

This protocol is based on the methodology described by Berdel et al., 2014.

Materials:

  • Head and Neck Squamous Cell Carcinoma cell lines (e.g., HTB41, HTB43)

  • Athymic Nude BalbC mice (4-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture HNSCC cells in appropriate media until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and perform a cell count. Adjust the cell concentration to 2 x 10^7 cells/mL.

  • Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2. Treatment should be initiated when tumors reach a size of approximately 80-120 mm³.

Protocol 2: Administration of GSK650394 and Cisplatin in HNSCC Xenografts

This protocol is based on the methodology described by Berdel et al., 2014.

Materials:

  • GSK650394

  • Cisplatin

  • Phosphate Buffered Saline (PBS), sterile

  • Vehicle for GSK650394 (e.g., 1% PBS solution)

  • Syringes and needles for intratumoral and intraperitoneal injections

Procedure:

  • Preparation of GSK650394: Prepare a solution of GSK650394 in the vehicle. The reported dosage is 20 µg per mouse per injection in a 150 µL volume.

  • Preparation of Cisplatin: Prepare a solution of cisplatin in sterile saline. The reported dosage is 10 mg per mouse per week, which is 50% of the maximum tolerated dose.

  • Treatment Groups: Divide the tumor-bearing mice into four groups as described in Table 2.

  • Administration of GSK650394: For groups 2 and 4, administer GSK650394 via direct intratumoral injection twice weekly. For the control group (group 1), inject an equal volume of the vehicle intratumorally.

  • Administration of Cisplatin: For groups 3 and 4, administer cisplatin via intraperitoneal (IP) injection once weekly.

  • Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment. The experiment is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 15 mm in the longest diameter).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers like CD44 and HER2, or molecular analysis).

Mandatory Visualizations

Signaling Pathway of SGK1 in Head and Neck Cancer

SGK1_Signaling_Pathway Growth_Factors Growth Factors, Hormones, Stress PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 mTORC2->SGK1 PDK1->SGK1 GSK3b GSK-3β SGK1->GSK3b | Foxo3a Foxo3a SGK1->Foxo3a | IKK IKK SGK1->IKK beta_catenin β-catenin GSK3b->beta_catenin | Apoptotic_Genes Pro-apoptotic Gene Expression Foxo3a->Apoptotic_Genes IkB IκB IKK->IkB | Cell_Survival Cell Survival & Proliferation beta_catenin->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Apoptotic_Genes->Apoptosis_Inhibition NFkB NF-κB IkB->NFkB | NFkB->Cell_Survival GSK650394 GSK650394 GSK650394->SGK1 Inhibits Experimental_Workflow start Start: HNSCC Cell Culture (HTB41/43) injection Subcutaneous Injection (2x10^6 cells/mouse) in Athymic Nude Mice start->injection tumor_growth Tumor Growth Monitoring (Target Volume: 80-120 mm³) injection->tumor_growth randomization Randomization into 4 Treatment Groups tumor_growth->randomization group1 Group 1: Vehicle (PBS) Intratumoral randomization->group1 group2 Group 2: GSK650394 (20 µg, Intratumoral, 2x/week) randomization->group2 group3 Group 3: Cisplatin (10 mg, IP, 1x/week) randomization->group3 group4 Group 4: GSK650394 + Cisplatin (Combination Dosing) randomization->group4 monitoring Tumor Measurement (Every 4 days) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint

Application Notes and Protocols: GSK650394 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and findings for the combination therapy of GSK650394, a serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitor, and the conventional chemotherapeutic agent, cisplatin. Detailed protocols for key experimental procedures are included to facilitate further research and development in this area.

Introduction

Cisplatin is a cornerstone of treatment for various solid tumors; however, its efficacy is often limited by the development of resistance.[1] Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a key player in cellular stress responses and survival pathways, and its overexpression has been linked to chemoresistance in several cancers.[2][3] The SGK1 inhibitor GSK650394 has shown potential in preclinical studies to sensitize cancer cells to cisplatin, offering a promising strategy to overcome resistance and enhance therapeutic outcomes.[4] This document summarizes the available data on this combination therapy and provides detailed experimental protocols.

Rationale for Combination Therapy

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis.[1] However, cancer cells can develop resistance through various mechanisms, including enhanced DNA repair, increased drug efflux, and activation of pro-survival signaling pathways. SGK1, a downstream effector of the PI3K/Akt pathway, can promote cell survival and has been implicated in resistance to various cancer therapies, including cisplatin.[2][4]

Inhibition of SGK1 by GSK650394 is hypothesized to counteract these resistance mechanisms, thereby re-sensitizing cancer cells to cisplatin-induced apoptosis. The synergistic effect is thought to be mediated through the modulation of downstream signaling pathways that regulate cell survival, apoptosis, and DNA damage repair.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies investigating the combination of GSK650394 and cisplatin.

Table 1: In Vivo Tumor Growth Inhibition in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts

Treatment GroupMean Tumor Size (mm²) ± SD (at end of study)P-value vs. ControlP-value vs. Cisplatin Alone
Vehicle (PBS)122.33 ± 105.86--
GSK65039476.73 ± 36.09< 0.001-
Cisplatin94.52 ± 75.92< 0.001-
GSK650394 + Cisplatin25.76 ± 14.89< 0.0001< 0.001

Table 2: IC50 Values of GSK650394 as a Single Agent in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
LNCaPProstate Cancer~ 1
M-1(Not specified)0.6 (SCC assay)
HCT116Colorectal Cancer135.5

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K SGK1 SGK1 PI3K->SGK1 Activates GSK3b GSK3β SGK1->GSK3b Inhibits MDM2 MDM2 SGK1->MDM2 Activates NFkB NF-κB SGK1->NFkB Activates p53 p53 MDM2->p53 Inhibits Cell_Survival Cell Survival NFkB->Cell_Survival Promotes Apoptosis Apoptosis p53->Apoptosis Induces DNA_damage DNA Damage DNA_damage->p53 Activates DNA_damage->Apoptosis Induces Cisplatin Cisplatin Cisplatin->DNA_damage Induces GSK650394 GSK650394 GSK650394->SGK1 Inhibits cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture treatment Treat with GSK650394, Cisplatin, or Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay ic50 Determine IC50 viability_assay->ic50 ci_analysis Combination Index Analysis ic50->ci_analysis xenograft Establish Xenograft Tumors in Mice treatment_in_vivo Administer GSK650394, Cisplatin, or Combination xenograft->treatment_in_vivo tumor_measurement Measure Tumor Volume treatment_in_vivo->tumor_measurement ihc Immunohistochemistry treatment_in_vivo->ihc data_analysis Analyze Tumor Growth Inhibition tumor_measurement->data_analysis

References

Quantifying the Antiproliferative Effects of GSK650394: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase (SGK) isoforms, particularly SGK1 and SGK2.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by acting as a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Dysregulation of the SGK1 pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[4][5] These application notes provide detailed protocols and data for quantifying the effect of GSK650394 on cell proliferation.

Mechanism of Action

GSK650394 acts as an ATP-competitive inhibitor of SGK1 and SGK2.[6] By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby interfering with the signaling cascade that promotes cell growth and survival. A key substrate of SGK1 is the E3 ubiquitin ligase Nedd4-2. Phosphorylation of Nedd4-2 by SGK1 inhibits its activity, leading to the accumulation of various downstream targets that promote cell proliferation. GSK650394, by inhibiting SGK1, prevents Nedd4-2 phosphorylation and its subsequent effects.[3][7]

Data Presentation

The inhibitory activity of GSK650394 has been quantified in both enzymatic and cell-based assays across various studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values.

Table 1: Enzymatic Inhibition of SGK Isoforms by GSK650394

TargetAssay TypeIC50 (nM)Reference
SGK1Scintillation Proximity Assay (SPA)62[8]
SGK2Scintillation Proximity Assay (SPA)103[8]
SGK1Fluorescence Polarization Assay13[8]

Table 2: Antiproliferative and Cytotoxic Effects of GSK650394 on Various Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)LC50 (µM)Reference
LNCaPHuman Prostate CarcinomaAndrogen-stimulated growth~1-[1][6][7][8]
HCT116Colorectal CarcinomaCCK-8 Assay135.5-[9]
M-1Mouse Cortical Collecting DuctXTT Assay-41[8]
HeLaHuman Cervical CancerXTT Assay->100[8]

Signaling Pathway

The diagram below illustrates the SGK1 signaling pathway and the point of intervention for GSK650394. Growth factor signaling activates PI3K, which in turn activates PDK1 and mTORC2. These kinases then phosphorylate and activate SGK1. Activated SGK1 phosphorylates and inactivates downstream targets such as the pro-apoptotic transcription factor FOXO3a and the tumor suppressor Nedd4-2, ultimately promoting cell proliferation and survival. GSK650394 directly inhibits SGK1, thereby blocking these downstream effects.

SGK1_Pathway cluster_upstream Upstream Activation cluster_sgk1 SGK1 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2->SGK1 phosphorylates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 inhibits FOXO3a FOXO3a SGK1->FOXO3a inhibits GSK650394 GSK650394 GSK650394->SGK1 inhibits Cell_Proliferation Cell Proliferation Nedd4_2->Cell_Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis

SGK1 signaling pathway and inhibition by GSK650394.

Experimental Protocols

To quantify the effect of GSK650394 on cell proliferation, several in vitro assays can be employed. Below are detailed protocols for the MTT and BrdU assays.

Experimental Workflow

The general workflow for assessing the impact of a kinase inhibitor like GSK650394 on cell proliferation is outlined below.

Experimental_Workflow Cell_Seeding Seed cells in 96-well plate Drug_Treatment Treat cells with varying concentrations of GSK650394 Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation Proliferation_Assay Perform Cell Proliferation Assay (e.g., MTT, BrdU) Incubation->Proliferation_Assay Data_Acquisition Measure absorbance or fluorescence Proliferation_Assay->Data_Acquisition Data_Analysis Analyze data and calculate IC50 values Data_Acquisition->Data_Analysis

General workflow for quantifying antiproliferative effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • GSK650394 stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of GSK650394 in culture medium. Remove the medium from the wells and add 100 µL of the GSK650394 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

BrdU (Bromodeoxyuridine) Incorporation Assay Protocol

This immunoassay measures DNA synthesis, providing a direct assessment of cell proliferation.

Materials:

  • GSK650394 stock solution (dissolved in DMSO)

  • BrdU labeling solution (10 µM in culture medium)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired incubation period with GSK650394, add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Detection: Wash the wells three times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Add 100 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of BrdU incorporation relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

GSK650394 is a valuable tool for studying the role of SGK1 in cell proliferation and a potential therapeutic agent for cancers with aberrant SGK1 signaling. The protocols and data presented here provide a framework for researchers to quantify the antiproliferative effects of GSK650394 in their specific cellular models. Accurate and reproducible quantification of these effects is crucial for advancing our understanding of SGK1 biology and for the development of novel anticancer therapies.

References

Application Notes and Protocols: GSK650394 for Inducing Apoptosis in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and resistance to apoptosis.[1][2] Upregulation of SGK1 is observed in various cancers, making it a promising therapeutic target.[2][3][4] Inhibition of SGK1 by GSK650394 has been shown to induce apoptosis in several cancer cell lines.[2][3][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing GSK650394 to induce apoptosis in the human cervical cancer cell line, HeLa. While GSK650394 has been shown to be relatively non-toxic to HeLa cells with a 50% lethal concentration (LC50) greater than 100 μM in mitochondrial enzymatic activity assays, its application as an inducer of apoptosis, particularly in combination with other therapeutic agents, warrants detailed investigation.[7]

Mechanism of Action: SGK1 Inhibition and Apoptosis Induction

GSK650394 competitively inhibits the kinase activity of SGK1 and, to a lesser extent, SGK2.[7][8] The anti-apoptotic function of SGK1 is partly attributed to its ability to phosphorylate and inactivate pro-apoptotic proteins, such as the forkhead transcription factor FOXO3a.[1][9][10] Upon phosphorylation by SGK1, FOXO3a is excluded from the nucleus, preventing the transcription of its target genes that promote apoptosis and cell cycle arrest.[9][11][12]

By inhibiting SGK1, GSK650394 leads to the activation of FOXO3a, allowing its translocation to the nucleus and subsequent transcription of pro-apoptotic genes.[9][10] Furthermore, SGK1 inhibition has been demonstrated to induce caspase-dependent apoptosis, evidenced by the cleavage of caspase-3, -8, -9, and PARP, as well as the upregulation of Bax and downregulation of Bcl-2.[2][13] The inhibition of SGK1 can also modulate other critical signaling pathways involved in cell survival, such as the mTOR, ERK, and NF-κB pathways.[3][14]

Quantitative Data Summary

The following tables summarize key quantitative data for GSK650394 from various studies. Note that data specific to apoptosis induction in HeLa cells is limited, and therefore, data from other cancer cell lines are included for reference.

Table 1: IC50 Values of GSK650394

TargetAssay TypeCell Line/SystemIC50 ValueReference
SGK1Enzymatic SPAIn vitro62 nM[7]
SGK2Enzymatic SPAIn vitro103 nM[7]
Androgen-stimulated GrowthGrowth AssayLNCaP (Prostate)~1 µM[7]

Table 2: Apoptotic Effects of GSK650394 in Various Cancer Cell Lines

Cell LineTreatmentEffectQuantitative MeasurementReference
Mino (Mantle Cell Lymphoma)GSK650394 (increasing conc.) for 48hIncreased apoptosis17.7% to 55.3% apoptotic cells[3]
Z138 (Mantle Cell Lymphoma)GSK650394 (increasing conc.) for 72hIncreased apoptosisDose-dependent increase[3][6]
JVM-2 (Mantle Cell Lymphoma)GSK650394 (increasing conc.) for 72hIncreased apoptosisDose-dependent increase[3][6]
MCF-7 (Breast Cancer)1µM GSK650394 + 100 nM TAC for 24hEnhanced apoptosisSignificantly enhanced apoptotic response[5]
NCI-H460 (NSCLC)10 µM GSK650394 + 10 µM BYL719 for 48hInduced apoptosisIncreased cleaved PARP1 and caspase 3[14]
PC3 (Prostate Cancer)160 µM GSK650394 for 48hInduced apoptosisSignificant increase in apoptotic cells[9]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in approximately 70-80% confluency at the time of treatment.

  • GSK650394 Preparation: Prepare a stock solution of GSK650394 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing the desired concentrations of GSK650394. A vehicle control (DMSO) should be included in all experiments. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and pellet all cells by centrifugation.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-FOXO3a, total FOXO3a, p-SGK1, total SGK1, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the protein expression levels.

Visualizations

SGK1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K activates PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates mTORC2->SGK1_inactive phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation FOXO3a_active FOXO3a SGK1_active->FOXO3a_active phosphorylates GSK3b_active GSK3β SGK1_active->GSK3b_active phosphorylates FOXO3a_inactive p-FOXO3a FOXO3a_active->FOXO3a_inactive inactivation FOXO3a_nucleus FOXO3a FOXO3a_active->FOXO3a_nucleus translocates to GSK3b_inactive p-GSK3β GSK3b_active->GSK3b_inactive inactivation GSK650394 GSK650394 GSK650394->SGK1_active inhibits Pro-apoptotic Genes Transcription of Pro-apoptotic Genes FOXO3a_nucleus->Pro-apoptotic Genes activates Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis

Caption: SGK1 signaling pathway and the mechanism of GSK650394-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation A Culture HeLa Cells B Seed Cells for Experiment A->B C Treat with GSK650394 (and/or other agents) B->C D Incubate for 24, 48, 72 hours C->D E Cell Viability Assay (e.g., MTT, XTT) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot Analysis (Apoptotic Markers) D->G H Quantify Apoptosis and Protein Expression E->H F->H G->H I Determine IC50 and Mechanism of Action H->I

Caption: General experimental workflow for studying GSK650394-induced apoptosis.

References

Application Notes and Protocols for GSK 650394 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK 650394 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase (SGK) isoforms, primarily SGK1 and SGK2.[1][2][3][4] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2][5] Dysregulation of the SGK1 signaling pathway has been implicated in the pathology of several diseases, including cancer and hypertension.[5] Notably, in prostate cancer, SGK1 is an androgen-regulated gene, and its expression is required for androgen-mediated cell proliferation.[5][6] this compound acts as a competitive inhibitor of SGK1, making it a valuable tool for studying SGK1 function and a potential therapeutic agent.[5][6][7] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize SGK1 inhibitors like this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following table summarizes the key quantitative data for easy comparison.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assays
Scintillation Proximity Assay (SPA)SGK1IC5062 nM[1][3][4][5][7][8]
SGK2IC50103 nM[1][3][4][5][7][8]
Fluorescence Polarization AssaySGK1IC5013 nM[6][7]
Cell-Based Assays
LNCaP Cell Growth AssayLNCaP (prostate cancer)IC50~ 1 µM[2][3][5][6][7][8]
Short-Circuit Current (SCC) AssayEpithelial cellsIC500.6 µM[8]
XTT Cytotoxicity AssayM1 cellsLC5041 µM[5][8]
HeLa cellsLC50> 100 µM[5][8]
Aurora B Kinase AssayHuman Aurora BIC505.68 µM[9]
Aspergillus fumigatus Aurora BIC501.29 µM[9]

Signaling Pathway

The diagram below illustrates the signaling pathway involving Androgen Receptor (AR) and SGK1 in prostate cancer cells. Androgen binding to AR leads to the induction of SGK1 expression. SGK1, in turn, can phosphorylate downstream targets like Nedd4-2, promoting cell growth and proliferation. This compound inhibits the kinase activity of SGK1, thereby blocking these downstream effects.

SGK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Binding SGK1_inactive Inactive SGK1 SGK1_active Active SGK1 SGK1_inactive->SGK1_active Activation Nedd4_2 Nedd4-2 SGK1_active->Nedd4_2 Phosphorylation p_Nedd4_2 p-Nedd4-2 CellGrowth Cell Growth & Proliferation p_Nedd4_2->CellGrowth GSK650394 This compound GSK650394->SGK1_active Inhibition SGK1_gene SGK1 Gene AR_Androgen->SGK1_gene Transcription SGK1_gene->SGK1_inactive Translation

Androgen-AR-SGK1 signaling pathway inhibited by this compound.

Experimental Protocols

Biochemical Assay: Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition

This assay measures the ability of a compound to inhibit the phosphorylation of a biotinylated peptide substrate by SGK1 or SGK2.

Materials:

  • Activated SGK1 S422D or full-length SGK2

  • PDK1

  • Biotinylated CROSStide peptide substrate

  • γ-³²P-ATP

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA

  • Streptavidin-coated SPA beads

  • Stop Solution: PBS with 0.1 M EDTA, pH 8.0

  • 96-well microplates

  • Scintillation counter (e.g., Packard TopCount NXT)

Procedure:

  • Enzyme Activation: Activate SGK1 S422D (0.275 µg/mL final concentration) or SGK2 (0.875 µg/mL final concentration) with PDK1 (1.1 µg/mL final concentration) in assay buffer containing 0.15 mM ATP. Incubate for 30 minutes at 30°C.[1]

  • Compound Addition: In a 96-well plate, add 5 µL of this compound (or other test compounds at desired concentrations) to 25 µL of the activated enzyme mixture.[1]

  • Reaction Initiation: Prepare a substrate mix containing biotinylated CROSStide peptide (75 µM final concentration) and γ-³²P-ATP in assay buffer. Add 20 µL of this mixture to each well to start the reaction.[1]

  • Incubation: Incubate the plate for 1 hour at room temperature.[1]

  • Reaction Termination and Detection: Add 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in stop solution to each well.[1]

  • Signal Measurement: Seal the plate and centrifuge for 8 minutes at 2000 rpm. Measure the signal for 30 seconds per well in a scintillation counter.[1]

  • Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]

SPA_Workflow start Start activate_enzyme Activate SGK1/2 with PDK1 (30 min @ 30°C) start->activate_enzyme add_compound Add 5 µL this compound to 25 µL activated enzyme activate_enzyme->add_compound initiate_reaction Add 20 µL CROSStide/γ-³²P-ATP mix add_compound->initiate_reaction incubate Incubate for 1 hour at room temperature initiate_reaction->incubate stop_reaction Add 50 µL Streptavidin-SPA beads incubate->stop_reaction centrifuge Centrifuge plate (8 min @ 2000 rpm) stop_reaction->centrifuge read_plate Measure signal with scintillation counter centrifuge->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Workflow for the SGK1/2 Scintillation Proximity Assay.
Cell-Based Assay: LNCaP Androgen-Stimulated Growth Inhibition

This assay assesses the ability of a compound to inhibit the growth of androgen-dependent prostate cancer cells.

Materials:

  • LNCaP cells

  • PRF-RPMI 1640 medium

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Non-essential amino acids (NEAA)

  • Sodium pyruvate (NaPyr)

  • Synthetic androgen (e.g., R1881)

  • This compound or other test compounds

  • 96-well plates

  • Cell viability reagent (e.g., FluoReporter Blue)

Procedure:

  • Cell Plating: Plate LNCaP cells at a density of 5,000 cells per well in 96-well plates in 100 µL of PRF-RPMI 1640 supplemented with 8% CS-FBS, 0.1 mM NEAA, and 1 mM NaPyr.[1]

  • Hormone Deprivation: Grow cells for 3 days in charcoal-stripped media to deprive them of hormones.

  • Treatment: On day 3, treat the cells with the desired hormone (e.g., R1881) with or without this compound. This is done by replacing 50 µL of the media with 50 µL of fresh media containing a 2X concentration of the treatment.[1]

  • Re-treatment: Repeat the treatment on days 5 and 7.[1]

  • Cell Viability Measurement: On day 10, remove the media and measure the relative cell number using a cell viability assay according to the manufacturer's instructions.[1]

  • Data Analysis: Determine the IC50 of the compound for inhibiting androgen-stimulated growth.

Cell-Based Assay: XTT Cytotoxicity Assay

This assay is used to determine the concentration of a compound that is lethal to 50% of the cells (LC50), providing a measure of its general cytotoxicity.

Materials:

  • M-1 or HeLa cells

  • Appropriate cell culture medium

  • This compound or other test compounds

  • 96-well plates

  • XTT labeling reagent

  • Spectrophotometer

Procedure:

  • Cell Plating: Plate cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound.[8]

  • XTT Addition: After the desired incubation period (e.g., 4 hours for HeLa, 24 hours for M-1 cells), add 50 µL of activated XTT solution to each well.[8]

  • Incubation: Incubate the plates for 2 hours.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a spectrophotometer.[8]

  • Data Analysis: Analyze the data to obtain LC50 values using appropriate software.[8]

HTS_Cascade primary_screen Primary HTS: Biochemical Assay (e.g., SPA) secondary_screen Secondary Screen: Cell-Based Potency (e.g., LNCaP Growth) primary_screen->secondary_screen Potent Hits tertiary_screen Tertiary Screen: Cytotoxicity Assay (e.g., XTT) secondary_screen->tertiary_screen Cell-Active Hits hit_validation Hit Validation & Lead Optimization tertiary_screen->hit_validation Selective Hits

Logical workflow for a high-throughput screening cascade.

References

Application Notes and Protocols for GSK 650394 Administration in Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK 650394, a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), in preclinical models of cerebral ischemia. The protocols and data presented are based on published research and are intended to guide the design and execution of similar studies.

Introduction

Cerebral ischemia, a primary cause of stroke, leads to a cascade of detrimental events including excitotoxicity, inflammation, and blood-brain barrier (BBB) disruption, ultimately resulting in neuronal death and neurological deficits.[1][2] Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) has been identified as a key player in the pathophysiology of ischemic brain injury.[3][4] this compound is a selective inhibitor of SGK1 and SGK2, with IC50 values of 62 nM and 103 nM, respectively.[5] Research has demonstrated that the administration of this compound can be neuroprotective in experimental models of stroke.[1][2][6]

This document outlines the administration of this compound in a rat model of transient focal cerebral ischemia, summarizing the key quantitative outcomes and providing detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a rat model of transient middle cerebral artery occlusion (MCAO).

Table 1: Effect of this compound on Blood-Brain Barrier Disruption

Treatment GroupTransfer Coefficient (Ki) in Ischemic-Reperfused CortexPercentage Change vs. Ischemia-Reperfusion ControlStatistical Significance (p-value)
Ischemia-Reperfusion-+34%< 0.05
This compound--25%< 0.05

Data from Chi et al., 2021.[1][6]

Table 2: Effect of this compound on Infarct Size

Treatment GroupPercentage of Cortical InfarctPercentage Reduction vs. VehicleStatistical Significance (p-value)
Vehicle---
This compound--31%< 0.001

Data from Chi et al., 2021.[1][6]

Table 3: Effect of this compound on SGK1 Activity and Downstream Targets

Treatment GroupNDRG1 Phosphorylation in Ischemic-Reperfused CortexMMP2 Protein Level in Ischemic-Reperfused Cortex
This compoundReducedReduced

Data from Chi et al., 2021.[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in cerebral ischemia and the experimental workflow for its evaluation.

G cluster_0 Cerebral Ischemia/Reperfusion cluster_1 Signaling Cascade cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention Ischemia Ischemia SGK1 Activation SGK1 Activation Ischemia->SGK1 Activation NDRG1 Phosphorylation NDRG1 Phosphorylation SGK1 Activation->NDRG1 Phosphorylation MMP2 Upregulation MMP2 Upregulation SGK1 Activation->MMP2 Upregulation NMDA Receptor Activity NMDA Receptor Activity SGK1 Activation->NMDA Receptor Activity BBB Disruption BBB Disruption MMP2 Upregulation->BBB Disruption Ca2+ Influx Ca2+ Influx NMDA Receptor Activity->Ca2+ Influx Neuronal Death Neuronal Death Ca2+ Influx->Neuronal Death Infarct Infarct BBB Disruption->Infarct Neuronal Death->Infarct This compound This compound This compound->SGK1 Activation

Caption: Proposed signaling pathway of this compound in cerebral ischemia.

G cluster_0 Animal Model Preparation cluster_1 Ischemia Induction & Treatment cluster_2 Outcome Assessment Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Surgical Preparation Surgical Preparation Anesthesia->Surgical Preparation Transient MCAO (1h) Transient MCAO (1h) Surgical Preparation->Transient MCAO (1h) Drug Administration Drug Administration Transient MCAO (1h)->Drug Administration Reperfusion (2h) Reperfusion (2h) Drug Administration->Reperfusion (2h) BBB Disruption Measurement BBB Disruption Measurement Reperfusion (2h)->BBB Disruption Measurement Infarct Size Determination Infarct Size Determination Reperfusion (2h)->Infarct Size Determination Western Blot Analysis Western Blot Analysis Reperfusion (2h)->Western Blot Analysis

Caption: Experimental workflow for evaluating this compound in a cerebral ischemia model.

Experimental Protocols

The following protocols are based on the methodology described by Chi et al. (2021).[1]

Animal Model
  • Species: Male Fischer 344 rats.

  • Weight: 250-300 g.

  • Acclimatization: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum for at least one week prior to experimentation.

Transient Middle Cerebral Artery Occlusion (MCAO) Model

This model is a widely used method to induce focal cerebral ischemia.[7]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation:

    • Place the animal in a supine position.

    • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissues.

  • Occlusion:

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the CCA bifurcation.

  • Confirmation of Occlusion: Successful occlusion can be confirmed by a drop in cerebral blood flow using laser Doppler flowmetry.

  • Duration of Occlusion: Maintain the occlusion for 1 hour.[1][6]

  • Reperfusion: After 1 hour, gently withdraw the suture to allow for reperfusion.[1][6]

  • Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

This compound Administration
  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., dimethyl sulfoxide (DMSO)).

  • Administration Route: Intracerebroventricular (ICV) injection into the lateral ventricle.[1][6]

  • Timing of Administration: Administer this compound or vehicle immediately after the induction of MCAO.[1]

  • Dosage: The specific dosage should be determined based on preliminary studies. A typical dose used in rat models is in the microgram range per animal.

Assessment of Outcomes
  • Method: Measurement of the transfer coefficient (Ki) of a tracer, such as 14C-α-aminoisobutyric acid.[1]

  • Procedure:

    • Administer the tracer intravenously at a specific time point during reperfusion.

    • Collect arterial blood samples at timed intervals.

    • At the end of the experiment, euthanize the animal and collect the brain.

    • Determine the concentration of the tracer in the brain tissue and plasma samples.

    • Calculate the Ki using appropriate mathematical modeling.

  • Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2]

  • Procedure:

    • Euthanize the animal at the end of the reperfusion period.

    • Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).

    • Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes.

    • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Purpose: To determine the protein levels of SGK1 downstream targets, such as phosphorylated NDRG1 (pNDRG1) and Matrix Metalloproteinase-2 (MMP2).[1]

  • Procedure:

    • Homogenize brain tissue samples from the ischemic cortex in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).

    • Incubate the membrane with primary antibodies specific for pNDRG1, MMP2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry.

Conclusion

The administration of this compound has shown significant neuroprotective effects in a rat model of cerebral ischemia.[1][6] By inhibiting SGK1, this compound reduces blood-brain barrier disruption and cortical infarct size.[1] The detailed protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of SGK1 inhibition in stroke and other neurovascular disorders.

References

Application Notes and Protocols: Measuring GSK650394 IC50 in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and, to a lesser extent, SGK2.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis. It is a downstream effector of the PI3K/PDK1 signaling pathway and is often upregulated in various cancers, making it an attractive therapeutic target. GSK650394 exerts its inhibitory effect by competing with ATP for the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream substrates, such as N-myc downstream-regulated gene 1 (NDRG1) and Forkhead box protein O3 (FOXO3a).[3][4] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of GSK650394 in various cancer cell lines using common cell viability assays.

Mechanism of Action of GSK650394

GSK650394 targets the SGK1 signaling pathway, which is a critical regulator of cell growth and survival. Upon activation by growth factors or hormones, Phosphoinositide 3-kinase (PI3K) generates Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the recruitment of Phosphoinositide-dependent kinase 1 (PDK1) and mammalian Target of Rapamycin Complex 2 (mTORC2) to the cell membrane. PDK1 and mTORC2 then phosphorylate and activate SGK1. Activated SGK1 proceeds to phosphorylate a variety of downstream targets that are involved in cell proliferation, survival, and ion channel regulation. By inhibiting SGK1, GSK650394 effectively blocks these downstream signaling events, leading to reduced cancer cell viability.

SGK1_Signaling_Pathway GF Growth Factors / Hormones RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 recruits SGK1_active SGK1 (active) PDK1->SGK1_active phosphorylates mTORC2->SGK1_active phosphorylates SGK1_inactive SGK1 (inactive) Downstream Downstream Targets (e.g., NDRG1, FOXO3a) SGK1_active->Downstream phosphorylates GSK650394 GSK650394 GSK650394->SGK1_active inhibits Response Cell Proliferation, Survival, Apoptosis Resistance Downstream->Response

Diagram 1: Simplified SGK1 Signaling Pathway and Inhibition by GSK650394.

Data Presentation: GSK650394 IC50 Values in Cancer Cell Lines

The following table summarizes the reported IC50 values of GSK650394 in various cancer cell lines. It is important to note that these values can vary depending on the assay conditions, such as cell density, incubation time, and the specific viability assay used.

Cancer TypeCell LineIC50 (µM)Assay MethodReference
Prostate Cancer LNCaP~1Growth Assay[4]
Colon Cancer HCT116135.5CCK-8 Assay[5]
Non-Small Cell Lung Cancer A549Activity demonstratedNot specified[6]
Non-Small Cell Lung Cancer NCI-H460Activity demonstratedNot specified[6]
Triple-Negative Breast Cancer MDA-MB-231Activity demonstratedNot specified[7]
Triple-Negative Breast Cancer BT-549Activity demonstratedNot specified[7]
Triple-Negative Breast Cancer HCC1937Activity demonstratedNot specified[7]
Triple-Negative Breast Cancer MDA-MB-436Activity demonstratedNot specified[7]

Experimental Protocols

Two common methods for determining the IC50 of a compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard MTT assay procedures.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • GSK650394

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of GSK650394 in DMSO.

    • Perform serial dilutions of GSK650394 in complete medium to achieve the desired final concentrations. A common starting range is 0.01 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination

This protocol is based on the manufacturer's instructions (Promega).[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • GSK650394

  • Dimethyl sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment protocol as described for the MTT assay.

  • CellTiter-Glo® Reagent Addition and Measurement:

    • After the 48-72 hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent for 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value using non-linear regression analysis.

IC50_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with serial dilutions of GSK650394 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Assay Perform Cell Viability Assay Incubate2->Assay MTT MTT Assay Assay->MTT e.g. CTG CellTiter-Glo® Assay Assay->CTG e.g. AddMTT Add MTT reagent, incubate 2-4h MTT->AddMTT AddCTG Add CellTiter-Glo® reagent, incubate 10 min CTG->AddCTG Solubilize Solubilize formazan with DMSO AddMTT->Solubilize ReadAbs Read absorbance at 570 nm Solubilize->ReadAbs Analyze Data Analysis: Normalize to control, plot dose-response curve ReadAbs->Analyze ReadLum Read luminescence AddCTG->ReadLum ReadLum->Analyze IC50 Calculate IC50 value Analyze->IC50 End End IC50->End

Diagram 2: General Experimental Workflow for IC50 Determination.

References

Troubleshooting & Optimization

GSK 650394 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the selective SGK1 kinase inhibitor, GSK 650394.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a lipophilic molecule with poor aqueous solubility. It is practically insoluble in water and ethanol.[1] However, it demonstrates good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][3][4][5]

Q2: I'm seeing precipitation when diluting my this compound DMSO stock into an aqueous buffer for my cell-based assay. Why is this happening?

A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of solution. Many kinase inhibitors are hydrophobic and thus have low aqueous solubility.[6]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][2][3][4][5] It is soluble to at least 10 mM in DMSO, with some sources indicating solubility up to 100 mM.[1][2]

Q4: Are there any general tips for dissolving this compound in DMSO?

A4: Yes, if you are having trouble dissolving this compound, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[1]

Troubleshooting Guide: Solubility Issues

Problem 1: Difficulty Dissolving this compound in DMSO to Prepare a High-Concentration Stock Solution.
  • Possible Cause: The compound may have formed aggregates.

  • Solution:

    • Gently warm the vial at 37°C for 10-15 minutes.

    • Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and facilitate dissolution.[1]

    • Ensure you are using fresh, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can have reduced solvating power.[4][5]

Problem 2: Precipitation of this compound Upon Dilution of DMSO Stock into Aqueous Media.
  • Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.

  • Solutions:

    • Reduce the Final Concentration: Lower the final working concentration of this compound in your assay.

    • Increase the Final DMSO Concentration: While it's generally advisable to keep the final DMSO concentration low (typically <1%) to avoid solvent effects on cells, a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Use a Co-solvent System: For in vivo studies or more challenging in vitro systems, consider using a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to create a suspended solution.[4] Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).[4]

    • Prepare Fresh Dilutions: Prepare working solutions fresh from the DMSO stock just before use and add them to the assay medium with vigorous mixing. Do not store dilute aqueous solutions of this compound.

Data Presentation: Solubility of this compound

SolventSolubilityReference
DMSO≥10 mM[1]
DMSOSoluble to 100 mM[2]
DMSO≥ 40.7 mg/mL[3][4]
DMSO76 mg/mL[5]
WaterInsoluble[1][5]
EthanolInsoluble[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • To prepare a 10 mM stock solution of this compound (M.Wt: 382.45), add 2.61 mL of DMSO to 10 mg of the compound.

  • If the compound does not fully dissolve, warm the vial at 37°C for 10 minutes and vortex.[1]

  • If necessary, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[1]

  • Store the stock solution at -20°C for several months.[1]

Protocol 2: In Vivo Formulation (Suspended Solution)

This protocol yields a suspended solution and should be prepared fresh for each experiment.

Formulation A: With PEG300 and Tween-80 [4]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration will be 2.5 mg/mL. Use ultrasonication if necessary to ensure a uniform suspension. This formulation can be used for oral and intraperitoneal injections.

Formulation B: With SBE-β-CD [4]

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% solution of SBE-β-CD in saline.

  • Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.

  • This will result in a suspended solution with a solubility of ≥ 2.5 mg/mL.

Visualizations

Signaling Pathway of SGK1 Inhibition by this compound

SGK1_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Androgen Androgens PI3K PI3K Androgen->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 PDK1->SGK1 Activates Nedd4_2 Nedd4-2 (Phosphorylation) SGK1->Nedd4_2 Phosphorylates CellGrowth Cell Growth & Survival SGK1->CellGrowth Promotes GSK650394 This compound GSK650394->SGK1 Inhibits

Caption: SGK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Preparing a Working Solution

workflow start Start: This compound Powder add_dmso Add DMSO to desired stock concentration (e.g., 10 mM) start->add_dmso dissolve Aid dissolution if needed: - Warm to 37°C - Sonicate add_dmso->dissolve stock_solution DMSO Stock Solution (Store at -20°C) dissolve->stock_solution dilute Dilute stock solution into aqueous buffer stock_solution->dilute precipitate_check Precipitation? dilute->precipitate_check working_solution Final Working Solution (Use immediately) precipitate_check->working_solution No troubleshoot Troubleshoot: - Lower final concentration - Use co-solvents precipitate_check->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing this compound working solutions.

Logical Relationship: Factors Affecting this compound Solubility

logical_relationship solubility This compound Solubility aqueous Aqueous Buffers solubility->aqueous ethanol Ethanol solubility->ethanol low_dmso Low Final DMSO % solubility->low_dmso increase_factors Factors Increasing Solubility dmso DMSO dmso->solubility cosolvents Co-solvents (PEG300, Tween-80) cosolvents->solubility warming Warming warming->solubility sonication Sonication sonication->solubility decrease_factors Factors Decreasing Solubility

Caption: Factors influencing the solubility of this compound.

References

Optimizing GSK 650394 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK 650394 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1) and SGK2.[1][2][3][4][5][6] It functions as a competitive inhibitor of ATP binding to the kinase domain of SGK1.[2] SGK1 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[7][8]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, a starting range of 0.1 µM to 10 µM is recommended for most cell-based assays.[4] For enzymatic assays, concentrations in the nanomolar range are effective.

Q3: How should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][5] Stock solutions can be prepared at concentrations up to 100 mM in DMSO.[1] For cell culture experiments, it is crucial to ensure the final DMSO concentration in the media is not toxic to the cells (typically ≤ 0.1%).

Troubleshooting Guide

Issue 1: No observable effect of this compound in my cell-based assay.

  • Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to effectively inhibit SGK1 in your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. A typical range to test is from 0.1 µM to 10 µM.[4]

  • Possible Cause 2: Poor Cell Permeability. While generally cell-permeable, the compound's uptake might be limited in certain cell types.

    • Solution: Increase the incubation time to allow for better penetration of the compound into the cells.

  • Possible Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of this compound.

    • Solution: Ensure the compound is stored as recommended by the supplier (typically at -20°C for stock solutions).[2][9] Prepare fresh dilutions from a new stock solution.

Issue 2: Observed cytotoxicity or off-target effects.

  • Possible Cause 1: Concentration is too high. High concentrations of this compound can lead to cytotoxicity.

    • Solution: Determine the cytotoxic concentration (LC50) for your specific cell line using a cell viability assay (e.g., MTT or CCK-8). The reported LC50 for this compound is 41 µM in M1 cells and greater than 100 µM in HeLa cells.[9][10][11] It is advisable to work at concentrations well below the LC50.

  • Possible Cause 2: Off-target kinase inhibition. Although this compound is selective for SGK1/2, at higher concentrations, it may inhibit other related kinases like Akt.[1][6]

    • Solution: Use the lowest effective concentration determined from your dose-response studies. To confirm that the observed effects are SGK1-dependent, consider using a secondary inhibitor with a different chemical scaffold or employing genetic approaches like siRNA-mediated knockdown of SGK1.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference(s)
SGK1Fluorescence Polarization Assay13 nM[2]
SGK1Scintillation Proximity Assay62 nM[1][2][3][4][5][6][9][10][11]
SGK2Scintillation Proximity Assay103 nM[1][2][3][4][5][6][9][10][11]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssayEffective Concentration (IC50)Reference(s)
LNCaPAndrogen-stimulated cell growth inhibition~ 1 µM[1][2][6][9][10]
M1 CellsSGK1-mediated epithelial transport inhibition0.6 µM[3][9][10]
A549Inhibition of influenza virus replication12.5 - 50 µM[8]
CFBEInhibition of dexamethasone-stimulated CFTR100 nM[12]

Table 3: Cytotoxicity of this compound

Cell LineAssayLC50Reference(s)
M1 CellsXTT Assay41 µM[9][10][11]
HeLa CellsXTT Assay> 100 µM[9][10][11]

Experimental Protocols

1. Protocol: Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition

This protocol is adapted from published methods to determine the IC50 of this compound for SGK1 and SGK2.[2][3][4][11]

  • Enzyme Activation:

    • Activate SGK1 S422D (0.275 µg/mL final concentration) or SGK2 (0.875 µg/mL final concentration) with PDK1 (1.1 µg/mL final concentration).

    • The activation buffer consists of 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl2, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP.

    • Incubate for 30 minutes at 30°C.

  • Inhibition Assay:

    • Prepare a solution containing biotinylated CROSStide peptide (75 µM final concentration) and γ-³²P-ATP in the reaction buffer.

    • In a 96-well plate, add 5 µL of varying concentrations of this compound to 25 µL of the activated enzyme mixture.

    • Add 20 µL of the CROSStide/γ-³²P-ATP mixture and incubate for 1 hour at room temperature.

  • Detection:

    • Add 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA, pH 8.0.

    • Seal the plate and centrifuge for 8 minutes at 2000 rpm.

    • Measure the signal using a scintillation counter.

    • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

2. Protocol: LNCaP Cell Growth Inhibition Assay

This protocol is based on studies evaluating the effect of this compound on androgen-stimulated prostate cancer cell growth.[3]

  • Cell Plating:

    • Plate LNCaP cells at a density of 5,000 cells per well in 96-well plates in 100 µL of PRF-RPMI 1640 supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS), 0.1 mM NEAA, and 1 mM NaPyr.

  • Treatment:

    • On day 3, treat the cells with the desired hormone (e.g., androgen) with or without various concentrations of this compound.

    • To do this, remove 50 µL of the media and replace it with 50 µL of fresh media containing a 2X concentration of the treatment.

    • Repeat the treatment on days 5 and 7.

  • Cell Viability Measurement:

    • On day 10, remove the media.

    • Measure the relative cell number using a suitable cell viability assay (e.g., FluoReporter Blue assay) according to the manufacturer's instructions.

Visualizations

SGK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Insulin PI3K PI3K Growth_Factors->PI3K activate PDK1 PDK1 PI3K->PDK1 activate mTORC2 mTORC2 PI3K->mTORC2 activate SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylate mTORC2->SGK1_inactive phosphorylate SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation Downstream_Targets Downstream Targets (e.g., Nedd4-2, GSK3β) SGK1_active->Downstream_Targets phosphorylate/ inhibit GSK_650394 This compound GSK_650394->SGK1_active inhibit Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation

Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Perform Dose-Response (0.1 µM - 10 µM) prep_stock->dose_response cell_culture Culture Cells of Interest cell_culture->dose_response incubation Incubate for Appropriate Time dose_response->incubation data_collection Collect Data (e.g., Viability, Kinase Activity) incubation->data_collection determine_ic50 Determine IC50 / EC50 data_collection->determine_ic50 check_cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) data_collection->check_cytotoxicity optimize_concentration Optimize Concentration for Further Experiments determine_ic50->optimize_concentration check_cytotoxicity->optimize_concentration

Caption: General workflow for optimizing this compound concentration in vitro.

troubleshooting_logic start Start Experiment with This compound no_effect No Observable Effect? start->no_effect cytotoxicity Cytotoxicity Observed? no_effect->cytotoxicity No increase_conc Increase Concentration (Dose-Response) no_effect->increase_conc Yes check_compound Check Compound Integrity & Solubility no_effect->check_compound Yes, after dose-response decrease_conc Decrease Concentration cytotoxicity->decrease_conc Yes success Experiment Optimized cytotoxicity->success No increase_conc->cytotoxicity decrease_conc->success confirm_target Confirm On-Target Effect (e.g., siRNA) success->confirm_target Optional: Confirm Specificity

Caption: Troubleshooting logic for in vitro assays with this compound.

References

Troubleshooting GSK 650394 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SGK1 inhibitor, GSK 650394. Our goal is to help you overcome common challenges, particularly the issue of compound precipitation in cell culture media, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1).[1][2][3][4] It also shows inhibitory activity against the closely related SGK2.[1][3][4] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. By inhibiting SGK1, this compound can be used to investigate the physiological and pathological roles of this kinase.

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound upon its addition to aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature.[5][6] Key contributing factors include:

  • Low Aqueous Solubility: this compound is sparingly soluble in water.[7]

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous environment of the cell culture media can cause the compound to crash out of solution.[5]

  • High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium being used.

  • Improper Stock Solution Preparation: Using DMSO that has absorbed moisture can reduce the solubility of the compound.[8]

  • Temperature Gradients: Adding a cold stock solution to warm media can decrease solubility.

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][7][8][9][10] It is soluble to at least 100 mM in DMSO.[2][10]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity and to avoid precipitation of the compound, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation of this compound in your cell culture media, please refer to the following troubleshooting guide.

Problem: A precipitate is observed immediately after adding this compound stock solution to the cell culture medium.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
"Solvent Shock" Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed serum-free media or PBS. Mix gently and then add this intermediate dilution to the final volume of complete media.[11]
High Stock Concentration While counterintuitive, using a less concentrated stock solution and adding a larger volume to your media can sometimes prevent precipitation by reducing the localized concentration at the point of addition.[12]
Improper Mixing Technique Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube. This ensures rapid and uniform dispersion of the compound.[7]
Temperature Difference Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. Avoid adding cold stock solutions directly to warm media.[7]

Problem: A precipitate forms over time during incubation.

Potential Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit The effective concentration of this compound may be lower than its precipitation threshold. Perform a dose-response experiment to determine the highest soluble concentration that still elicits the desired biological effect.
Media Evaporation Ensure proper humidification in your incubator to prevent the media from concentrating over time, which can lead to the compound precipitating out of solution.[5]
Instability in Media While this compound is generally stable, prolonged incubation in aqueous media at 37°C could potentially lead to degradation or precipitation. Consider refreshing the media with freshly prepared this compound solution for long-term experiments.
Interaction with Media Components Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource(s)
DMSOSoluble to 100 mM[2][10]
DMSO≥19.1 mg/mL[7]
DMSO≥40.7 mg/mL[9]
DMSO76 mg/mL[8]
EthanolInsoluble[7]
WaterInsoluble[7]
DMF30 mg/ml
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 382.45 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of this compound.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (with or without serum)

    • Sterile conical tubes

  • Procedure:

    • Calculate the volume of the 10 mM stock solution required for your final working concentration and volume. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

    • Recommended Method (Serial Dilution): a. In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium. b. Add 10 µL of the 10 mM this compound stock solution to the medium to create a 100 µM intermediate dilution. c. Gently vortex the intermediate dilution. d. In a separate sterile conical tube containing 9 mL of pre-warmed complete cell culture medium, add 1 mL of the 100 µM intermediate dilution to achieve the final 10 µM concentration. e. Invert the tube several times to mix thoroughly.

    • Alternative Method (Direct Addition with Vortexing): a. In a sterile conical tube containing the final volume of pre-warmed complete cell culture medium (e.g., 10 mL), begin to gently vortex or swirl the media. b. While the media is being mixed, add the required volume of the 10 mM this compound stock solution (e.g., 10 µL) dropwise. c. Continue to mix for a few seconds to ensure even distribution.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting_GSK650394_Precipitation cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions precipitation This compound Precipitation in Media cause1 Low Aqueous Solubility precipitation->cause1 cause2 Solvent Shock precipitation->cause2 cause3 High Final Concentration precipitation->cause3 cause4 Improper Stock Preparation precipitation->cause4 cause5 Temperature Gradients precipitation->cause5 solution5 Maintain Proper Incubation Conditions solution1 Optimize Dilution Method (Serial Dilution, Vortexing) cause1->solution1 solution2 Determine Max Soluble Concentration (Dose-Response Curve) cause1->solution2 cause2->solution1 cause3->solution2 solution3 Proper Stock Preparation (Anhydrous DMSO, Aliquot) cause4->solution3 solution4 Pre-warm Media to 37°C cause5->solution4

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate to Dissolve prep2->prep3 prep4 Aliquot and Store at -20/-80°C prep3->prep4 dilute2 Perform Serial Dilution or Add Dropwise while Vortexing prep4->dilute2 dilute1 Pre-warm Media to 37°C dilute1->dilute2 dilute3 Visually Inspect for Precipitation dilute2->dilute3 exp1 Add Working Solution to Cells dilute3->exp1 exp2 Incubate and Monitor exp1->exp2

Caption: Recommended experimental workflow for using this compound.

References

GSK 650394 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK 650394, a potent inhibitor of serum- and glucocorticoid-regulated kinase (SGK). Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound as a powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] Some suppliers also indicate that the powder can be stored at room temperature.[2][3] For short-term storage, 4°C is acceptable for up to two years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][4] It is soluble in DMSO at concentrations of 76 mg/mL (198.71 mM) and ≥ 40.7 mg/mL (106.42 mM).[1][5]

Q3: How should I store this compound stock solutions?

A3: For optimal stability, aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] Some sources suggest that stock solutions can be stored at -80°C for six months and at -20°C for one month.[3]

Q4: Can I store my this compound stock solution at room temperature?

A4: It is not recommended to store stock solutions of this compound at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh working solutions on the same day of use.[3]

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

A5: If you observe precipitation, you can gently warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[4] Ensure you are using fresh, high-quality DMSO, as moisture absorption can reduce solubility.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.Review and adhere to the recommended storage conditions for both powder and stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles.
Instability in aqueous experimental media.Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Minimize the time the compound spends in aqueous solutions before use.
Photodegradation.Protect the compound from light, especially when in solution. Use amber vials or cover tubes with foil.
Difficulty dissolving the compound. Use of old or hydrated DMSO.Use fresh, anhydrous, high-quality DMSO.[5]
Compound has precipitated out of solution.Gently warm the solution to 37°C and/or sonicate to redissolve.[4]
Variability in IC50 values between experiments. Inconsistent final DMSO concentration in assays.Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects cell viability or assay performance.
Cell density and passage number.Use cells within a consistent passage number range and seed at a uniform density for all experiments.

Stability and Storage Data

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder-20°C3 years[1]
Powder4°C2 years[1]
PowderRoom TemperatureNot specified for long-term[2][3]
In DMSO-80°C1 year[2]
In DMSO-80°C6 months[3]
In DMSO-20°C1 month[2][3]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO76 mg/mL (198.71 mM)[5]
DMSO≥ 40.7 mg/mL (106.42 mM)[1]
DMSOSoluble to 100 mM[2]
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation. b. Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. c. Add the calculated volume of DMSO to the vial of this compound powder. d. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator to aid dissolution.[4] e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study (Adapted from ICH Q1A(R2) Guidelines)

This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound.

  • Materials: this compound, HPLC-grade solvents (acetonitrile, water), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), analytical balance, HPLC system with a UV detector.

  • Procedure: a. Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis. b. Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. c. Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H2O2. Incubate at room temperature, protected from light, for a defined period. d. Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 70°C, 80°C) for a defined period. e. Photostability: Expose a solution of this compound and the solid powder to a light source with a specified illumination (e.g., as per ICH Q1B guidelines). f. Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

GSK650394_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors / Hormones PI3K PI3K Growth_Factors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Activates mTORC2->SGK1 Activates NEDD4-2 NEDD4-2 (Phosphorylation) SGK1->NEDD4-2 Phosphorylates FOXO3a FOXO3a (Inhibition) SGK1->FOXO3a Inhibits Cell_Growth Cell Growth & Survival SGK1->Cell_Growth Promotes GSK650394 This compound GSK650394->SGK1 Inhibits Ion_Transport Ion Channel Regulation NEDD4-2->Ion_Transport Regulates FOXO3a->Cell_Growth Suppresses

Caption: this compound inhibits the SGK1 signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start: this compound Sample Prep_Solid Prepare Solid Sample Start->Prep_Solid Prep_Solution Prepare Solution in Relevant Solvent Start->Prep_Solution Thermal Thermal Stress (e.g., 70°C) Prep_Solid->Thermal Photo Photostability (ICH Q1B) Prep_Solid->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep_Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep_Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep_Solution->Oxidation Prep_Solution->Photo Time_Points Collect Samples at Defined Time Points Acid->Time_Points Base->Time_Points Oxidation->Time_Points Thermal->Time_Points Photo->Time_Points HPLC Analyze by Stability- Indicating HPLC Time_Points->HPLC Quantify Quantify Remaining This compound HPLC->Quantify Identify_Deg Identify Degradation Products HPLC->Identify_Deg End End: Stability Profile Quantify->End Identify_Deg->End

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Review Storage Conditions (Temp, Light, Aliquots) Start->Check_Storage Yes Storage_OK Storage Correct? Check_Storage->Storage_OK Check_Prep Review Solution Prep (Solvent, Concentration) Prep_OK Preparation Correct? Check_Prep->Prep_OK Check_Assay Review Assay Parameters (Cell Density, DMSO conc.) Assay_OK Assay Parameters Consistent? Check_Assay->Assay_OK Storage_OK->Check_Prep Yes Fix_Storage Correct Storage Practices Storage_OK->Fix_Storage No Prep_OK->Check_Assay Yes Fix_Prep Re-prepare Solutions with Fresh Solvent Prep_OK->Fix_Prep No Fix_Assay Standardize Assay Protocol Assay_OK->Fix_Assay No Further_Investigate Consider Other Variables (e.g., Reagent Quality) Assay_OK->Further_Investigate Yes

Caption: A logical approach to troubleshooting inconsistent results.

References

GSK650394 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK650394. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK650394?

A1: GSK650394 is a potent and competitive small-molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] It also demonstrates inhibitory activity against the closely related isoform, SGK2.[3][4] The primary function of SGK1 involves regulating various cellular processes, including ion channel activity, cell proliferation, and survival, often as a downstream effector of the PI3K signaling pathway.[5][6]

Q2: What are the known primary off-target effects of GSK650394?

A2: The most significant off-target effect is the inhibition of SGK2, which occurs at a concentration similar to that of SGK1 inhibition.[5][7] While it displays good selectivity against many other kinases, researchers should be aware of potential cross-reactivity at higher concentrations. Notably, GSK650394 is over 30-fold more selective for SGK1 compared to Akt, a closely related kinase, and over 60-fold more selective for SGK1 than the upstream kinase PDK1.[2][4][7] At concentrations of 3-10 μM, it has been observed to inhibit the insulin-induced phosphorylation of PKB-Ser473.[8]

Q3: What is the recommended working concentration for GSK650394 in cell-based assays?

A3: The effective concentration is highly dependent on the cell type and the specific biological process being studied. For inhibiting androgen-stimulated growth in LNCaP cells, the IC50 is approximately 1 μM.[4][9] For inhibiting SGK1-mediated epithelial transport, the IC50 is around 0.6 μM.[2][3] It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration that maximizes SGK1 inhibition while minimizing off-target effects and cytotoxicity.

Q4: Is GSK650394 toxic to cells?

A4: GSK650394 is considered relatively non-toxic at effective concentrations.[4][8] However, cytotoxicity can be observed at higher concentrations and with prolonged exposure. For example, the LC50 values are 41 μM in M-1 cells and greater than 100 μM in HeLa cells.[4][8] Cell viability assays are recommended, especially when using concentrations above 10 μM or for treatment periods longer than 48 hours.[10]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my experiment.

This could be due to several factors, including off-target effects, incorrect inhibitor concentration, or issues with the experimental setup.

  • Solution 1: Validate On-Target Engagement. Confirm that GSK650394 is inhibiting its intended target, SGK1, in your system. This can be done by measuring the phosphorylation status of a known SGK1 substrate, such as Nedd4-2.[2][4] A decrease in phosphorylated Nedd4-2 upon treatment with GSK650394 indicates on-target activity.

  • Solution 2: Perform a Dose-Response Analysis. Determine the minimal concentration of GSK650394 required to achieve the desired biological effect. Using an excessively high concentration increases the likelihood of engaging off-target kinases.

  • Solution 4: Employ a Genetic Approach. Use siRNA or shRNA to knock down SGK1 expression.[4] If the phenotype of SGK1 knockdown mimics the effect of GSK650394 treatment, it provides strong evidence for on-target activity.

Issue 2: High background or non-specific effects observed.

This often points to the inhibitor concentration being too high or potential interactions with other cellular pathways.

  • Solution 1: Review the Selectivity Profile. Compare your working concentration to the known IC50 values for off-target kinases (see Table 2). If your concentration is approaching the IC50 for kinases like Akt, consider lowering it.

  • Solution 2: Include Proper Controls. Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve GSK650394.[10] Additionally, using a negative control compound that is structurally similar but inactive can help identify non-specific effects.

  • Solution 3: Assess Downstream Pathways. Analyze key signaling pathways that might be affected by off-target inhibition. For example, since SGK1 and Akt share some downstream targets, assessing the phosphorylation of specific Akt substrates can help differentiate the signaling effects.[6]

Quantitative Data Summary

Table 1: Inhibitory Activity of GSK650394

Target Assay Type IC50 Value Reference(s)
SGK1 Fluorescence Polarization 13 nM [1][2]
SGK1 Scintillation Proximity Assay (SPA) 62 nM [3][4][7][8]
SGK2 Scintillation Proximity Assay (SPA) 103 nM [3][4][7][8]
Cellular Activity Aldosterone-Stimulated SCC Assay 0.6 µM [2][3]

| Cellular Activity | LNCaP Cell Growth Inhibition | ~1 µM |[4] |

Table 2: Kinase Selectivity Profile

Kinase Selectivity vs. SGK1 Note Reference(s)
Akt >30-fold A closely related AGC kinase. [2][4]
PDK1 >60-fold An upstream kinase in the SGK1 pathway. [4][7]
Other Related Kinases >30-fold Broad panel of other kinases. [2][4]

| CAMKK2 | Potent Inhibitor (pIC50 = 9.2) | A known off-target. |[7] |

Visualized Workflows and Pathways

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core SGK1 Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors / Hormones PI3K PI3K Growth_Factors->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 PDK1->SGK1 Phosphorylates Nedd4_2 p-Nedd4-2 SGK1->Nedd4_2 FOXO3a p-FOXO3a SGK1->FOXO3a Ion_Transport Ion Transport Nedd4_2->Ion_Transport Cell_Survival Cell Survival & Proliferation FOXO3a->Cell_Survival GSK650394 GSK650394 GSK650394->SGK1 Inhibition Troubleshooting_Workflow Start Unexpected Experimental Result Check_Conc Is Concentration Optimized? Start->Check_Conc Dose_Response Perform Dose- Response Curve Check_Conc->Dose_Response No Validate_Target Validate On-Target Engagement? Check_Conc->Validate_Target Yes Dose_Response->Validate_Target Western_Blot Western Blot for p-Nedd4-2 Validate_Target->Western_Blot No Confirm_Phenotype Confirm Phenotype Specificity? Validate_Target->Confirm_Phenotype Yes Western_Blot->Confirm_Phenotype Off_Target Result May Be Off-Target Western_Blot->Off_Target No Change in p-Nedd4-2 RNAi Use SGK1 siRNA/ shRNA Confirm_Phenotype->RNAi No Conclusion Result Likely On-Target Confirm_Phenotype->Conclusion Yes RNAi->Conclusion Phenotype Matches RNAi->Off_Target Phenotype Differs Orthogonal_Inhibitor Use Structurally Different Inhibitor

References

Improving GSK 650394 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SGK1 inhibitor, GSK650394, in in vivo experiments. The information provided is intended to help overcome challenges related to the compound's low oral bioavailability and to provide clarity on its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is GSK650394 and what is its primary mechanism of action?

GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and, to a lesser extent, SGK2.[1][2] It functions as an ATP-competitive inhibitor.[3] SGK1 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting SGK1, GSK650394 can modulate downstream signaling pathways.[3]

Q2: What are the known physicochemical properties of GSK650394?

The key physicochemical properties of GSK650394 are summarized in the table below. Its low aqueous solubility is a primary contributor to its challenging oral bioavailability.

PropertyValueReference
Molecular Weight382.45 g/mol [1]
FormulaC₂₅H₂₂N₂O₂[1]
SolubilitySoluble to 100 mM in DMSO. Poorly soluble in aqueous solutions.[1]
Purity≥97%[1]
CAS Number890842-28-1[1]

Q3: What is the reported oral bioavailability of GSK650394 and what factors contribute to it?

The oral bioavailability of GSK650394 in rats has been reported to be approximately 9%. This low bioavailability is attributed to several factors:

  • Low aqueous solubility : As a lipophilic compound, GSK650394 has poor solubility in gastrointestinal fluids.

  • Instability in acidic conditions : The compound may degrade in the acidic environment of the stomach.

  • Extensive first-pass metabolism : GSK650394 undergoes significant glucuronidation in the intestine and liver, reducing the amount of active compound reaching systemic circulation.

Q4: What are some suggested formulations to improve the in vivo delivery of GSK650394?

While direct comparative studies on the bioavailability of different oral formulations are limited, several vehicles have been used for in vivo administration. The choice of formulation will depend on the route of administration and the experimental model.

Route of AdministrationFormulation Composition
Oral (Suspension)5 mg/mL in Carboxymethylcellulose sodium (CMC-Na) solution.
Oral / Intraperitoneal (Solution/Suspension)A solution/suspension can be prepared using DMSO, PEG300, and Tween 80 in saline or water. One example protocol involves dissolving GSK650394 in DMSO, then adding PEG300, followed by Tween 80, and finally saline or water to the desired volume.
Oral (in Corn Oil)A solution can be prepared by dissolving a DMSO stock solution of GSK650394 in corn oil.
IntraperitonealGSK650394 has been administered intraperitoneally in various studies, often dissolved in a vehicle containing DMSO.
IntratumoralFor xenograft models, GSK650394 has been injected directly into the tumor in a solution of 1% Phosphate Buffered Saline (PBS).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or variable drug exposure in vivo after oral administration. Poor solubility and dissolution in the gastrointestinal tract. Degradation in the acidic stomach environment. High first-pass metabolism.Consider using a formulation that enhances solubility, such as a self-emulsifying drug delivery system (SEDDS), a solid dispersion, or a nanoparticle formulation. Co-administration with an inhibitor of glucuronidation could be explored, though this would require careful consideration of potential drug-drug interactions. For preclinical studies, consider alternative routes of administration like intraperitoneal or intravenous injection to bypass first-pass metabolism and ensure consistent exposure.
Precipitation of the compound upon dilution of DMSO stock solution. GSK650394 is poorly soluble in aqueous solutions. High concentrations of DMSO can be toxic to animals.Prepare the formulation using a co-solvent system. A common approach is to dissolve GSK650394 in a minimal amount of DMSO and then dilute it with a vehicle containing PEG300 and Tween 80 before adding the aqueous component. Prepare fresh formulations immediately before use and ensure thorough mixing.
Inconsistent results in xenograft tumor models. Uneven distribution of the drug within the tumor following systemic administration.Consider direct intratumoral injection to ensure the drug reaches the target site at a sufficient concentration. This can provide more consistent results for evaluating local tumor response.
Difficulty in assessing target engagement in vivo. Lack of a reliable pharmacodynamic marker.Monitor the phosphorylation status of a known downstream target of SGK1, such as Nedd4-2, in tumor or surrogate tissues. A decrease in the phosphorylation of Nedd4-2 would indicate successful target engagement by GSK650394.

Experimental Protocols & Data

Pharmacokinetic Data

The following table summarizes the available pharmacokinetic data for GSK650394 in rats.

Administration RouteDoseBioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Intravenous2 mg/kg100---
Oral2, 5, and 10 mg/kg~9---
In Vivo Formulation Protocols

1. Carboxymethylcellulose Sodium (CMC-Na) Suspension for Oral Administration

  • Objective: To prepare a homogeneous suspension of GSK650394 for oral gavage.

  • Materials: GSK650394 powder, Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in water).

  • Procedure:

    • Weigh the required amount of GSK650394 powder.

    • Prepare the desired concentration of CMC-Na solution in sterile water.

    • Gradually add the GSK650394 powder to the CMC-Na solution while vortexing or stirring continuously to ensure a uniform suspension.

    • For a 5 mg/mL suspension, add 5 mg of GSK650394 to 1 mL of CMC-Na solution.

    • Administer the suspension immediately after preparation via oral gavage.

2. Co-solvent Formulation for Oral/Intraperitoneal Administration

  • Objective: To prepare a clear solution or fine suspension of GSK650394 for injection or oral administration.

  • Materials: GSK650394 powder, DMSO, PEG300, Tween 80, sterile saline or water.

  • Procedure (Example for a 1 mL working solution):

    • Prepare a stock solution of GSK650394 in DMSO (e.g., 10 mg/mL).

    • To 400 µL of PEG300, add 50 µL of the 10 mg/mL GSK650394 DMSO stock solution. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of sterile saline or water to bring the final volume to 1 mL.

    • Use the final solution immediately for administration.

Visualizations

SGK1 Signaling Pathway

The following diagram illustrates the signaling pathway involving SGK1 and the point of inhibition by GSK650394. Growth factors or hormones activate PI3K, leading to the production of PIP3. This recruits PDK1 and mTORC2, which in turn phosphorylate and activate SGK1. Activated SGK1 then phosphorylates downstream targets such as the ubiquitin ligase Nedd4-2 and the transcription factor FOXO3a, affecting processes like ion channel regulation, cell survival, and proliferation. GSK650394 acts by directly inhibiting the kinase activity of SGK1.

SGK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates mTORC2 mTORC2 PIP3->mTORC2 Recruits & Activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive Phosphorylates mTORC2->SGK1_inactive Phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Activation Nedd4_2 Nedd4-2 SGK1_active->Nedd4_2 Phosphorylates FOXO3a FOXO3a SGK1_active->FOXO3a Phosphorylates GSK650394 GSK650394 GSK650394->SGK1_active Inhibition Nedd4_2_p p-Nedd4-2 Nedd4_2->Nedd4_2_p Downstream Downstream Effects (Ion Channel Regulation, Cell Survival, Proliferation) Nedd4_2_p->Downstream FOXO3a_p p-FOXO3a FOXO3a->FOXO3a_p FOXO3a_p->Downstream

Caption: SGK1 signaling pathway and GSK650394 inhibition.

Experimental Workflow: Improving GSK650394 Bioavailability

The following diagram outlines a logical workflow for researchers aiming to improve the in vivo bioavailability of GSK650394 for their studies.

Experimental_Workflow cluster_problem Problem Definition cluster_formulation Formulation Development cluster_testing In Vivo Testing & Analysis cluster_outcome Outcome Problem Low Oral Bioavailability of GSK650394 (~9%) Formulation1 CMC-Na Suspension Problem->Formulation1 Formulation2 Co-solvent System (DMSO, PEG300, Tween 80) Problem->Formulation2 Formulation3 Advanced Formulations (e.g., SEDDS, Nanoparticles) Problem->Formulation3 InVivo Animal Dosing (e.g., Rat, Mouse) Oral, IP, IV Formulation1->InVivo Formulation2->InVivo Formulation3->InVivo PK_Analysis Pharmacokinetic Analysis (Blood Sampling, LC-MS/MS) InVivo->PK_Analysis PD_Analysis Pharmacodynamic Analysis (p-Nedd4-2 in tissue) InVivo->PD_Analysis Outcome Optimized In Vivo Protocol with Improved and Consistent Drug Exposure PK_Analysis->Outcome PD_Analysis->Outcome

Caption: Workflow for improving GSK650394 in vivo bioavailability.

References

Navigating Experimental Variability with GSK650394: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

King of Prussia, PA – This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GSK650394, a potent inhibitor of serum- and glucocorticoid-regulated kinase (SGK). This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to enhance reproducibility and address potential variability in your results.

GSK650394 is a valuable tool for investigating the roles of SGK1 and SGK2 in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] However, as with any experimental compound, achieving consistent and reproducible data requires careful attention to procedural details. This guide is designed to proactively address common challenges and questions that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK650394?

A1: GSK650394 is a competitive inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and, to a lesser extent, SGK2.[1][2] It functions by blocking the enzymatic activity of these kinases, thereby preventing the phosphorylation of their downstream targets.[1]

Q2: What is the selectivity profile of GSK650394?

A2: GSK650394 displays significant selectivity for SGK1 and SGK2 over other related kinases in the AGC kinase family, such as Akt.[1] This selectivity makes it a useful tool for dissecting the specific roles of SGK signaling pathways.

Q3: What are the recommended storage and handling conditions for GSK650394?

A3: For long-term storage, it is recommended to store GSK650394 as a stock solution at -20°C or -80°C.[3][4] Stock solutions are typically prepared in DMSO.[3] For in-vivo experiments, freshly prepared solutions are recommended.[4] Always refer to the manufacturer's specific instructions for optimal storage conditions.

Q4: In which cell lines has GSK650394 been shown to be effective?

A4: GSK650394 has been demonstrated to be effective in a variety of cell lines, including LNCaP human prostate cancer cells, M-1 kidney cells, and HeLa cells.[1][4] Its efficacy can be cell-type dependent, so it is crucial to determine the optimal concentration for your specific cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell plating density.Ensure a consistent number of cells are seeded in each well. Perform cell counts before plating.
Variability in compound concentration.Prepare fresh dilutions of GSK650394 from a validated stock solution for each experiment. Verify the concentration of the stock solution.
Differences in cell culture conditions.Maintain consistent cell culture conditions, including media composition, serum concentration, and incubation times.
Low or no observable effect of GSK650394 Suboptimal compound concentration.Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Poor compound solubility.Ensure GSK650394 is fully dissolved in the solvent (typically DMSO) before adding it to the cell culture media. Gentle warming or vortexing may aid dissolution.[3]
Cell line insensitivity.Confirm that your cell line expresses SGK1/2 and that the pathway is active under your experimental conditions.
Observed cytotoxicity at expected active concentrations Off-target effects or high compound concentration.Perform a toxicity assay (e.g., XTT assay) to determine the cytotoxic concentration (LC50) in your cell line.[1][4] Use concentrations well below the LC50 for your experiments.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic to your cells.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) and cytotoxic concentrations (LC50) of GSK650394 from various studies. These values can serve as a starting point for your experimental design.

Table 1: Inhibitory Concentration (IC50) of GSK650394 in Various Assays

TargetAssay TypeIC50 ValueReference
SGK1Scintillation Proximity Assay (SPA)62 nM[1][2]
SGK2Scintillation Proximity Assay (SPA)103 nM[1][2]
SGK1Fluorescence Polarization Assay13 nM[3]
SGK1-mediated epithelial transportShort Circuit Current (SCC) Assay0.6 µM[1][2]
Androgen-stimulated LNCaP cell growthCell Growth Assay~1 µM[1][3]

Table 2: Cytotoxic Concentration (LC50) of GSK650394

Cell LineAssay TypeLC50 ValueReference
M-1 cellsXTT Assay41 µM[1][4]
HeLa cellsXTT Assay>100 µM[1][4]

Experimental Protocols & Visualizations

SGK Signaling Pathway

The following diagram illustrates the signaling pathway in which SGK1 is activated and subsequently phosphorylates its downstream target, Nedd4-2. GSK650394 acts by inhibiting the kinase activity of SGK1.

SGK_Signaling_Pathway cluster_activation PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 (Inactive) PDK1->SGK1 Phosphorylation mTORC2->SGK1 Phosphorylation SGK1_active SGK1 (Active) Nedd4_2 Nedd4-2 SGK1_active->Nedd4_2 Phosphorylation p_Nedd4_2 p-Nedd4-2 GSK650394 GSK650394 GSK650394->SGK1_active Inhibition

Caption: Simplified SGK1 activation and signaling pathway.

General Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps for a typical cell-based assay using GSK650394.

Experimental_Workflow start Start cell_plating Plate cells at desired density start->cell_plating incubation1 Incubate for 24-48 hours cell_plating->incubation1 treatment Treat cells with GSK650394 (and positive/negative controls) incubation1->treatment incubation2 Incubate for desired treatment duration treatment->incubation2 assay Perform specific assay (e.g., Western Blot, Proliferation Assay) incubation2->assay data_analysis Analyze and interpret data assay->data_analysis end End data_analysis->end

Caption: General workflow for cell-based experiments with GSK650394.

Detailed Methodologies

In Vitro Kinase Assay (Scintillation Proximity Assay - SPA) [1][2]

  • Enzyme Activation: Activate SGK1 or SGK2 with PDK1 in a buffer containing ATP.

  • Inhibitor Incubation: Add varying concentrations of GSK650394 to the activated enzyme mixture and incubate.

  • Substrate Addition: Add a biotinylated peptide substrate (e.g., CROSStide) and radiolabeled ATP (γ-³²P-ATP) to initiate the phosphorylation reaction.

  • Bead Incubation: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated and phosphorylated substrate will bind to the beads.

  • Signal Detection: Measure the radioactivity using a scintillation counter. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.

LNCaP Cell Growth Assay [1][2]

  • Cell Plating: Plate LNCaP cells in 96-well plates in media supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove androgens.

  • Hormone and Inhibitor Treatment: After a few days, treat the cells with an androgen (e.g., R1881) to stimulate growth, along with varying concentrations of GSK650394 or a vehicle control (DMSO). Repeat the treatment every 2-3 days.

  • Cell Lysis and DNA Quantification: After a total of 10 days, lyse the cells and measure the relative cell number by quantifying the DNA content using a fluorescent DNA binding dye.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value for growth inhibition.

By following these guidelines and protocols, researchers can minimize experimental variability and generate robust, reproducible data with GSK650394. For further inquiries, please consult the original research articles cited in this guide.

References

Validating GSK 650394 activity with positive controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK 650394, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that targets Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] It also shows inhibitory activity against the closely related SGK2.[3][4][5] SGK1 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3][6] this compound acts as a competitive inhibitor of SGK1.[1][7]

Q2: What is the mechanism of action of this compound?

This compound inhibits the enzymatic activity of SGK1 and SGK2.[3][7] By blocking SGK1 activity, it prevents the phosphorylation of downstream target proteins. This interference with the SGK1 signaling pathway can lead to various cellular effects, such as the inhibition of androgen-stimulated cell growth in prostate cancer cell lines.[1][7]

Q3: What are the recommended positive controls to validate this compound activity in my experiment?

To confirm that this compound is effectively inhibiting SGK1 in your experimental setup, it is crucial to include appropriate positive controls. A common approach is to measure the phosphorylation status of a known SGK1 downstream target.

  • Phospho-NDRG1 (N-Myc Downstream Regulated Gene 1): A well-established substrate of SGK1.[3][8][9] A decrease in the phosphorylation of NDRG1 at Threonine 346 upon treatment with this compound indicates successful target engagement.

  • Phospho-Nedd4-2 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4-2): SGK1 phosphorylates and inhibits the ubiquitin ligase Nedd4-2.[7] A reduction in phosphorylated Nedd4-2 at Serine 468 can serve as a marker for this compound activity.[7]

  • Upstream Activators: To ensure the SGK1 pathway is active in your model system, you can stimulate cells with known activators of the PI3K/SGK1 pathway, such as insulin, IGF-1, serum, or glucocorticoids like dexamethasone.[3][6][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibitory effect of this compound observed. Compound Degradation: Improper storage or handling of this compound.This compound is soluble in DMSO.[1] Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C for long-term stability.[1][5] Avoid repeated freeze-thaw cycles.
Inactive SGK1 Pathway: The SGK1 signaling pathway may not be sufficiently active in your experimental model under basal conditions.Stimulate the pathway using known activators such as serum, insulin, or glucocorticoids prior to this compound treatment.[3][6][10] Confirm pathway activation by measuring total and phosphorylated SGK1 levels via Western blot.
Incorrect Concentration: The concentration of this compound used may be too low for your specific cell line or assay.Perform a dose-response experiment to determine the optimal concentration. The IC50 of this compound can vary between cell-free assays and cell-based assays.[4][5]
High background signal in kinase assays. Non-specific Binding: Non-specific binding of the inhibitor or substrate in the assay.Optimize assay conditions, including buffer components and incubation times. Consider using a different assay format if the issue persists.
Contamination: Contamination of reagents or samples.Use fresh, high-quality reagents and maintain sterile techniques.
Inconsistent results between experiments. Cellular Variability: Differences in cell passage number, confluency, or overall health.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment.
Reagent Variability: Inconsistent preparation of reagents or this compound dilutions.Prepare reagents and drug dilutions fresh for each experiment or use aliquots from a validated stock to ensure consistency.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets.

Target Assay Type IC50 (nM)
SGK1Fluorescence Polarization Assay13[1]
SGK1Scintillation Proximity Assay (SPA)62[2][3][4][5]
SGK2Scintillation Proximity Assay (SPA)103[2][3][4][5]

Experimental Protocols

Protocol 1: Western Blot Analysis of NDRG1 Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of the SGK1 substrate, NDRG1.

  • Cell Culture and Treatment: Plate cells (e.g., LNCaP prostate cancer cells) and allow them to adhere overnight.[1]

  • Stimulation (Optional): If necessary, stimulate the SGK1 pathway with an appropriate agonist (e.g., 10 nM R1881, a synthetic androgen, for LNCaP cells) for a predetermined time.[1]

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.[9]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-NDRG1 (Thr346) and total NDRG1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-NDRG1 signal to the total NDRG1 signal.

Visualizations

SGK1_Signaling_Pathway stimuli Growth Factors / Hormones (e.g., Insulin, Androgens) receptor Receptor Tyrosine Kinase / Steroid Receptor stimuli->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 mtorc2 mTORC2 pip3->mtorc2 sgk1 SGK1 pdk1->sgk1 phosphorylates (T256) mtorc2->sgk1 phosphorylates (S422) downstream Downstream Targets (e.g., NDRG1, Nedd4-2, FOXO3a) sgk1->downstream phosphorylates gsk650394 This compound gsk650394->sgk1 cellular_response Cellular Responses (Proliferation, Survival, Ion Transport) downstream->cellular_response

Caption: SGK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound and/or Stimulus start->treatment incubation Incubate for a Defined Period treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for p-NDRG1 / Total NDRG1 protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis end End: Determine Inhibitory Effect data_analysis->end

Caption: Experimental workflow for validating this compound activity.

References

Technical Support Center: Overcoming Poor GSK650394 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of GSK650394, a serum- and glucocorticoid-regulated kinase (SGK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: We observe potent inhibition of cancer cell growth in vitro with GSK650394, but see minimal to no effect in our xenograft model. What are the potential reasons for this discrepancy?

A: This is a common challenge in drug development. Several factors can contribute to this disparity:

  • Pharmacokinetics and Bioavailability: GSK650394 has been reported to have low oral bioavailability.[1] If administered orally, the compound may not reach sufficient concentrations in the tumor tissue to exert its inhibitory effect. Intraperitoneal or intravenous administration may be more effective.

  • Drug Formulation and Stability: Improper formulation can lead to poor solubility, precipitation of the compound upon injection, and reduced in vivo stability. It is crucial to use a well-validated formulation protocol.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can influence drug efficacy.

  • Host Metabolism: The host organism (e.g., mouse) can metabolize GSK650394, reducing its active concentration.

  • Inappropriate Xenograft Model: The chosen cell line for the xenograft may not be sensitive to SGK1 inhibition in the in vivo setting, even if it appears so in vitro.

Q2: Our xenograft tumors initially respond to GSK650394 treatment, but then resume growth. What could be causing this acquired resistance?

A: Acquired resistance to kinase inhibitors is a well-documented phenomenon.[2][3] Potential mechanisms include:

  • Gatekeeper Mutations: Mutations in the ATP-binding pocket of SGK1 can prevent GSK650394 from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for SGK1 inhibition by upregulating parallel survival pathways. For instance, activation of the closely related Akt pathway could potentially mediate resistance.

  • Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of GSK650394.

  • Clonal Selection: The initial tumor may contain a small subpopulation of cells that are inherently resistant to GSK650394. Treatment eliminates the sensitive cells, allowing the resistant clone to proliferate.

Q3: Are there any known biomarkers that can predict sensitivity to GSK650394?

A: While specific biomarkers for GSK650394 are still under investigation, studies on related kinase inhibitors suggest potential avenues:

  • High SGK1 Expression: Tumors with high expression or activity of SGK1 are more likely to be dependent on this signaling pathway and therefore more sensitive to inhibition.[4][5][6]

  • Phosphorylation of SGK1 Substrates: Assessing the phosphorylation status of known SGK1 substrates, such as NDRG1, before and after treatment can serve as a pharmacodynamic biomarker to confirm target engagement.[4][5][6]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting poor GSK650394 efficacy in xenograft models, divided into key experimental stages.

Preclinical Model Selection & Xenograft Establishment
Issue Possible Cause Troubleshooting Steps
Poor or inconsistent tumor growth Poor cell health, incorrect injection technique, inappropriate mouse strain.- Use low-passage, highly viable cells for injection.[7]- Ensure a consistent number of cells are injected per mouse.- Co-inject cells with Matrigel to support initial tumor growth.[7]- Use immunocompromised mice (e.g., NOD/SCID) suitable for the specific cell line.[8]
Selected cell line may not be SGK1-dependent in vivo In vitro sensitivity does not always translate to in vivo dependency.- Confirm high SGK1 expression and activity in the chosen cell line.- Consider using a panel of cell lines with varying SGK1 expression levels to identify the most suitable model.
GSK650394 Formulation & Administration
Issue Possible Cause Troubleshooting Steps
Precipitation of the compound upon injection Poor solubility of GSK650394 in the chosen vehicle.- Utilize a validated formulation for in vivo use. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[9]- Prepare the formulation fresh before each administration.- Visually inspect the solution for any precipitation before injection.
Inadequate drug exposure at the tumor site Low bioavailability, rapid metabolism, or inappropriate dosing schedule.- Switch from oral to intraperitoneal (IP) or intravenous (IV) administration.[8]- Conduct a pilot pharmacokinetic study to determine the optimal dose and schedule required to maintain therapeutic concentrations of GSK650394 in the plasma and tumor tissue.- Consider a twice-daily (BID) dosing regimen to maintain more consistent drug levels.
In Vivo Efficacy Assessment & Data Interpretation
Issue Possible Cause Troubleshooting Steps
High variability in tumor growth within treatment groups Inconsistent drug administration, variable tumor establishment.- Ensure precise and consistent dosing for all animals.- Randomize animals into treatment groups only after tumors have reached a predetermined size.
Lack of correlation between tumor growth inhibition and target modulation Off-target effects of GSK650394, or the downstream signaling pathway is not the primary driver of tumor growth.- Perform pharmacodynamic studies to confirm that GSK650394 is inhibiting SGK1 activity in the tumor tissue (e.g., by measuring p-NDRG1 levels).- Analyze downstream signaling pathways to understand the molecular effects of SGK1 inhibition in your model.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of GSK650394 in a mantle cell lymphoma (Z138) xenograft model.[8]

Treatment GroupDoseAdministration RouteTumor Growth Reduction (%)
GSK65039425 mg/kgIntraperitoneal (daily)36.8
GSK65039450 mg/kgIntraperitoneal (daily)48.9
GSK65039420 mg/kgIntraperitoneal (daily)25.3
Ibrutinib20 mg/kgOral (daily)35.5
GSK650394 + Ibrutinib20 mg/kg eachIP + Oral (daily)56.2

Experimental Protocols

Mantle Cell Lymphoma (Z138) Xenograft Protocol

This protocol is adapted from a study demonstrating the in vivo efficacy of GSK650394.[8]

  • Cell Culture: Culture Z138 mantle cell lymphoma cells in appropriate media and conditions to ensure optimal viability.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Cell Implantation:

    • Harvest Z138 cells during the exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1 x 10^7 cells in a volume of 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • GSK650394 Administration:

    • Prepare GSK650394 in a suitable vehicle for intraperitoneal injection.

    • Administer GSK650394 daily at the desired concentration (e.g., 25 or 50 mg/kg) for the duration of the study (e.g., 14 days).

    • The control group should receive vehicle only.

  • Endpoint:

    • Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for the duration of the study.

    • Monitor animal body weight and overall health throughout the experiment.

Visualizations

Signaling Pathway

SGK1_Signaling_Pathway cluster_membrane Cell Membrane GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase GF->RTK GPCR GPCR Ligands G_Protein G-Protein GPCR->G_Protein PI3K PI3K RTK->PI3K G_Protein->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1 SGK1 PDK1->SGK1 Phosphorylates & Activates mTORC2->SGK1 Phosphorylates & Activates GSK3b GSK3β SGK1->GSK3b Inhibits FOXO FOXO (Forkhead box O) SGK1->FOXO Inhibits MDM2 MDM2 SGK1->MDM2 Activates Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Promotes Apoptosis (when active) Apoptosis Apoptosis FOXO->Apoptosis Promotes Apoptosis (when active) p53 p53 MDM2->p53 Inhibits p53->Apoptosis GSK650394 GSK650394 GSK650394->SGK1 Inhibits

Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.

Experimental Workflow

Troubleshooting_Workflow Start Poor In Vivo Efficacy of GSK650394 Observed Check_Model 1. Verify Xenograft Model Start->Check_Model Check_Formulation 2. Assess Drug Formulation & Administration Check_Model->Check_Formulation No Issues Action_Model Confirm high SGK1 expression in cell line. Optimize xenograft establishment protocol. Check_Model->Action_Model Issues Identified Check_PKPD 3. Evaluate Pharmacokinetics & Pharmacodynamics Check_Formulation->Check_PKPD No Issues Action_Formulation Use validated formulation. Switch to IP/IV administration. Optimize dose and schedule. Check_Formulation->Action_Formulation Issues Identified Check_Resistance 4. Investigate Resistance Mechanisms Check_PKPD->Check_Resistance No Issues Action_PKPD Measure drug levels in plasma & tumor. Confirm target inhibition (p-NDRG1). Check_PKPD->Action_PKPD Issues Identified Action_Resistance Sequence SGK1 for mutations. Analyze bypass signaling pathways. Check_Resistance->Action_Resistance Resistance Suspected Outcome Improved Efficacy Check_Resistance->Outcome No Resistance Action_Model->Check_Formulation Action_Formulation->Check_PKPD Action_PKPD->Check_Resistance Action_Resistance->Outcome

Caption: Troubleshooting workflow for addressing poor GSK650394 in vivo efficacy.

References

Preventing GSK 650394 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK650394. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of GSK650394 in experimental setups, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing stock solutions of GSK650394?

A1: It is recommended to prepare stock solutions of GSK650394 by dissolving the solid powder in dimethyl sulfoxide (DMSO).[1][2][3] For example, a 10 mM stock solution can be prepared by dissolving 3.82 mg of GSK650394 (Molecular Weight: 382.45 g/mol ) in 1 mL of fresh, high-quality DMSO. To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period. Ensure the solution is clear before use.

Q2: How should I store GSK650394 solid powder and stock solutions to prevent degradation?

A2: Proper storage is crucial to maintain the stability and activity of GSK650394. The solid powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][4]

Q3: Can I store working solutions of GSK650394 in aqueous buffers?

A3: It is strongly recommended to prepare working solutions in aqueous buffers fresh on the day of the experiment.[4] GSK650394, being a 7-azaindole derivative, may be susceptible to hydrolysis, especially under acidic or basic conditions. Prolonged storage in aqueous solutions can lead to degradation and a decrease in potency.

Q4: Is GSK650394 sensitive to light?

Q5: What are the signs of GSK650394 degradation?

A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the integrity of GSK650394 is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak. A decrease in the expected biological activity in your experiments can also be an indicator of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of GSK650394 in working solutions.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing the compound in aqueous media for extended periods.
Repeated freeze-thaw cycles of the DMSO stock solution.Aliquot the main DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Improper storage of the solid compound or stock solution.Ensure the solid is stored at -20°C and DMSO stocks are stored at -80°C for long-term stability.
Precipitate forms when diluting the DMSO stock into aqueous media. Low solubility of GSK650394 in the aqueous buffer.Increase the percentage of DMSO in the final working solution (while ensuring it is not toxic to your cells). Gentle warming and vortexing can also help. For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used.[4]
Use of old or water-absorbed DMSO for the stock solution.Use fresh, anhydrous-grade DMSO to prepare stock solutions as moisture can reduce solubility.[1]
Gradual loss of inhibitory effect over the course of a long-term experiment (e.g., several days). Potential pH-dependent hydrolysis or instability in the culture medium.While specific data for GSK650394 is limited, 7-azaindole derivatives can be susceptible to hydrolysis at non-neutral pH.[5] If possible, monitor and maintain the pH of your experimental system. For multi-day experiments, consider replenishing the compound with fresh media.

Data Summary

Storage Recommendations
Form Solvent Storage Temperature Duration
Solid Powder--20°CUp to 3 years[1]
Stock SolutionDMSO-80°CUp to 1 year[1]
-20°CUp to 1 month[1][4]
Working SolutionAqueous Buffer-Prepare fresh for same-day use[4]
Inferred Stability of the 7-Azaindole Core (Based on a related compound)
Condition Expected Stability Potential Degradation Products Notes
Acidic (pH < 4)LowHydrolysis productsDegradation rate increases with decreasing pH and increasing temperature.[5]
Neutral (pH 6-8)ModerateHydrolysis productsOptimal stability is expected around neutral pH.[5]
Basic (pH > 8)LowHydrolysis productsDegradation rate increases with increasing pH and increasing temperature.[5]
Oxidative (e.g., H₂O₂)Moderate to LowN-oxides and other oxidation productsThe 7-azaindole ring may be susceptible to oxidation.[5]
Thermal (> 40°C)Moderate to LowHydrolysis productsElevated temperatures can accelerate hydrolysis.[5]
Photolytic (UV light)ModeratePhotoproductsIndole derivatives can be susceptible to photodegradation. Protect solutions from light.[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for SGK1/2 Inhibition

This protocol is adapted from a scintillation proximity assay (SPA) used to measure the inhibition of SGK1 and SGK2.[1]

  • Enzyme Activation:

    • Activate SGK1 S422D (0.275 µg/mL final concentration) or SGK2 (0.875 µg/mL final concentration) with PDK1 (1.1 µg/mL final concentration).

    • The activation buffer consists of 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP.

    • Incubate for 30 minutes at 30°C.

  • Reaction Mixture Preparation:

    • Prepare a solution containing a biotinylated CROSStide peptide substrate at a final concentration of 75 µM and γ³²P-ATP in the reaction buffer.

  • Inhibition Assay:

    • In a 96-well plate, add 5 µL of GSK650394 (at various concentrations, diluted from a fresh DMSO stock) to 25 µL of the activated enzyme mixture.

    • Add 20 µL of the CROSStide/γ³²P-ATP mixture to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the reaction by adding 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA, pH 8.0.

    • Seal the plate and centrifuge for 8 minutes at 2000 rpm.

    • Measure the signal using a scintillation counter.

Protocol 2: Cell-Based Assay for Inhibition of Androgen-Mediated Growth

This protocol describes an assay to measure the effect of GSK650394 on the growth of LNCaP human prostate carcinoma cells.[1]

  • Cell Plating:

    • Plate LNCaP cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of PRF-RPMI 1640 medium supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS), 0.1 mM non-essential amino acids (NEAA), and 1 mM sodium pyruvate.

  • Treatment:

    • On day 3, treat the cells with the desired concentration of androgen (e.g., R1881) with or without various concentrations of GSK650394. Prepare the treatments at a 2X concentration and add 50 µL to the existing 50 µL of media in each well.

    • Repeat the treatment on days 5 and 7.

  • Cell Viability Measurement:

    • On day 10, remove the media and measure the relative cell number using a suitable cell viability assay (e.g., FluoReporter Blue assay).

Visualizations

Signaling Pathway of SGK1 Activation and Inhibition by GSK650394

SGK1_Pathway GrowthFactors Growth Factors / Hormones PI3K PI3K GrowthFactors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive P mTORC2->SGK1_inactive P SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Downstream Downstream Targets (e.g., NDRG1, Nedd4-2) SGK1_active->Downstream CellResponse Cellular Responses (Growth, Proliferation, Ion Transport) Downstream->CellResponse GSK650394 GSK650394 GSK650394->SGK1_active Inhibition Stability_Workflow Start Prepare GSK650394 Stock (DMSO, -80°C) Dilute Dilute in Experimental Buffer (e.g., PBS, Cell Media) Start->Dilute Incubate Incubate under Test Conditions (e.g., 37°C, light/dark, various pH) Dilute->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Assess Assess Biological Activity (e.g., Kinase Assay) Sample->Assess Results Compare Peak Area / Activity to Time Zero Analyze->Results Assess->Results

References

GSK650394 Technical Support Center: Troubleshooting Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK650394 in cell viability assays. The information is tailored for scientists in academic and industrial research, particularly in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is GSK650394 and what is its primary mechanism of action?

A1: GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK2.[1][2][3][4][5] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[6][7][8][9] By inhibiting SGK1, GSK650394 can modulate these pathways, making it a valuable tool for cancer research and other therapeutic areas.[2][10]

Q2: What are the typical IC50 values for GSK650394?

A2: The half-maximal inhibitory concentration (IC50) of GSK650394 varies depending on the assay and cell type. In biochemical assays, the IC50 for SGK1 is approximately 62 nM and for SGK2 is 103 nM.[1][3][4][5] In cell-based assays, such as those measuring cell growth inhibition, the IC50 is typically higher. For example, in androgen-stimulated LNCaP prostate cancer cells, the IC50 is approximately 1 µM.[2][3][5][10]

Q3: Is GSK650394 toxic to all cell lines?

A3: GSK650394 has been shown to be relatively non-toxic to some cell lines at concentrations effective for SGK1 inhibition.[2][3] For instance, the LC50 values were reported to be 41 µM in M-1 cells and greater than 100 µM in HeLa cells in XTT assays.[2][3] However, toxicity is cell line-dependent and is also influenced by the concentration and duration of exposure.[11] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store GSK650394 stock solutions?

A4: GSK650394 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] For example, a 10 mM stock solution in DMSO is commonly used. To improve solubility, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[4] Stock solutions can be stored at -20°C for several months.[4]

Troubleshooting Guide

Issue 1: No effect or lower than expected inhibition of cell viability.

Possible Cause 1: Suboptimal concentration of GSK650394.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on the initial results.

Possible Cause 2: Insufficient incubation time.

  • Recommendation: The effect of GSK650394 on cell viability can be time-dependent.[11] Consider increasing the incubation time (e.g., 24, 48, 72 hours) to observe a significant effect.

Possible Cause 3: Cell line is resistant to SGK1 inhibition.

  • Recommendation: The cellular context is critical. Some cell lines may not rely on the SGK1 signaling pathway for survival and proliferation.[2] Consider using a positive control cell line known to be sensitive to SGK1 inhibition, such as androgen-stimulated LNCaP cells.[2][10] Also, verify the expression and activity of SGK1 in your cell line.

Possible Cause 4: Inactivation of the compound.

  • Recommendation: Ensure proper storage of the GSK650394 stock solution at -20°C.[4] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.

Issue 2: High background or inconsistent results in the viability assay.

Possible Cause 1: DMSO concentration is too high.

  • Recommendation: High concentrations of DMSO can be toxic to cells and interfere with assay readings. Ensure that the final DMSO concentration in your experimental wells is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%).

Possible Cause 2: Uneven cell seeding.

  • Recommendation: Ensure a single-cell suspension and uniform seeding of cells in the microplate wells. Inconsistent cell numbers will lead to variability in the assay results.

Possible Cause 3: Edge effects in the microplate.

  • Recommendation: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS.

Issue 3: Unexpected cell toxicity at low concentrations.

Possible Cause 1: Off-target effects.

  • Recommendation: While GSK650394 is selective for SGK1/2, off-target effects can occur at higher concentrations.[5] It is important to perform dose-response experiments and use the lowest effective concentration. Consider using a secondary, structurally different SGK1 inhibitor to confirm that the observed phenotype is due to SGK1 inhibition.

Possible Cause 2: Contamination of cell culture or reagents.

  • Recommendation: Ensure that cell cultures are free from microbial contamination. Use sterile techniques and regularly test for mycoplasma.

Quantitative Data Summary

ParameterValueCell Line/AssayReference
IC50 (SGK1) 62 nMScintillation Proximity Assay[1][2][3][4][5]
IC50 (SGK2) 103 nMScintillation Proximity Assay[1][2][3][4][5]
IC50 (Cell Growth) ~ 1 µMLNCaP cells (androgen-stimulated)[2][3][5][10]
LC50 41 µMM-1 cells (XTT assay)[2][3]
LC50 > 100 µMHeLa cells (XTT assay)[2][3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of GSK650394 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GSK650394. Include a vehicle control (DMSO) at the same final concentration as the highest GSK650394 concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Treatment: Add different concentrations of GSK650394 to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[7]

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Shaking and Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizations

SGK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Growth_Factors Growth Factors / Hormones Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 PDK1->SGK1 Activation Downstream_Targets Downstream Targets (e.g., NDRG1, FOXO3a) SGK1->Downstream_Targets Phosphorylation GSK650394 GSK650394 GSK650394->SGK1 Inhibition Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Caption: Simplified signaling pathway of SGK1 and the inhibitory action of GSK650394.

Caption: A logical workflow for troubleshooting unexpected results in cell viability assays with GSK650394.

References

GSK 650394 inconsistent results in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SGK inhibitor, GSK650394, in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is GSK650394 and what is its primary mechanism of action?

GSK650394 is a potent and competitive inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). It also demonstrates inhibitory activity against the closely related SGK2.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[4] SGK1 is a key component of the PI3K signaling pathway and is involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[5][6]

Q2: What are the reported IC50 values for GSK650394 against SGK1 and SGK2?

The half-maximal inhibitory concentration (IC50) values for GSK650394 can vary depending on the assay format and conditions. Below is a summary of reported values:

TargetAssay TypeReported IC50Reference
SGK1Scintillation Proximity Assay (SPA)62 nM[1][2][3][7]
SGK2Scintillation Proximity Assay (SPA)103 nM[1][2][3][7]
SGK1Fluorescence Polarization Assay13 nM[7][8]
SGK1-mediated epithelial transportShort-Circuit Current (SCC) Assay0.6 µM[1][3][6]
Androgen-stimulated LNCaP cell growthCell-based Assay~1 µM[2][7]

Q3: Does GSK650394 have off-target effects?

While GSK650394 is selective for SGK1/2, some off-target activity has been reported. It displays a greater than 30-fold selectivity for SGK1 over Akt and other related kinases.[2][7] However, at higher concentrations, it may inhibit other kinases, such as Rho-associated protein kinase and some Janus kinase (JAK) isoforms.[5] Researchers should consider these potential off-target effects when interpreting their results.

Q4: What is the recommended solvent and storage condition for GSK650394?

GSK650394 is soluble in DMSO, with stock solutions commonly prepared at concentrations up to 100 mM.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] It is advisable to use fresh DMSO for solubilization, as moisture-absorbing DMSO can reduce its solubility.[1]

Troubleshooting Guide for Inconsistent Kinase Assay Results

Inconsistent results in kinase assays using GSK650394 can arise from several factors. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true inhibitory effect of GSK650394.

  • Potential Cause: Pipetting Inaccuracy

    • Troubleshooting Step: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[4][9][10]

  • Potential Cause: Inadequate Mixing

    • Troubleshooting Step: Gently but thoroughly mix all reagent solutions before and after addition to the assay plate. Avoid introducing air bubbles.

  • Potential Cause: Edge Effects

    • Troubleshooting Step: Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.[4][9][10]

Issue 2: IC50 Value is Higher Than Expected

If the observed IC50 value is significantly higher than published values, consider the following:

  • Potential Cause: High ATP Concentration

    • Troubleshooting Step: GSK650394 is an ATP-competitive inhibitor.[7] High concentrations of ATP in the assay will require higher concentrations of the inhibitor to achieve 50% inhibition. Consider performing the assay at an ATP concentration close to the Km value for the kinase.[4][9]

  • Potential Cause: Compound Instability or Degradation

    • Troubleshooting Step: Prepare fresh dilutions of GSK650394 from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11]

  • Potential Cause: Inactive Enzyme

    • Troubleshooting Step: Ensure the kinase enzyme is active. Run a positive control with a known inhibitor and a negative control without any inhibitor to verify enzyme activity. The specific activity of the kinase can be determined using a radiometric or ADP-Glo assay.[12]

Issue 3: No Inhibition or Poor Dose-Response Curve

A flat dose-response curve or lack of inhibition may indicate a fundamental issue with the assay setup.

  • Potential Cause: Compound Precipitation

    • Troubleshooting Step: Visually inspect the assay wells for any signs of compound precipitation. Determine the solubility of GSK650394 in your final assay buffer. It may be necessary to adjust the buffer composition or reduce the final concentration of the inhibitor.[9]

  • Potential Cause: Assay Interference

    • Troubleshooting Step: The compound may interfere with the assay detection method (e.g., fluorescence quenching, inhibition of a reporter enzyme like luciferase).[10] Run a control experiment with GSK650394 in the absence of the kinase to test for assay interference.

  • Potential Cause: Incorrect Assay Conditions

    • Troubleshooting Step: Verify that the buffer pH, ionic strength, and incubation time and temperature are optimal for your specific kinase.[4][11] Ensure that the reaction is within the linear range.[10]

Experimental Protocols

Protocol 1: In Vitro SGK1 Kinase Assay (Scintillation Proximity Assay - SPA)

This protocol is adapted from published methods for measuring SGK1 inhibition by GSK650394.[1][7][8][13]

Materials:

  • Active SGK1 enzyme

  • PDK1 (for SGK1 activation)

  • Biotinylated CROSStide peptide substrate

  • [γ-³²P]ATP

  • GSK650394

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • Streptavidin-coated SPA beads

  • 96-well microplate

Procedure:

  • Activate SGK1: Incubate SGK1 with PDK1 in the kinase reaction buffer containing unlabeled ATP for 30 minutes at 30°C.

  • Prepare Inhibitor Plate: Serially dilute GSK650394 in DMSO and then in the kinase reaction buffer. Add 5 µL of the diluted inhibitor to the wells of the 96-well plate.

  • Add Activated Enzyme: Add 25 µL of the activated SGK1 enzyme mixture to each well containing the inhibitor.

  • Initiate Kinase Reaction: Prepare a substrate mix containing the biotinylated CROSStide peptide and [γ-³²P]ATP. Add 20 µL of this mixture to each well to start the reaction.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect Signal: Add 50 µL of a slurry of streptavidin-coated SPA beads to stop the reaction. The beads will bind to the biotinylated substrate.

  • Signal Measurement: Centrifuge the plate and measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of GSK650394 and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures ADP production as an indicator of kinase activity.[12][14]

Materials:

  • SGK1 Kinase Enzyme System (includes SGK1, substrate, reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

  • GSK650394

  • White, opaque 96-well microplate

Procedure:

  • Prepare Reagents: Thaw all reagents as per the manufacturer's instructions. Prepare the Kinase Detection Reagent.

  • Set up Kinase Reaction: In the wells of the microplate, combine the SGK1 enzyme, substrate, and varying concentrations of GSK650394 in the appropriate reaction buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubate: Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.

  • Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect Light: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each GSK650394 concentration and determine the IC50 value.

Visualizations

SGK1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates mTORC2->SGK1_inactive phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Downstream Downstream Targets (e.g., NDRG1, FoxO3a) SGK1_active->Downstream phosphorylates GSK650394 GSK650394 GSK650394->SGK1_active inhibits Cell_Processes Cell Survival, Proliferation, Ion Transport Downstream->Cell_Processes

Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase - Substrate - ATP - GSK650394 dilutions start->reagent_prep plate_setup Add GSK650394 and Kinase to Assay Plate reagent_prep->plate_setup reaction_init Initiate Reaction (Add ATP/Substrate Mix) plate_setup->reaction_init incubation Incubate at Room Temperature reaction_init->incubation reaction_stop Stop Reaction (e.g., add SPA beads or ADP-Glo Reagent) incubation->reaction_stop detection Signal Detection (Scintillation or Luminescence) reaction_stop->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase assay with GSK650394.

Troubleshooting_Decision_Tree start Inconsistent Results? high_variability High Variability between Replicates? start->high_variability Yes high_ic50 IC50 Higher than Expected? high_variability->high_ic50 No check_pipetting Verify Pipetting Technique & Calibration high_variability->check_pipetting Yes no_inhibition No Inhibition? high_ic50->no_inhibition No check_atp Optimize ATP Concentration high_ic50->check_atp Yes check_solubility Check for Compound Precipitation no_inhibition->check_solubility Yes check_mixing Ensure Thorough Reagent Mixing check_pipetting->check_mixing check_edge_effects Mitigate Edge Effects check_mixing->check_edge_effects check_compound Prepare Fresh Compound Dilutions check_atp->check_compound check_enzyme Confirm Enzyme Activity check_compound->check_enzyme check_interference Test for Assay Interference check_solubility->check_interference check_conditions Verify Assay Conditions (pH, temp) check_interference->check_conditions

Caption: Decision tree for troubleshooting inconsistent kinase assay results with GSK650394.

References

Adjusting GSK 650394 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using GSK650394, a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK650394?

A1: GSK650394 is a competitive inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] It also inhibits the closely related SGK2, but with lower potency.[3] The compound shows more than 30-fold selectivity for SGK1 over other related kinases like Akt. Its inhibitory action prevents the phosphorylation of downstream SGK1 targets, such as Nedd4-2.[1]

Q2: What is the recommended concentration range and treatment duration for in vitro experiments?

A2: The optimal concentration and duration are highly dependent on the cell type and the specific biological question.

  • For inhibiting androgen-stimulated growth in LNCaP cells , an IC50 of approximately 1 μM has been reported, with treatments often repeated every 2-3 days for a total of 7 days.[1] A concentration of 10 μM was shown to completely block androgen-mediated growth.

  • For inhibiting influenza virus replication in A549 cells , concentrations between 6.25 µM and 50 µM were effective for up to 48 hours without significant cytotoxicity.[4] The estimated IC50 for viral titer reduction is 3.59 μM.[4]

  • For general SGK1 inhibition , starting with a concentration range of 0.1 µM to 10 µM is recommended. Duration can range from a few hours for signaling pathway studies (e.g., 4-24 hours) to several days for cell growth or functional assays.[1][4][5]

Q3: How should I prepare and store GSK650394?

A3: GSK650394 is soluble in DMSO, with reported solubilities of >10 mM up to 100 mM.[2] For a stock solution, dissolve the compound in DMSO. If you encounter solubility issues, gently warming the tube at 37°C or using an ultrasonic bath can help.[2] For long-term storage, keep the DMSO stock solution at -20°C for up to one month or -80°C for up to six months.[5] For in vivo experiments, working solutions should be prepared fresh daily.[5]

Q4: Is GSK650394 toxic to cells?

A4: GSK650394 is considered relatively non-toxic at its effective concentrations for SGK1 inhibition.[1][5] The lethal concentration (LC50) was reported as 41 μM in M-1 cells and greater than 100 μM in HeLa cells.[1][5][6] However, it's crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Data Summary Tables

Table 1: In Vitro Potency (IC50) of GSK650394

Assay TypeTarget/ProcessSystem/Cell LineIC50 ValueReference
Scintillation Proximity Assay (SPA)SGK1 Enzymatic ActivityPurified Enzyme62 nM[1][3]
Scintillation Proximity Assay (SPA)SGK2 Enzymatic ActivityPurified Enzyme103 nM[1][3]
Fluorescence Polarization AssaySGK1 Enzymatic ActivityPurified Enzyme13 nM[2][3]
Short-Circuit Current (SCC)SGK1-mediated transportM-1 cells0.6 µM[1][5][6]
Cell Growth AssayAndrogen-stimulated growthLNCaP cells~ 1 µM[1][2][5]
Plaque AssayInfluenza Virus ReplicationA549 cells3.59 µM[4]

Table 2: Cytotoxicity (LC50) of GSK650394

Cell LineAssay TypeLC50 ValueReference
M-1 cellsXTT Assay41 µM[1][5][6]
HeLa cellsXTT Assay> 100 µM[1][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Weak Inhibition Observed Suboptimal Concentration: The concentration of GSK650394 may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment, typically ranging from 0.1 µM to 20 µM, to determine the optimal concentration for your system.
Insufficient Treatment Duration: The treatment time may be too short to observe a biological effect, especially for assays measuring cell growth or proliferation.Increase the incubation time. For growth assays, consider multi-day treatments with replenishment of the compound.
Compound Degradation: Improper storage or handling of the compound or stock solution.Ensure stock solutions are stored correctly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High Cell Death/Toxicity Concentration Too High: The concentration used may be cytotoxic to your specific cell line.Perform a cytotoxicity assay (e.g., XTT, MTT) to determine the LC50 in your cell line.[5] Use concentrations well below the cytotoxic threshold. In A549 cells, good viability was maintained up to 50 µM for 48h.[4]
Solvent Toxicity: High concentrations of the solvent (DMSO) may be toxic to cells.Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1%. Run a vehicle-only (DMSO) control to assess solvent effects.
Inconsistent Results Compound Precipitation: The compound may be precipitating out of the solution, especially in aqueous media.Check for precipitate in the media after adding the compound. If solubility is an issue, consider using a formulation aid or ensuring the final DMSO concentration is sufficient to maintain solubility. Warming or sonication can help dissolve the initial stock.[2]
Variable SGK1 Activity: The basal activity or expression of SGK1 may vary between experiments or cell passages.Standardize cell culture conditions, including cell passage number and seeding density. For studies on induced SGK1 activity, ensure the stimulus (e.g., androgens, serum, glucocorticoids) is applied consistently.[1]

Visualizations and Diagrams

SGK1_Signaling_Pathway Stimulus Growth Factors / Hormones (e.g., Androgens) PI3K PI3K Stimulus->PI3K PDK1 PDK1 PI3K->PDK1 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive Activates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Target_inactive Downstream Target (e.g., Nedd4-2) SGK1_active->Target_inactive Phosphorylates GSK650394 GSK650394 GSK650394->SGK1_active Inhibits Target_active Phosphorylated Target Target_inactive->Target_active Response Cellular Response (Growth, Proliferation, Ion Transport) Target_active->Response

Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.

Experimental_Workflow start Start plate_cells 1. Plate Cells (e.g., LNCaP at 5,000 cells/well) start->plate_cells incubate1 2. Incubate for 2-3 Days plate_cells->incubate1 treat 3. Treat with Stimulus +/- GSK650394 incubate1->treat incubate2 4. Incubate (Duration varies) (e.g., 24-48h for signaling, 2-4 days for growth) treat->incubate2 repeat_treat 5. Re-feed/Re-treat (Optional) (For long-term assays) incubate2->repeat_treat analyze 6. Analyze Endpoint (e.g., Western Blot, Cell Viability, Plaque Assay) incubate2->analyze Short-term assay repeat_treat->analyze Long-term assay end End analyze->end

Caption: General experimental workflow for in vitro studies using GSK650394.

Troubleshooting_Tree start Unexpected Result q_inhibition Is the issue a lack of inhibition? start->q_inhibition No/Weak Effect q_toxicity Is the issue high cell toxicity? start->q_toxicity High Cell Death check_conc Verify Concentration Run Dose-Response q_inhibition->check_conc Yes check_tox_conc Lower Concentration Determine LC50 q_toxicity->check_tox_conc Yes check_duration Verify Treatment Duration check_conc->check_duration check_compound Verify Compound Integrity (Storage, Solubility) check_duration->check_compound check_solvent Check Solvent (DMSO) % Run Vehicle Control check_tox_conc->check_solvent

Caption: Decision tree for troubleshooting common experimental issues with GSK650394.

Experimental Protocols

Key Experiment 1: In Vitro Kinase Scintillation Proximity Assay (SPA)

This protocol is adapted from published methodologies to measure the direct inhibitory effect of GSK650394 on SGK1/2 enzymatic activity.[2][7]

  • Enzyme Activation: Activate SGK1 (0.275 µg/mL) or SGK2 (0.875 µg/mL) with active PDK1 (1.1 µg/mL) in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP. Incubate for 30 minutes at 30°C.[2][7]

  • Reaction Mixture Preparation: Prepare a substrate solution containing a biotinylated CROSStide peptide (final concentration 75 µM) and γ-³²P-ATP in the reaction buffer.[2][7]

  • Inhibition Step: In a 96-well plate, add 5 µL of varying concentrations of GSK650394 to 25 µL of the activated enzyme mixture.[2][7]

  • Kinase Reaction: Initiate the reaction by adding 20 µL of the CROSStide/ATP mixture to each well. Incubate for 1 hour at room temperature.[2][7]

  • Detection: Stop the reaction by adding 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA. Seal the plate and centrifuge for 8 minutes at 2000 rpm.[2][7]

  • Data Acquisition: Measure the signal for 30 seconds per well using a scintillation counter. Calculate IC50 values from the resulting data.[2][7]

Key Experiment 2: LNCaP Androgen-Stimulated Cell Growth Assay

This protocol is designed to assess the effect of GSK650394 on the androgen-dependent proliferation of LNCaP prostate cancer cells.[1][7]

  • Cell Plating: Plate LNCaP cells at a density of 5,000 cells per well in 96-well plates using PRF-RPMI 1640 medium supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS).[1][7]

  • Initial Incubation: Incubate the cells for 2-3 days to allow for attachment and recovery.[7]

  • First Treatment (Day 3): Treat the cells with the desired androgen (e.g., R1881) with or without various concentrations of GSK650394. This is done by replacing half the media (50 µL) with fresh media containing a 2x concentration of the treatment compounds.[7]

  • Repeat Treatments (Day 5 & 7): Repeat the treatment procedure on days 5 and 7 to maintain compound levels.[7]

  • Endpoint Analysis (Day 8 or 9): Assess cell viability or proliferation using a suitable method, such as an XTT or MTT assay, to determine the effect of the treatment on cell growth. Calculate the IC50 value for growth inhibition.

References

Validation & Comparative

A Comparative Guide to SGK1 Inhibitors: GSK650394 vs. EMD638683 and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a compelling therapeutic target in a multitude of diseases, including cancer, hypertension, and inflammatory conditions. This guide provides an objective comparison of two prominent SGK1 inhibitors, GSK650394 and EMD638683, alongside other notable inhibitors, supported by experimental data to inform research and development decisions.

Executive Summary

GSK650394 distinguishes itself with high potency in biochemical assays, demonstrating low nanomolar efficacy against SGK1 and SGK2.[1][2] In contrast, EMD638683 exhibits more moderate potency at the micromolar level in cellular assays.[3][4][5][6] Both compounds have demonstrated efficacy in preclinical in vivo models, with GSK650394 showing promise in prostate cancer and EMD638683 in hypertension and cardiac fibrosis.[4][7][8][9] The selection of an appropriate inhibitor will be contingent on the specific research application, considering the trade-offs between in vitro potency and the desired in vivo effects.

Data Presentation: Quantitative Comparison of SGK1 Inhibitors

The following tables summarize the key quantitative data for GSK650394, EMD638683, and other selected SGK1 inhibitors.

Table 1: Biochemical Potency (IC50)

CompoundSGK1 IC50SGK2 IC50SGK3 IC50Assay TypeReference
GSK650394 13 nM103 nM-Fluorescence Polarization[10]
62 nM103 nM-Scintillation Proximity Assay[1][7]
EMD638683 3 µM--NDRG1 Phosphorylation[3][4][5][6]
SGK1-IN-1 1 nM--Not Specified[11]
SI-113 600 nM--Not Specified[11][12]
14h (SGK1-IN-2) 5 nM--Not Specified[11][12]

Table 2: Cellular Potency and In Vivo Efficacy

CompoundCellular AssayCellular IC50In Vivo ModelKey In Vivo FindingReference
GSK650394 Aldosterone-stimulated SCC0.6 µMProstate Cancer (LNCaP xenograft)Inhibited androgen-stimulated tumor growth[7]
EMD638683 NDRG1 Phosphorylation (HeLa cells)3.35 µMFructose/Saline-induced HypertensionDecreased blood pressure[3][4][6][13]
Angiotensin II-induced Cardiac FibrosisInhibited cardiac fibrosis and remodeling[8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

SGK1 Signaling Pathway

This diagram illustrates the activation of SGK1 via the PI3K pathway and its downstream effects on cellular processes.

SGK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (cytosolic) Glucocorticoids->GR PI3K PI3K RTK->PI3K GR_nuclear GR (nuclear) GR->GR_nuclear PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates mTORC2->SGK1_inactive phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation NEDD4-2 NEDD4-2 SGK1_active->NEDD4-2 phosphorylates & inhibits FOXO3a FOXO3a SGK1_active->FOXO3a phosphorylates & inhibits GSK3B GSK3β SGK1_active->GSK3B phosphorylates & inhibits Ion_Transport Ion Channel Regulation NEDD4-2->Ion_Transport Apoptosis_inhibition Inhibition of Apoptosis FOXO3a->Apoptosis_inhibition Cell_Growth Cell Growth & Proliferation GSK3B->Cell_Growth Gene_Transcription SGK1 Gene Transcription GR_nuclear->Gene_Transcription Gene_Transcription->SGK1_inactive increases expression

Caption: SGK1 signaling cascade.

Experimental Workflow: In Vitro Kinase Assay (Scintillation Proximity Assay)

This diagram outlines the key steps in the Scintillation Proximity Assay (SPA) used to determine the biochemical potency of GSK650394.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Activate_SGK1 Activate SGK1/2 with PDK1 Incubate_Inhibitor Incubate activated SGK1/2 with GSK650394 Activate_SGK1->Incubate_Inhibitor Prepare_Inhibitor Prepare serial dilutions of GSK650394 Prepare_Inhibitor->Incubate_Inhibitor Prepare_Substrate Prepare CROSStide (biotinylated peptide) and [γ-32P]ATP Add_Substrate Add CROSStide and [γ-32P]ATP to initiate phosphorylation Prepare_Substrate->Add_Substrate Incubate_Inhibitor->Add_Substrate Add_Beads Add Streptavidin-coated SPA beads Add_Substrate->Add_Beads Incubate_Bind Incubate to allow binding of biotinylated CROSStide to beads Add_Beads->Incubate_Bind Measure_Signal Measure scintillation signal (light emission) Incubate_Bind->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50

Caption: In Vitro Kinase Assay Workflow.

Experimental Workflow: Cellular NDRG1 Phosphorylation Assay

This diagram illustrates the workflow for assessing the cellular potency of EMD638683 by measuring the phosphorylation of the SGK1 substrate, NDRG1.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_quantification Quantification & Results Seed_Cells Seed HeLa cells Treat_Inhibitor Treat cells with varying concentrations of EMD638683 Seed_Cells->Treat_Inhibitor Stimulate_SGK1 Stimulate SGK1 activity (e.g., with serum) Treat_Inhibitor->Stimulate_SGK1 Lyse_Cells Lyse cells to extract proteins Stimulate_SGK1->Lyse_Cells Western_Blot Perform Western Blot Lyse_Cells->Western_Blot Probe_Antibodies Probe with antibodies for p-NDRG1 and total NDRG1 Western_Blot->Probe_Antibodies Quantify_Bands Quantify band intensities Probe_Antibodies->Quantify_Bands Normalize_Data Normalize p-NDRG1 to total NDRG1 Quantify_Bands->Normalize_Data Determine_IC50 Determine IC50 for inhibition of NDRG1 phosphorylation Normalize_Data->Determine_IC50

References

A Comparative Guide: GSK650394 and Akt Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer therapeutics is increasingly focused on targeting key signaling pathways that drive tumor growth and survival. Among these, the PI3K/Akt/mTOR pathway is a critical axis frequently dysregulated in prostate cancer. This guide provides a detailed comparison of two strategic approaches to inhibiting this pathway: targeting Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) with GSK650394 and directly targeting the Akt kinases with pan-Akt inhibitors.

Introduction to GSK650394 and Akt Inhibitors

GSK650394 is a potent and selective small molecule inhibitor of SGK1.[1][2] SGK1, a member of the AGC family of protein kinases, shares structural and functional similarities with Akt and is a downstream effector of the PI3K pathway.[3] Its expression and activity are implicated in androgen receptor (AR) signaling and the development of castration-resistant prostate cancer (CRPC).[4][5]

Akt inhibitors are a class of drugs that target one or all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), central nodes in the PI3K signaling pathway.[6] Dysregulation of the PI3K/Akt/mTOR pathway, often through the loss of the tumor suppressor PTEN, is a common event in prostate cancer, making Akt a compelling therapeutic target.[7] Several pan-Akt inhibitors, such as ipatasertib and capivasertib, are under clinical investigation for the treatment of prostate cancer.[7][8]

Performance Comparison: Efficacy in Prostate Cancer Models

This section summarizes the available quantitative data on the efficacy of GSK650394 and representative pan-Akt inhibitors in prostate cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Inhibition of Prostate Cancer Cell Proliferation
CompoundCell LineAssayIC50Citation(s)
GSK650394LNCaP (androgen-stimulated)Cell Growth Assay~1 µM[1]
GSK650394PC3CCK8 Assay> 40 µM (little effect on viability)[3]
GSK650394LNCaPCCK8 AssaySignificant inhibition at >80µM (48h)[9]
Ipatasertib (Akt Inhibitor)LNCaPCell ViabilityStrong impact (specific IC50 not provided)[8]
Capivasertib (Akt Inhibitor)LNCaPCell ViabilityStrong impact (specific IC50 not provided)[8]
MK2206 (Akt Inhibitor)LNCaPGrowth Curve~1 µM[10]
BKM120 (PI3K Inhibitor)LNCaPCell Viability3.23 µM[11]
Table 2: Effects on Apoptosis and Cell Cycle
CompoundCell LineEffectObservationCitation(s)
GSK650394PC3, LNCaPApoptosis InductionSignificant increase in sub-G1 phase after 48h.[9][9]
GSK650394PC3, LNCaPCell Cycle ArrestG2/M phase arrest.[9][9]
Erufosine (Akt Inhibitor)PC3, LNCaPApoptosis InductionIncreased apoptotic cell death.[12][12]
GSK-3 inhibitor IXDU145 (CD133+/CD44+)Apoptosis Induction & Cell Cycle ArrestInduced apoptotic cell death and G0/G1 phase arrest.[13][13]
Table 3: Inhibition of Cell Migration and Invasion
CompoundCell LineAssayEffectCitation(s)
GSK650394PC3Wound HealingStrong inhibition at 40 µM.[3][14][3][14]
GSK650394DU145Wound HealingInhibition at 20 µM.[3][3]
Akt Inhibition (General)PC3, DU-145Transwell MigrationInhibition of migration.[15][15]

Mechanism of Action and Signaling Pathways

GSK650394 and Akt inhibitors target different but related nodes in the PI3K signaling cascade.

GSK650394 acts as a competitive inhibitor of SGK1.[1] In prostate cancer, SGK1 is an androgen-regulated gene and its activity is required for androgen-mediated cell growth.[1] By inhibiting SGK1, GSK650394 can block downstream signaling that promotes cell survival and proliferation.

Akt inhibitors directly bind to and inhibit the activity of Akt kinases. This prevents the phosphorylation of a multitude of downstream substrates involved in cell cycle progression, apoptosis, and metabolism.

Below are diagrams illustrating the signaling pathways affected by each inhibitor.

SGK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 SGK1 SGK1 PDK1->SGK1 activates NDRG1 NDRG1 SGK1->NDRG1 phosphorylates FOXO3a FOXO3a SGK1->FOXO3a phosphorylates (inhibition) mTORC1 mTORC1 SGK1->mTORC1 activates GSK650394 GSK650394 GSK650394->SGK1 Proliferation Cell Proliferation & Survival FOXO3a->Proliferation inhibits mTORC1->Proliferation

Caption: GSK650394 inhibits the SGK1 signaling pathway in prostate cancer.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 inhibits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Bad Bad Akt->Bad Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt Proliferation Cell Proliferation mTORC1->Proliferation GSK3b->Proliferation inhibits Apoptosis Apoptosis FOXO->Apoptosis promotes Bad->Apoptosis promotes

Caption: Akt inhibitors block the central Akt node in the PI3K signaling pathway.

Selectivity Profile

GSK650394 exhibits notable selectivity for SGK1 over Akt and other related kinases. It has been reported to be over 30-fold more selective for SGK1 than for Akt.[1][2] This selectivity may offer a therapeutic advantage by minimizing off-target effects associated with broader kinase inhibition.

Pan-Akt inhibitors , by design, target all three Akt isoforms. While this provides comprehensive blockade of Akt signaling, it can also lead to mechanism-based toxicities.[16] The selectivity of these inhibitors against other kinases varies, with some demonstrating a broader spectrum of activity.[16][17]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in this guide.

Cell Proliferation/Viability Assay (MTT/CCK8)
  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC3) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of GSK650394 or the Akt inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blotting
  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-SGK1, p-Akt, total SGK1, total Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing the inhibitor or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Caption: A typical experimental workflow for comparing kinase inhibitors.

Conclusion

Both GSK650394 and pan-Akt inhibitors represent promising therapeutic strategies for targeting the PI3K/Akt/mTOR pathway in prostate cancer. GSK650394 offers a more targeted approach by selectively inhibiting SGK1, which may be particularly relevant in the context of androgen-driven prostate cancer and could potentially offer a better safety profile. Pan-Akt inhibitors, on the other hand, provide a broader blockade of a central oncogenic driver, which may be advantageous in tumors with hyperactivated Akt signaling, such as those with PTEN loss.

The choice between these two strategies may ultimately depend on the specific molecular characteristics of the patient's tumor. Further research, including direct comparative studies and the identification of predictive biomarkers, is warranted to fully elucidate the therapeutic potential of both GSK650394 and Akt inhibitors in the clinical management of prostate cancer.

References

GSK650394: A Comparative Analysis of its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of GSK650394, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

GSK650394 is a well-characterized small molecule inhibitor primarily targeting SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its efficacy and selectivity are crucial for its utility as a research tool and its potential as a therapeutic agent. This guide delves into the specifics of its performance against its primary targets and a broader panel of kinases.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of GSK650394 has been quantified against its primary targets, SGK1 and SGK2, using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

KinaseIC50 (nM)Assay TypeReference
SGK162Scintillation Proximity Assay[1][2]
SGK2103Scintillation Proximity Assay[1][2]
SGK113Fluorescence Polarization Assay[3]

GSK650394 demonstrates potent inhibition of both SGK1 and SGK2. It is noteworthy that different assay formats can yield varying IC50 values, as illustrated by the fluorescence polarization assay result for SGK1.

Selectivity Profile Against Other Kinases

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen biological consequences and potential toxicities. GSK650394 has been profiled against a broad panel of kinases to determine its selectivity.

While a comprehensive dataset from a screen against 85 kinases by the MRC Protein Phosphorylation Unit has been referenced, the full quantitative results are not publicly available in a structured format. However, available data indicates that GSK650394 exhibits a favorable selectivity profile with greater than 30-fold selectivity against the closely related kinase Akt and over 60-fold selectivity against the upstream kinase PDK1.[1]

Further studies have identified some off-target kinases with potencies comparable to SGK1. These include AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[2][3] This highlights the importance of considering potential off-target effects when interpreting data from cellular studies using GSK650394.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Scintillation Proximity Assay (SPA)

This assay is a homogeneous and sensitive method for measuring enzyme activity.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a biotinylated peptide substrate by the kinase. The biotinylated and radiolabeled peptide is then captured by streptavidin-coated SPA beads, which contain a scintillant. When the radiolabeled peptide is in close proximity to the bead, the emitted beta particles from the ³²P excite the scintillant, leading to light emission that is detected by a scintillation counter.

Protocol:

  • Enzyme Activation: Recombinant SGK1 or SGK2 is activated by incubation with PDK1 in a buffer containing MgCl₂ and ATP.

  • Reaction Mixture: The activated kinase is incubated with the test compound (GSK650394 at varying concentrations) and a biotinylated peptide substrate (e.g., CROSStide) in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period.

  • Quenching and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The plate is then sealed and centrifuged to allow the beads to settle.

  • Data Acquisition: The amount of light emitted is measured using a scintillation counter. The IC50 values are calculated from the dose-response curves.[1][2]

Fluorescence Polarization (FP) Assay

This method is used to measure the binding of the inhibitor to the kinase.

Principle: The assay is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (the kinase), its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to the kinase, causing a decrease in polarization.

Protocol:

  • Reaction Mixture: The kinase, a fluorescently labeled tracer (e.g., a fluorescently tagged ATP competitive ligand), and the test compound (GSK650394 at varying concentrations) are incubated in a suitable buffer in a microplate.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Data Acquisition: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The IC50 values are determined by plotting the change in fluorescence polarization against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment SGK1 SGK1 Akt Akt PIP3->Akt Recruitment PDK1->SGK1 Phosphorylation (Activation) PDK1->Akt Phosphorylation (Activation) Nedd4-2 Nedd4-2 SGK1->Nedd4-2 Phosphorylation (Inhibition) GSK650394 GSK650394 GSK650394->SGK1 Inhibition Downstream_Effectors Downstream_Effectors Nedd4-2->Downstream_Effectors Ubiquitination & Degradation

Caption: PI3K/SGK1 Signaling Pathway and the inhibitory action of GSK650394.

Experimental_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Kinase_Panel Kinase_Panel Kinase_Panel->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Dose-Response_Assay Dose-Response_Assay Hit_Identification->Dose-Response_Assay IC50_Determination IC50_Determination Dose-Response_Assay->IC50_Determination Selectivity_Profiling Selectivity_Profiling IC50_Determination->Selectivity_Profiling Lead_Compound Lead_Compound Selectivity_Profiling->Lead_Compound

Caption: A typical workflow for kinase inhibitor screening and selectivity profiling.

References

Validating GSK 650394's Inhibition of SGK1 in a New Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK 650394 with other commercially available SGK1 inhibitors, offering supporting experimental data and detailed protocols to validate its efficacy in new research models. The serum- and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] Its dysregulation has been implicated in several diseases, making it a key target for therapeutic intervention.

This compound is a potent and selective inhibitor of SGK1.[2] This guide will compare its performance against two other known SGK1 inhibitors, EMD638683 and SI113, providing researchers with the necessary information to select the most appropriate tool for their studies and to design robust validation experiments.

Comparative Analysis of SGK1 Inhibitors

The selection of an appropriate SGK1 inhibitor is critical for obtaining reliable and reproducible experimental results. This section compares the key characteristics of this compound, EMD638683, and SI113.

InhibitorTarget(s)IC50 (in vitro)Cellular Potency (IC50)Key Selectivity Information
This compound SGK1, SGK2SGK1: 62 nM, SGK2: 103 nM[2]~1 µM (LNCaP cells)[2]>30-fold selective for SGK1 over Akt and other related kinases.[2]
EMD638683 SGK13 µM[1]3.35 µM (HeLa cells, for NDRG1 phosphorylation)Also inhibits PKA, MSK1, PRK2, SGK2, and SGK3.[3]
SI113 SGK1600 nMNot explicitly statedSelective for SGK1 over c-Src and Abl kinases.[1]

Summary of Inhibitor Characteristics:

  • This compound emerges as a highly potent inhibitor of SGK1 and SGK2 with excellent selectivity against the closely related kinase Akt.[2] This makes it a valuable tool for dissecting SGK1-specific signaling pathways.

  • EMD638683 is a less potent SGK1 inhibitor compared to this compound and exhibits some off-target activity against other kinases.[1][3]

  • SI113 demonstrates intermediate potency and good selectivity against certain tyrosine kinases.[1]

Signaling Pathway and Inhibition Points

The diagram below illustrates the canonical SGK1 signaling pathway and the points of action for the compared inhibitors. SGK1 is activated downstream of the PI3K pathway, where PDK1 and mTORC2 phosphorylate SGK1 at key residues.[2] Once activated, SGK1 phosphorylates a range of downstream targets to regulate cellular functions. The inhibitors discussed act by competing with ATP for the kinase domain of SGK1, thereby blocking its catalytic activity.

SGK1_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1 SGK1 PDK1->SGK1 p mTORC2->SGK1 p Downstream_Targets Downstream Targets (e.g., NDRG1, Nedd4-2) SGK1->Downstream_Targets p Inhibitors This compound EMD638683 SI113 Inhibitors->SGK1 Cellular_Responses Cellular Responses (Proliferation, Survival) Downstream_Targets->Cellular_Responses

Caption: SGK1 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Validation

This workflow outlines the key steps to validate the efficacy of this compound in a new experimental model.

Experimental_Workflow Start Start: Select Cell Model Dose_Response Dose-Response Curve (MTT/BrdU Assay) Start->Dose_Response Determine_IC50 Determine IC50 for Cell Viability Dose_Response->Determine_IC50 Western_Blot Western Blot Analysis (p-NDRG1/p-Nedd4-2) Determine_IC50->Western_Blot Confirm_Target Confirm Target Inhibition Western_Blot->Confirm_Target Functional_Assay Functional Assay (e.g., Migration, Apoptosis) Confirm_Target->Functional_Assay Assess_Phenotype Assess Phenotypic Outcome Functional_Assay->Assess_Phenotype End End: Validation Complete Assess_Phenotype->End

Caption: Experimental workflow for validating SGK1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the inhibitory activity of this compound on SGK1.

Western Blot Analysis of Downstream Target Phosphorylation

This protocol is designed to assess the phosphorylation status of known SGK1 substrates, such as NDRG1 (at Thr346) or Nedd4-2 (at Ser468), following treatment with this compound. A reduction in the phosphorylation of these substrates indicates successful inhibition of SGK1 activity.[4]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein, e.g., p-NDRG1, NDRG1, p-Nedd4-2, Nedd4-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and/or other inhibitors) for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-NDRG1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a loading control (e.g., GAPDH, β-actin).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5] This assay can be used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere. Gently pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Proliferation Assay (BrdU Assay)

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[6] This assay can be used to evaluate the anti-proliferative effects of this compound.

Materials:

  • 96-well plates

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the conjugated enzyme (e.g., TMB for HRP)

  • Stop solution (if using a colorimetric substrate)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation: Remove the labeling medium and fix the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with the anti-BrdU antibody.

  • Detection: Add the appropriate substrate and measure the signal using a microplate reader (for colorimetric or fluorometric assays) or visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the proliferation rate and express it as a percentage relative to the control.

References

A Head-to-Head Comparison of GSK650394 and Novel SGK Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potency, selectivity, and cellular activity of leading Serum and Glucocorticoid-Regulated Kinase (SGK) inhibitors, providing researchers with critical data for advancing therapeutic development.

Serum and Glucocorticoid-Regulated Kinase (SGK) has emerged as a critical therapeutic target in a variety of pathologies, including cancer, hypertension, and diabetes. As a key downstream effector of the PI3K signaling pathway, SGK1, in particular, plays a pivotal role in cell proliferation, survival, and ion channel regulation.[1][2] The development of potent and selective SGK inhibitors is a significant focus for drug discovery. This guide provides a head-to-head comparison of the well-characterized inhibitor GSK650394 against a panel of novel SGK inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection of appropriate chemical tools.

Comparative Analysis of In Vitro Potency

The primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50) against its target. The following table summarizes the reported in vitro potency of GSK650394 and several novel SGK inhibitors against SGK isoforms. Lower values indicate higher potency.

InhibitorSGK1 IC50SGK2 IC50SGK3 IC50Assay Type
GSK650394 62 nM[3][4]103 nM[3][4]-Scintillation Proximity Assay
EMD638683 3 µM[5][6]--Biochemical Kinase Assay
SI-113 600 nM[7][8]--Kinase Assay
SGK1-IN-1 1 nM[3]--Kinase Assay
SGK1-IN-2 (14h) 5 nM (at 10 µM ATP)[3]--Kinase Assay
Anonymous SGK1 Inhibitor 4.8 nM[9]2.8 nM[9]23,300 nM (at high ATP)[9]Kinase Assay

Selectivity Profile

An ideal inhibitor should demonstrate high selectivity for its intended target over other related kinases to minimize off-target effects. SGK kinases share significant homology with the AKT family, making selectivity a critical parameter.[2]

InhibitorKey Selectivity Information
GSK650394 Displays >30-fold selectivity over Akt and other related kinases.[5]
EMD638683 Also inhibits PKA, MSK1, PRK2, SGK2, and SGK3.[5][10]
SI-113 Shows 100-fold selectivity for SGK1 over AKT1 (IC50 > 50 µM).[11] Selective over c-Src and Abl kinases at 12.5 µM.[1]
Anonymous SGK1 Inhibitor Selective for SGK1/2 over SGK3 at high ATP concentrations.[9]

Cellular and In Vivo Activity

The ultimate utility of an inhibitor is determined by its activity in a biological context. The following table highlights key findings from cellular and in vivo studies.

InhibitorCellular/In Vivo EffectModel SystemReported IC50/Concentration
GSK650394 Inhibits androgen-stimulated growth.[5]LNCaP prostate cancer cells~1 µM[5]
Inhibits SGK1-mediated epithelial transport.[3]M-1 cells (SCC assay)0.6 µM[3]
Reduces infarct size and blood-brain barrier disruption.[12]Rat model of cerebral ischemia-reperfusionN/A
EMD638683 Inhibits NDRG1 phosphorylation.[5]HeLa cells3.35 µM[13]
Inhibits colonic tumor growth.[6]In vivo chemical carcinogenesis modelN/A
SI-113 Cytotoxic to various cancer cell lines.[1]MCF-7, A172, RKO cells12.5 µM[1]
Induces autophagy.[7][8]Glioblastoma multiforme cellsN/A

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the SGK1 signaling pathway and a typical biochemical kinase inhibition assay workflow.

SGK1_Signaling_Pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K activates PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1 SGK1 PDK1->SGK1 phosphorylates (T256) mTORC2->SGK1 phosphorylates (S422) NEDD4_2 NEDD4-2 SGK1->NEDD4_2 inhibits FOXO3a FOXO3a SGK1->FOXO3a inhibits GSK3B GSK3β SGK1->GSK3B inhibits Cell_Survival Cell Survival & Proliferation SGK1->Cell_Survival promotes Ion_Transport Ion Transport (e.g., ENaC) NEDD4_2->Ion_Transport regulates Apoptosis Apoptosis FOXO3a->Apoptosis promotes GSK3B->Cell_Survival regulates

Caption: Simplified SGK1 signaling cascade.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection Enzyme 1. Activated SGK1 Enzyme Incubation 4. Incubate Components Enzyme->Incubation Inhibitor 2. Test Inhibitor (e.g., GSK650394) Inhibitor->Incubation Substrate 3. Peptide Substrate & [γ-32P/33P]ATP Substrate->Incubation Stop 5. Stop Reaction & Capture Substrate Incubation->Stop Detection 6. Quantify Signal (e.g., Scintillation) Stop->Detection

References

GSK 650394 efficacy compared to standard-of-care cancer therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational SGK1 inhibitor, GSK650394, with current standard-of-care therapies for prostate cancer, breast cancer, and head and neck squamous cell carcinoma (HNSCC). The information is based on available preclinical data.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

GSK650394 is a potent and selective inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1) and, to a lesser extent, SGK2. SGK1 is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and therapeutic resistance. By inhibiting SGK1, GSK650394 aims to disrupt these cancer-promoting processes.

Below is a diagram illustrating the signaling pathway targeted by GSK650394.

GSK650394_Mechanism_of_Action PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates mTORC2 mTORC2 PIP3->mTORC2 activates SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2->SGK1 phosphorylates Downstream_Effectors Downstream Effectors (e.g., NDRG1, FOXO3a) SGK1->Downstream_Effectors phosphorylates GSK650394 GSK650394 GSK650394->SGK1 inhibits Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival promotes

Figure 1: GSK650394 inhibits SGK1 in the PI3K pathway.

Efficacy in Prostate Cancer

Prostate cancer, particularly castration-resistant prostate cancer (CRPC), often relies on androgen receptor (AR) signaling and activated PI3K pathways for growth and survival.

In Vitro Efficacy

GSK650394 has demonstrated potent inhibition of androgen-dependent prostate cancer cell growth. The following table compares the in vitro efficacy (IC50) of GSK650394 with standard-of-care drugs in the LNCaP human prostate cancer cell line.

CompoundTargetLNCaP IC50Citation(s)
GSK650394 SGK1/2 ~1 µM [1]
EnzalutamideAndrogen Receptor4.05 µM - 5.6 µM[2][3]
DocetaxelMicrotubules1.13 nM - 296.4 nM[1][4]
Experimental Protocol: LNCaP Cell Growth Inhibition Assay

The inhibitory effect of GSK650394 on LNCaP cell proliferation was assessed as follows[5][6][7][8][9]:

  • Cell Culture: LNCaP cells were cultured in PRF-RPMI 1640 medium supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS), 0.1 mM non-essential amino acids (NEAA), and 1 mM sodium pyruvate.

  • Plating: Cells were seeded at a density of 5,000 cells per well in 96-well plates.

  • Treatment: After three days, cells were treated with varying concentrations of GSK650394 in the presence of the synthetic androgen R1881 to stimulate growth.

  • Incubation: The treatment was repeated on days 5 and 7.

  • Assessment: On day 10, cell viability was measured using a fluorescence-based assay (FluoReporter Blue) to determine the relative cell number.

Efficacy in Breast Cancer

The role of SGK1 in breast cancer is an active area of research, with potential implications for overcoming therapeutic resistance.

In Vivo Efficacy

Preclinical studies have evaluated GSK650394 in breast cancer xenograft models. The following is a summary of a study investigating the combination of GSK650394 with a PDGFR inhibitor.

A study on xenotransplantation breast cancer models (MDA-MB-231 and BT-549) showed that the combination of a PDGFR inhibitor (CP-673451) and GSK650394 significantly decreased tumor formation compared to control or single-agent treatments[10].

For comparison, preclinical data for a standard-of-care therapy in HER2-low breast cancer is presented below.

Trastuzumab deruxtecan (T-DXd) has shown efficacy in preclinical patient-derived xenograft (PDX) models of HER2-low breast cancer, reducing tumor growth and prolonging survival[10].

Experimental Protocol: Breast Cancer Xenograft Model (MDA-MB-231)

A general protocol for establishing MDA-MB-231 xenografts is as follows[11][12][13][14][15]:

  • Cell Preparation: MDA-MB-231 human breast cancer cells are harvested and suspended in a suitable medium, often mixed with Matrigel.

  • Implantation: The cell suspension is injected into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and receive GSK650394, a standard-of-care agent, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).

  • Monitoring: Tumor volume is measured regularly to assess treatment efficacy.

Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC)

SGK1 has been implicated in the growth and survival of HNSCC cells.

In Vivo Efficacy

A study in a human HNSCC xenograft model (HTB-43) in athymic mice compared the efficacy of GSK650394 alone and in combination with the standard-of-care chemotherapeutic agent, cisplatin[16][17].

Treatment GroupMean Tumor Size (mm²) at end of study (± SD)P-value vs. ControlP-value vs. Cisplatin AloneCitation(s)
Vehicle (Control)122.33 ± 105.86--[16][17]
GSK650394 76.73 ± 36.09 <0.001 - [16][17]
Cisplatin94.52 ± 75.92<0.001-[16][17]
GSK650394 + Cisplatin 25.76 ± 14.89 <0.0001 <0.001 [16][17]

These results suggest that GSK650394 not only suppresses tumor growth as a monotherapy but also enhances the efficacy of cisplatin.

Experimental Protocol: HNSCC Xenograft Model (HTB-43)

The experimental workflow for the HNSCC xenograft study is outlined below[16][17][18][19][20].

HNSCC_Xenograft_Workflow Cell_Culture HTB-43 Cell Culture Implantation Tumor Implantation in Athymic Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Group 1: Vehicle (PBS) Randomization->Group1 Group2 Group 2: GSK650394 Randomization->Group2 Group3 Group 3: Cisplatin Randomization->Group3 Group4 Group 4: GSK650394 + Cisplatin Randomization->Group4 Treatment Treatment Administration Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Assessing the Synergistic Effects of GSK650394 with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and to a lesser extent SGK2. SGK1 is a downstream effector of the PI3K/AKT signaling pathway, playing a crucial role in cell survival, proliferation, and resistance to apoptosis. Upregulation of SGK1 has been implicated in the development of resistance to various cancer therapies. This guide provides a comparative analysis of the synergistic effects of GSK650394 in combination with other therapeutic agents across different cancer types, supported by experimental data.

Data Presentation: Synergistic Effects of GSK650394 in Combination Therapies

The following tables summarize the quantitative data from studies investigating the synergistic effects of GSK650394 with other anti-cancer drugs.

Table 1: In Vitro Synergistic Effects of GSK650394 Combinations

Combination PartnerCancer TypeCell LinesParameterValueSynergy AssessmentReference
BYL719 (PI3Kα inhibitor)Non-Small Cell Lung Cancer (NSCLC)NCI-H460, A549IC50 of BYL719>2.5-fold decrease with 3 µM GSK650394Bliss synergy score >10 indicates synergy[1]
CP-673451 (PDGFR inhibitor)Breast CancerMDA-MB-231, BT-549Colony FormationStrong reduction in a concentration-dependent mannerSynergistic effect observed[2]

Table 2: In Vivo Synergistic Effects of GSK650394 Combinations

Combination PartnerCancer TypeAnimal ModelTreatment GroupsOutcomeSynergy AssessmentReference
CisplatinHead and Neck Squamous Cell CarcinomaAthymic mice with HTB41/43 xenografts1. Vehicle2. GSK6503943. Cisplatin4. GSK650394 + CisplatinMean tumor sizes at end of study:1. 122.33 mm²2. 76.73 mm²3. 94.52 mm²4. 25.76 mm²Combination treatment showed significantly greater growth suppression than cisplatin alone (p<0.001)[3]
MelatoninCervical CancerMice with ME180 xenograftsGSK650394 + MelatoninSignificant tumor size decrease; 33% complete tumor remissionNot quantitatively assessed, but significant enhancement of anti-tumor effect[4]
RadiotherapyColorectal CancerXenotransplant mouse of HT29 cells1. Control2. GSK6503943. Radiotherapy4. GSK650394 + RadiotherapyMinimal tumor size in combination group compared to single treatments (p<0.05) or control (p<0.01)Reduced radioresistance[4]
CP-673451 (PDGFR inhibitor)Breast CancerMDA-MB-231 and BT-549 xenografts1. Vehicle2. CP-6734513. GSK6503944. CP-673451 + GSK-650394Significantly decreased tumor formation in the combination group compared to single-agent treatmentSynergistic therapeutic potential[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Synergy Assessment: Cell Viability and Colony Formation Assays

a) Cell Viability Assay (e.g., MTT Assay) [5][6][7][8][9]

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of GSK650394, the combination partner drug (e.g., BYL719), or the combination of both at a fixed ratio. Include vehicle-treated cells as a control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Assess synergy using methods such as the Chou-Talalay combination index (CI) or the Bliss synergy score.[10][11][12][13][14] A CI value < 1 or a Bliss score > 10 is indicative of synergy.

b) Colony Formation Assay

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Drug Treatment: Treat the cells with GSK650394 and/or the combination partner at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well. The surviving fraction is calculated relative to the vehicle-treated control.

In Vivo Synergy Assessment: Xenograft Tumor Models[15][16][17][18][19]
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HTB41/43, ME180, HT29, MDA-MB-231) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, GSK650394 alone, combination partner alone, and the combination of both). Administer drugs via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined schedules and doses.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) two to three times a week.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Compare the mean tumor volumes between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences. A significant reduction in tumor growth in the combination group compared to the single-agent groups indicates synergy.

Mechanistic Studies: Western Blotting for Signaling Pathway Analysis[20][21][22][23][24]
  • Cell Lysis: Treat cells with the drugs of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of AKT, S6, ERK, NDRG1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SGK1_Signaling_Pathway SGK1 Signaling Pathway and Drug Intervention PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Activates AKT AKT PDK1->AKT Activates NDRG1 NDRG1 SGK1->NDRG1 Phosphorylates FOXO3a FOXO3a SGK1->FOXO3a Inhibits GSK3b GSK3β SGK1->GSK3b Inhibits mTORC2->SGK1 Activates mTORC2->AKT Activates AKT->FOXO3a Inhibits AKT->GSK3b Inhibits Cell_Survival Cell Survival & Proliferation NDRG1->Cell_Survival Apoptosis Apoptosis FOXO3a->Apoptosis Induces GSK3b->Apoptosis Induces BYL719 BYL719 BYL719->PI3K GSK650394 GSK650394 GSK650394->SGK1

Caption: PI3K/SGK1 signaling and points of drug inhibition.

In_Vitro_Synergy_Workflow In Vitro Drug Synergy Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells (96-well plates) Drug_Prep 2. Prepare Drug Dilutions (GSK650394, Partner Drug, Combo) Treatment 3. Add Drugs to Cells Drug_Prep->Treatment Incubation 4. Incubate for 72h Treatment->Incubation MTT_Add 5. Add MTT Reagent Incubation->MTT_Add Solubilize 6. Solubilize Formazan MTT_Add->Solubilize Read_Absorbance 7. Read Absorbance (570nm) Solubilize->Read_Absorbance IC50_Calc 8. Calculate IC50 Values Read_Absorbance->IC50_Calc Synergy_Score 9. Determine Synergy (e.g., Combination Index, Bliss Score) IC50_Calc->Synergy_Score

Caption: Workflow for in vitro assessment of drug synergy.

In_Vivo_Synergy_Workflow In Vivo Drug Synergy Experimental Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Implant 1. Implant Tumor Cells in Immunodeficient Mice Tumor_Growth 2. Allow Tumors to Establish Cell_Implant->Tumor_Growth Randomize 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomize Administer 4. Administer Treatments (Vehicle, Single Agents, Combo) Randomize->Administer Monitor 5. Monitor Tumor Growth (e.g., Caliper Measurements) Administer->Monitor Endpoint 6. Conclude Experiment at Predefined Endpoint Monitor->Endpoint Analysis 7. Analyze Tumor Growth Inhibition Endpoint->Analysis Synergy_Eval 8. Evaluate Synergistic Effect Analysis->Synergy_Eval

Caption: Workflow for in vivo assessment of drug synergy.

Conclusion

The preclinical data presented in this guide strongly suggest that the SGK1 inhibitor GSK650394 has the potential to act synergistically with a range of anti-cancer agents, including targeted therapies like PI3K and PDGFR inhibitors, conventional chemotherapy such as cisplatin, and radiotherapy. The primary mechanism of this synergy appears to be the overcoming of resistance mechanisms mediated by the SGK1 signaling pathway. These findings provide a strong rationale for the continued investigation of GSK650394 in combination therapies for various cancer types in clinical settings. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to identify patient populations most likely to benefit from such combination strategies.

References

Independent Validation and Comparative Analysis of GSK650394 Findings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the published findings for the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitor, GSK650394, with independently developed analogs and alternative inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use of SGK1 inhibitors in their studies.

Summary of Published GSK650394 Findings

GSK650394 is a potent and selective inhibitor of SGK1 and SGK2.[1][2] Original research by Sherk et al. (2008) established GSK650394 as a competitive inhibitor of SGK1, which plays a crucial role in androgen receptor signaling and prostate cancer cell growth.[3] Subsequent studies have utilized GSK650394 to investigate the role of SGK1 in various cellular processes, including cell survival, proliferation, and ion channel regulation.[4][5]

Quantitative Data on GSK650394 Potency
Assay TypeTargetIC50Reference
Fluorescence Polarization AssaySGK113 nM[2][3][6]
Scintillation Proximity AssaySGK162 nM[1][2][3][4]
Scintillation Proximity AssaySGK2103 nM[1][2][3][4]
LNCaP Cell Growth Assay-~1 µM[2][4]
Short Circuit Current (SCC) AssaySGK10.6 µM[1][4]

Independent Development of a GSK650394 Analog

A study by Liang et al. (2017) developed and screened 39 novel analogs of GSK650394.[7] One analog, QGY-5-114-A, demonstrated improved potency in a colorectal cancer cell line.[7]

Comparative Potency of GSK650394 and QGY-5-114-A
CompoundCell LineAssay TypeIC50 (µM)Reference
GSK650394HCT116CCK-8135.5[1][7]
QGY-5-114-AHCT116CCK-8122.9[1][7]

Comparison with Alternative SGK1 Inhibitors

Several other molecules have been identified as SGK1 inhibitors, providing alternatives to GSK650394 for research purposes.

Potency of Alternative SGK1 Inhibitors
InhibitorTarget(s)IC50Reference
EMD638683SGK13 µM[8][9]
SI113SGK1600 nM[8][9]
SGK1-IN-2SGK15 nM[9][10]
SGK1-IN-4SGK1<1 µM[10]
PO-322SGK154 nM[1][4]

Experimental Protocols

Scintillation Proximity Assay (SPA) for SGK1/2 Activity

This in vitro assay measures the phosphorylation of a biotinylated peptide substrate by SGK1 or SGK2.[3]

  • Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 is activated by PDK1 in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP. The mixture is incubated for 30 minutes at 30°C.[11]

  • Inhibition Reaction: 5 µL of varying concentrations of GSK650394 is added to 25 µL of the activated enzyme mixture in a 96-well plate.[11]

  • Phosphorylation Reaction: 20 µL of a solution containing a biotinylated CROSStide peptide substrate (final concentration 75 µM) and γ-³²P-ATP is added to each well and incubated for 1 hour at room temperature.[11]

  • Signal Detection: 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA is added. The plate is sealed, centrifuged, and the signal is detected using a scintillation counter.[11]

  • Data Analysis: IC50 values are calculated from the signal data using appropriate software (e.g., GraphPad Prism).[11]

LNCaP Cell Growth Assay

This assay assesses the effect of GSK650394 on the androgen-stimulated growth of the LNCaP human prostate cancer cell line.[2]

  • Cell Plating: LNCaP cells are plated in 96-well plates at a density of 5,000 cells/well.[11]

  • Treatment: Cells are treated with androgens (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.[2]

  • Incubation: The cells are incubated for a period of 10 days, with media and treatments refreshed every 2-3 days.[2][4]

  • Cell Viability Measurement: Relative cell number is determined using a suitable cell viability assay (e.g., FluoReporter Blue).[11]

  • Data Analysis: IC50 values are calculated based on the inhibition of androgen-stimulated cell growth.[2]

Visualizations

SGK1_Signaling_Pathway Androgen Androgen AR Androgen Receptor Androgen->AR binds SGK1_inactive SGK1 (inactive) AR->SGK1_inactive upregulates expression PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 PDK1->SGK1_inactive phosphorylates (Thr256) mTORC2->SGK1_inactive phosphorylates (Ser422) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Activation NDRG1 NDRG1 SGK1_active->NDRG1 phosphorylates CellGrowth Cell Growth & Survival SGK1_active->CellGrowth promotes GSK650394 GSK650394 GSK650394->SGK1_active inhibits pNDRG1 p-NDRG1 NDRG1->pNDRG1

Caption: Androgen-activated SGK1 signaling pathway and the inhibitory action of GSK650394.

Experimental_Workflow_SPA start Start activate_enzyme Activate SGK1/2 with PDK1 start->activate_enzyme add_inhibitor Add GSK650394 activate_enzyme->add_inhibitor add_substrate Add Biotinylated Substrate & ³²P-ATP add_inhibitor->add_substrate incubate Incubate (1 hour) add_substrate->incubate add_beads Add Streptavidin SPA Beads incubate->add_beads detect_signal Detect Signal (Scintillation) add_beads->detect_signal analyze_data Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for the Scintillation Proximity Assay (SPA) to measure SGK1/2 kinase activity.

References

A Comparative Guide: The Specificity of GSK650394 Versus the Broad Action of Pan-Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, kinase inhibitors represent a cornerstone of targeted therapy. Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The strategies for inhibiting these enzymes, however, can vary significantly. This guide provides an objective comparison between GSK650394, a selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), and the broader class of pan-kinase inhibitors.

This comparison focuses on their distinct mechanisms, selectivity, and applications, supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

GSK650394: Precision Targeting of the SGK1 Pathway

GSK650394 is a potent and competitive small molecule inhibitor that specifically targets SGK1 and, to a lesser extent, the highly related SGK2.[1] SGK1 is a serine/threonine kinase and a key downstream effector of the PI3K (phosphoinositide-3 kinase) signaling pathway, which is crucial for cell growth, proliferation, and survival.[2] In certain cancers, such as prostate cancer, SGK1 is an androgen-regulated gene, and its activity is linked to androgen-mediated tumor growth.[2] By selectively inhibiting SGK1, GSK650394 aims to block these pro-survival signals in a highly targeted manner. This specificity makes it an invaluable tool for dissecting the precise role of SGK1 in cancer biology and as a potential therapeutic for cancers dependent on this pathway.[2]

SGK1_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PDK1 PDK1 PI3K->PDK1 Activation mTORC2 mTORC2 PI3K->mTORC2 Activation SGK1 SGK1 PDK1->SGK1 Phosphorylation mTORC2->SGK1 Phosphorylation Downstream Downstream Effectors (e.g., NDRG1, FOXO3a) SGK1->Downstream Phosphorylation GSK650394 GSK650394 GSK650394->SGK1 Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion PanKinase Pan-Kinase Inhibitors PanKinase->PI3K PanKinase->PDK1 PanKinase->mTORC2 Logical_Comparison cluster_gsk GSK650394 (Targeted Inhibition) cluster_pan Pan-Kinase Inhibitors (Broad-Spectrum) gsk GSK650394 sgk1 SGK1 (On-Target) gsk->sgk1 Highly Selective effect1 High Efficacy in SGK1-Driven Cancers sgk1->effect1 effect2 Minimal Off-Target Side Effects sgk1->effect2 pan Pan-Kinase Inhibitor target1 Target A pan->target1 Broad Activity target2 Target B pan->target2 Broad Activity offtarget Off-Target X pan->offtarget Broad Activity pan_effect1 Desired Therapeutic Effect target1->pan_effect1 pan_effect2 Potential for Toxicity offtarget->pan_effect2 Experimental_Workflow cluster_workflow General Workflow for Kinase Inhibitor Evaluation step1 Step 1: In Vitro Biochemical Assay desc1 Purpose: Determine direct enzyme inhibition (IC₅₀) Assay: Scintillation Proximity Assay step1->desc1 step2 Step 2: Cell-Based Proliferation Assay step1->step2 desc2 Purpose: Assess effect on cancer cell growth Assay: LNCaP Growth Assay step2->desc2 step3 Step 3: Target Validation in Cells step2->step3 desc3 Purpose: Confirm on-target effect in a cellular context Assay: Western Blot for phospho-substrates step3->desc3 step4 Step 4: In Vivo Efficacy Models step3->step4 desc4 Purpose: Evaluate anti-tumor activity in an animal model Model: Xenograft studies step4->desc4

References

Evaluating the Specificity of GSK650394 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the intricacies of cellular signaling pathways, the serum and glucocorticoid-inducible kinase (SGK) family presents a compelling area of study. As a key downstream effector of the PI3K/Akt/mTOR pathway, SGK1 is implicated in a multitude of cellular processes, including cell survival, proliferation, and ion channel regulation. Consequently, the development of specific inhibitors for SGK1 is of paramount importance for both basic research and therapeutic applications. This guide provides a comparative analysis of GSK650394, a widely used SGK1 inhibitor, with other available alternatives, focusing on their specificity in cellular assays.

Introduction to GSK650394

GSK650394 is a potent, small-molecule inhibitor of SGK1. It has been extensively used as a chemical probe to elucidate the physiological and pathological roles of SGK1. Understanding its specificity is crucial for the accurate interpretation of experimental results. This guide will compare GSK650394 with two other commercially available SGK inhibitors, EMD638683 and SI113, presenting key performance data from cellular assays.

Comparative Inhibitor Activity

The following tables summarize the in vitro and cellular activities of GSK650394 and its alternatives against SGK isoforms and other kinases. This data is compiled from various sources and provides a basis for evaluating their relative potency and selectivity.

Inhibitor SGK1 IC₅₀ (nM) SGK2 IC₅₀ (nM) Primary Assay Type Reference
GSK65039462103Scintillation Proximity Assay
EMD6386833000>10000In vitro kinase assay[1]
SI113600Not ReportedIn vitro kinase assay[2][3]

Table 1: In Vitro Inhibitory Activity against SGK Isoforms. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC₅₀) of the selected inhibitors against SGK1 and SGK2.

Inhibitor Cell-Based Assay Cell Line IC₅₀ (µM) Reference
GSK650394LNCaP Cell GrowthLNCaP~1[4]
EMD638683NDRG1 PhosphorylationHeLa3.35[5]
SI113Glioblastoma Cell ViabilityGIN8, GIN28, GCE289.1 - 11.2[6]

Table 2: Potency in Cellular Assays. This table highlights the effective concentrations of the inhibitors in relevant cell-based assays, providing an indication of their cellular permeability and on-target efficacy.

Kinase Selectivity Profiles

A critical aspect of an inhibitor's utility is its selectivity against other kinases. Off-target effects can lead to misinterpretation of experimental data.

GSK650394 Selectivity

A kinase screen of GSK650394 against a panel of 85 kinases performed by the Medical Research Council (MRC) revealed several off-target kinases with significant inhibition at 0.1 µM.[7]

Kinase % Activity Remaining (at 0.1 µM)
CAMKK beta11
AMPK49
CDK2-Cyclin ANot Reported
GCKNot Reported
MNK1Not Reported
PHKNot Reported

Table 3: Off-Target Profile of GSK650394. This table lists some of the kinases that are significantly inhibited by GSK650394, highlighting potential off-target activities. The >30-fold selectivity over Akt is a key feature of this inhibitor.

EMD638683 Selectivity

EMD638683 has been reported to be a highly selective SGK1 inhibitor.[1] However, it also shows inhibitory activity against other kinases, including PKA, MSK1, and PRK2.[1] It is also reported to have poor cell permeability.

SI113 Selectivity

SI113 has demonstrated a 100-fold selectivity for SGK1 over AKT1 (IC₅₀ of 50 µM for AKT1).[8] It was also found to be significantly less effective against other kinases it was originally designed to target, such as ABL and SRC.[8]

Experimental Methodologies

To facilitate the replication and validation of the findings presented, detailed protocols for key cellular assays are provided below.

NDRG1 Phosphorylation Western Blot Protocol

This assay is a reliable method to assess the cellular activity of SGK1 inhibitors, as NDRG1 is a direct downstream substrate of SGK1.

1. Cell Culture and Treatment:

  • Culture cells (e.g., LNCaP or HeLa) to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal SGK1 activity.

  • Treat cells with the SGK inhibitor (e.g., GSK650394, EMD638683) at various concentrations for 1-2 hours.

  • Stimulate the cells with a known SGK1 activator (e.g., 100 nM insulin or 10% serum) for 30 minutes.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE (10% gel).

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-NDRG1 (Thr346) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total NDRG1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

LNCaP Cell Proliferation (MTT) Assay Protocol

This assay is used to determine the effect of SGK inhibitors on the proliferation of androgen-sensitive prostate cancer cells.

1. Cell Seeding:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Cell Treatment:

  • Replace the medium with fresh medium containing the desired concentrations of the SGK inhibitor and/or 1 nM R1881 (a synthetic androgen).

  • Include appropriate vehicle controls.

  • Incubate the cells for 72 hours.

3. MTT Assay:

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the data to the vehicle-treated control to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

SGK1_Signaling_Pathway PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 activates mTORC2->SGK1 activates NDRG1 NDRG1 SGK1->NDRG1 phosphorylates FOXO3a FOXO3a SGK1->FOXO3a phosphorylates (inactivates) CellSurvival Cell Survival & Proliferation NDRG1->CellSurvival FOXO3a->CellSurvival inhibits GSK650394 GSK650394 GSK650394->SGK1

Caption: SGK1 Signaling Pathway and site of GSK650394 inhibition.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Ab (p-NDRG1) Blocking->PrimaryAb SecondaryAb Secondary Ab (HRP-conj.) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection

Caption: Experimental workflow for NDRG1 phosphorylation Western blot.

MTT_Assay_Workflow Start Seed LNCaP cells in 96-well plate Treatment Treat with Inhibitors &/or R1881 (72h) Start->Treatment AddMTT Add MTT Reagent (4h incubation) Treatment->AddMTT Solubilize Add Solubilization Solution (overnight) AddMTT->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for the LNCaP cell proliferation (MTT) assay.

Conclusion

GSK650394 is a potent SGK1 inhibitor that has been instrumental in advancing our understanding of SGK1 biology. While it exhibits good selectivity over the closely related kinase Akt, researchers should be aware of its potential off-target effects on other kinases, such as CAMKKβ and AMPK. For experiments where absolute specificity is critical, considering alternative inhibitors like EMD638683 or SI113 may be warranted, keeping in mind their own distinct characteristics, such as EMD638683's lower potency and potential for poor cell permeability. The choice of inhibitor should be guided by the specific experimental context and a thorough consideration of the comparative data presented in this guide. The provided protocols and diagrams are intended to support the rigorous and reproducible investigation of SGK1 function in cellular assays.

References

Replicating Key Experiments with GSK650394: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of Serum and Glucocorticoid-Regulated Kinase (SGK), the small molecule inhibitor GSK650394 serves as a critical tool. This guide provides a comparative overview of GSK650394's performance against other known SGK inhibitors, supported by experimental data and detailed protocols for replicating key experiments.

Performance Comparison of SGK Inhibitors

GSK650394 is a potent inhibitor of SGK1 and SGK2. Its efficacy has been evaluated in various in vitro and cell-based assays, often showing superior or comparable activity to other commercially available SGK inhibitors such as EMD638683 and SI113. The following tables summarize the inhibitory concentrations (IC50) of these compounds in key experiments.

InhibitorTargetIn Vitro Kinase Assay (IC50)Reference
GSK650394 SGK162 nM[1][2]
SGK2103 nM[1][2]
EMD638683SGK13 µM[3][4]
SI-113SGK1600 nM[4]

Table 1: In Vitro Inhibitory Activity of SGK Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of GSK650394, EMD638683, and SI-113 against SGK1 and SGK2 in biochemical assays.

InhibitorCell LineCell-Based AssayIC50Reference
GSK650394 LNCaPAndrogen-stimulated cell growth~1 µM[1]
M-1Aldosterone-stimulated short-circuit current0.6 µM[5]
EMD638683HeLaNDRG1 phosphorylation3.35 µM
SI-113RKOCell growth8 µM

Table 2: Cellular Activity of SGK Inhibitors. This table presents the IC50 values of GSK650394 and other SGK inhibitors in various cell-based functional assays.

Key Experiments and Detailed Protocols

The following sections detail the methodologies for three key experiments frequently used to characterize SGK1 inhibitors.

In Vitro Kinase Inhibition Assay: Scintillation Proximity Assay (SPA)

This assay quantitatively measures the inhibition of SGK1/2 kinase activity by assessing the phosphorylation of a biotinylated peptide substrate.

Experimental Protocol:

  • Enzyme Activation: Activate recombinant SGK1 or SGK2 with its upstream kinase, PDK1, in the presence of ATP.

  • Inhibitor Incubation: Incubate the activated SGK enzyme with varying concentrations of GSK650394 or other inhibitors.

  • Phosphorylation Reaction: Initiate the phosphorylation reaction by adding a reaction mixture containing a biotinylated peptide substrate (CROSStide) and radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP).

  • Signal Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated and phosphorylated peptide binds to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a light signal that is measured using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

cluster_0 Scintillation Proximity Assay Workflow Activated SGK1 Activated SGK1 Phosphorylation Phosphorylation Activated SGK1->Phosphorylation GSK650394 GSK650394 GSK650394->Phosphorylation Inhibition CROSStide (Biotinylated) CROSStide (Biotinylated) CROSStide (Biotinylated)->Phosphorylation Radiolabeled ATP Radiolabeled ATP Radiolabeled ATP->Phosphorylation Streptavidin-SPA Beads Streptavidin-SPA Beads Phosphorylation->Streptavidin-SPA Beads Binding Signal Detection Signal Detection Streptavidin-SPA Beads->Signal Detection cluster_1 LNCaP Cell Growth Assay Logic Androgen (R1881) Androgen (R1881) Androgen Receptor Androgen Receptor Androgen (R1881)->Androgen Receptor SGK1 Activation SGK1 Activation Androgen Receptor->SGK1 Activation Cell Proliferation Cell Proliferation SGK1 Activation->Cell Proliferation GSK650394 GSK650394 GSK650394->SGK1 Activation Inhibits cluster_2 SGK1 Signaling Pathway Growth Factors / Hormones Growth Factors / Hormones Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Hormones->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Activates mTORC2->SGK1 Activates Nedd4-2 Nedd4-2 SGK1->Nedd4-2 Inhibits FOXO3a FOXO3a SGK1->FOXO3a Inhibits mTORC1 mTORC1 SGK1->mTORC1 Activates GSK650394 GSK650394 GSK650394->SGK1 Inhibits Ion Channel Regulation (ENaC) Ion Channel Regulation (ENaC) Nedd4-2->Ion Channel Regulation (ENaC) Regulates Cell Survival / Proliferation Cell Survival / Proliferation FOXO3a->Cell Survival / Proliferation Inhibits mTORC1->Cell Survival / Proliferation Promotes

References

Safety Operating Guide

Personal protective equipment for handling GSK 650394

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling GSK 650394. The following information is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the full Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesMust be equipped with side-shields.
Hand Protection GlovesProtective gloves (e.g., nitrile rubber) are required.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn.
Respiratory Protection Dust Mask/RespiratorRecommended when handling the compound in powder form to avoid dust inhalation.

Hazard Identification and First Aid

This compound is a chemical compound intended for research use only and its toxicological properties have not been fully investigated.[1] Therefore, it should be handled with care, assuming it is potentially hazardous.

HazardDescriptionFirst Aid Measures
Inhalation May be harmful if inhaled. Can cause respiratory tract irritation.Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact May be harmful if absorbed through the skin. Can cause skin irritation.Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Can cause serious eye irritation.Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
Ingestion May be harmful if swallowed.Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, review the Safety Data Sheet (SDS) for this compound.

  • Assemble all necessary materials and equipment, including PPE, before handling the compound.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed above.

  • Avoid direct contact with the compound. Use spatulas or other appropriate tools for transferring the solid.

  • When preparing solutions, add the solvent to the compound slowly to avoid splashing. This compound is soluble in DMSO.[2]

  • Avoid generating dust when working with the powdered form.

3. Storage:

  • Store this compound in a tightly sealed container.

  • Recommended storage is at room temperature.[3]

4. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection for large spills or if the compound is in powder form.

  • Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable labware, PPE (gloves, etc.), and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations for hazardous waste disposal.[4] Do not dispose of down the drain or in regular trash.[4]

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Review SDS prep2 Assemble PPE and Materials prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Wear Appropriate PPE prep3->handle1 handle2 Weigh/Measure Compound in Fume Hood handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 disp1 Collect Chemical Waste handle3->disp1 disp2 Collect Contaminated Labware/PPE handle3->disp2 spill1 Evacuate Area spill2 Contain and Absorb Spill spill1->spill2 spill3 Collect Waste spill2->spill3 spill4 Decontaminate Area spill3->spill4 disp3 Label and Seal Waste Containers disp1->disp3 disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK 650394
Reactant of Route 2
GSK 650394

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。